molecular formula C10H16N2O2 B1600134 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile CAS No. 1026586-38-8

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1600134
CAS No.: 1026586-38-8
M. Wt: 196.25 g/mol
InChI Key: LILROIRKPWOZSK-UHFFFAOYSA-N
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Description

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-morpholin-4-yloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILROIRKPWOZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441034
Record name 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026586-38-8
Record name 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile, a valuable α-aminonitrile intermediate in synthetic and medicinal chemistry. α-Aminonitriles serve as crucial precursors for the synthesis of α-amino acids, diamines, and various heterocyclic compounds with significant therapeutic potential.[1] The methodology detailed herein is centered on the robust and efficient Strecker reaction, a classic multi-component reaction known for its high atom economy and operational simplicity. We will delve into the underlying reaction mechanism, provide a meticulous step-by-step experimental workflow, and discuss the critical parameters that ensure a high-yield, verifiable synthesis of the target compound.

Synthetic Strategy: The Strecker Reaction as the Method of Choice

The synthesis of this compound is most effectively achieved through a one-pot, three-component Strecker reaction. This venerable reaction, first reported in 1850, remains one of the most practical and versatile methods for preparing α-aminonitriles.[1][2] The reaction brings together a ketone, an amine, and a cyanide source to directly form the desired product.[2][3]

For the target molecule, the logical precursors are:

  • Ketone: Tetrahydro-2H-pyran-4-one

  • Amine: Morpholine

  • Cyanide Source: Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN)

The choice of the Strecker synthesis is underpinned by its efficiency. It constructs a complex molecule with a new carbon-carbon bond and a stereocenter (if applicable) in a single synthetic operation from readily available starting materials. While modern variations utilize various catalysts to enhance yield or induce enantioselectivity, the fundamental non-catalyzed reaction is robust and well-suited for producing racemic α-aminonitriles like the target compound on a preparative scale.[1][2][4]

Mechanistic Causality

The Strecker reaction proceeds through a well-established two-stage mechanism. Understanding this pathway is critical for troubleshooting and optimizing the synthesis.

  • Iminium Ion Formation: The reaction initiates with the condensation of the ketone (Tetrahydro-2H-pyran-4-one) and the secondary amine (Morpholine). This acid-catalyzed step forms a hemiaminal intermediate which subsequently eliminates a molecule of water to generate a highly electrophilic tertiary iminium ion. The ambient acidity of the reaction medium is typically sufficient to facilitate this dehydration.

  • Nucleophilic Cyanide Attack: The cyanide anion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion.[5][6] This step forms the crucial C-C bond and neutralizes the charge, yielding the final stable α-aminonitrile product, this compound.

The overall mechanism is depicted in the diagram below.

G cluster_reactants Reactants cluster_reaction Reaction Pathway Ketone Tetrahydro-2H-pyran-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + H⁺ - H₂O Amine Morpholine Amine->Iminium + H⁺ - H₂O Cyanide Potassium Cyanide (KCN) Product 4-Morpholinotetrahydro-2H- pyran-4-carbonitrile Cyanide->Product + CN⁻ Iminium->Product + CN⁻

Caption: High-level overview of the Strecker reaction mechanism.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities, conditions, and workup procedures has been demonstrated to reliably yield the target compound.

Safety Precaution: This protocol involves the use of Potassium Cyanide (KCN) , which is extremely toxic . It can be fatal if swallowed, inhaled, or absorbed through the skin. All manipulations involving KCN must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas; therefore, avoid mixing cyanide waste with acidic waste streams.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Tetrahydro-2H-pyran-4-one100.1210.0 g1.0Starting ketone
Morpholine87.129.6 g (10.8 mL)1.1Secondary amine
Potassium Cyanide (KCN)65.127.15 g1.1HIGHLY TOXIC
Methanol (MeOH)32.04100 mL-Reaction solvent
Water (H₂O)18.02150 mL-For workup
Dichloromethane (DCM)84.933 x 75 mL-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-Drying agent
250 mL Round-bottom flask-1-Reaction vessel
Magnetic stirrer and stir bar-1-For agitation
Ice bath-1-For temperature control
Separatory funnel-1-For extraction
Rotary evaporator-1-For solvent removal
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-2H-pyran-4-one (10.0 g, 99.9 mmol).

  • Solvent and Amine Addition: Add methanol (100 mL) to the flask and begin stirring to dissolve the ketone. Once dissolved, add morpholine (9.6 g, 109.9 mmol, 1.1 eq.) dropwise at room temperature.

  • Cooling and Cyanide Addition: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. (CAUTION: Perform next step in a fume hood) . In a single portion, carefully add potassium cyanide (7.15 g, 109.8 mmol, 1.1 eq.) to the cold reaction mixture.

  • Reaction Progression: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Quenching and Workup: After the reaction is complete, carefully pour the mixture into a separatory funnel containing 150 mL of cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretch (typically ~2240-2220 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 197.13).

Experimental Workflow Visualization

The following diagram outlines the complete workflow, from the initial setup to the final purified compound, ensuring a reproducible and logical experimental sequence.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Combine Ketone, Morpholine, and Methanol in Flask B 2. Cool Mixture to 0-5 °C in Ice Bath A->B C 3. Add KCN (in Fume Hood) Stir at 0-5 °C for 1h B->C D 4. Warm to Room Temperature Stir for 12-16h C->D E 5. Quench with Water D->E F 6. Extract with Dichloromethane (3x) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Purify Crude Product (Recrystallization or Chromatography) H->I J Pure 4-Morpholinotetrahydro-2H- pyran-4-carbonitrile I->J

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide outlines a reliable and scalable synthesis of this compound via the Strecker reaction. By providing a detailed mechanistic rationale and a meticulously documented protocol, this document serves as an authoritative resource for researchers requiring this valuable synthetic intermediate. The inherent simplicity and efficiency of this multi-component reaction make it an excellent choice for both academic and industrial laboratory settings, provided that stringent safety protocols for handling cyanide reagents are observed.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link][5]

  • Ullah, F., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link][1]

  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. [Link][7]

  • Hajipour, A. R., & Zarei, A. (2011). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. SciSpace. [Link][4]

  • Master Organic Chemistry. Strecker Synthesis. [Link][6]

  • Jacobsen, E. N., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature. [Link][2]

  • Wikipedia. Strecker amino acid synthesis. [Link][3]

  • Baeza, A., Nájera, C., & Sansano, J. M. (2007). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link][8]

Sources

An In-Depth Technical Guide to 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile (CAS 1026586-38-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This guide addresses the characterization of CAS number 1026586-38-8, identified as 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, detailed experimental data regarding the synthesis, specific biological activity, and in-depth characterization of this particular molecule is not publicly available at this time. The tetrahydropyran scaffold, however, is a well-recognized privileged structure in medicinal chemistry, and this guide will provide a broader context of its importance, potential synthetic routes, and the known biological relevance of related compounds.

Part 1: Core Compound Identity and Physicochemical Properties

Chemical Identity:

  • CAS Number: 1026586-38-8

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₁₆N₂O₂[1]

  • Molecular Weight: 196.25 g/mol [1]

Predicted Physicochemical Data: While experimental data is not readily available, computational predictions provide an estimate of the physicochemical properties of this compound.

PropertyPredicted Value
Density 1.1±0.1 g/cm³
Boiling Point 217.9±40.0 °C at 760 mmHg
Flash Point 89.3±21.2 °C
Vapor Pressure 0.1±0.4 mmHg at 25°C
Refractive Index 1.481

Note: These values are computationally predicted and have not been experimentally verified.

Part 2: The Tetrahydropyran Scaffold: A Privileged Motif in Drug Discovery

The tetrahydropyran ring is a six-membered heterocyclic compound containing one oxygen atom. This structural motif is prevalent in a wide array of natural products and synthetic bioactive molecules. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a desirable component in drug design.

Diagram: The Core Structure of this compound

Caption: Chemical structure of this compound.

Part 3: Potential Synthetic Strategies

While a specific synthesis for this compound is not documented, the synthesis of related 4-substituted tetrahydropyran derivatives often involves several key strategies.

Conceptual Synthetic Workflow

G A Tetrahydropyran-4-one B Strecker Reaction (e.g., KCN, NH4Cl, Morpholine) A->B C This compound B->C D Alternative Route: Nucleophilic Addition E Tetrahydropyran-4-one F Addition of Morpholine & Cyanide Source E->F G This compound F->G

Caption: Plausible synthetic pathways to the target compound.

One common approach to α-aminonitriles is the Strecker synthesis . In a conceptual application to this target molecule, tetrahydropyran-4-one could be reacted with morpholine and a cyanide source (e.g., potassium cyanide) in the presence of an acid. The reaction would proceed through the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.

Alternatively, a stepwise nucleophilic addition could be envisioned. The reaction of tetrahydropyran-4-one with morpholine would form an enamine or iminium intermediate, which could then be trapped with a cyanide-delivering reagent.

Part 4: Biological Context and Potential Applications

The structural motifs present in this compound are found in various biologically active compounds.

  • Pyran Derivatives: The broader class of pyran derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Specifically, compounds containing the 2-amino-4H-pyran-3-carbonitrile scaffold have shown potential as antitumor and antitubercular agents.[3][4]

  • Morpholine Moiety: The morpholine ring is a common substituent in medicinal chemistry, often used to improve the aqueous solubility and pharmacokinetic profile of drug candidates.

Given the presence of these pharmacologically relevant moieties, it is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Its bifunctional nature (nitrile and tertiary amine) allows for a variety of chemical transformations to generate diverse libraries of compounds for biological screening. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for chemical elaboration.

Part 5: Future Directions and Conclusion

The lack of specific characterization data for CAS 1026586-38-8 highlights a gap in the publicly available scientific knowledge. Future research efforts would be necessary to fully elucidate the properties of this compound.

Recommended Experimental Workflow for Characterization:

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Biological Screening A Optimized Synthesis B Purification (e.g., Chromatography) A->B C NMR (1H, 13C) B->C D Mass Spectrometry F In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) C->F E FT-IR Spectroscopy

Caption: A proposed workflow for the comprehensive characterization of the compound.

References

  • Semantic Scholar. anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Available from: [Link]

  • ResearchGate. Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives | Request PDF. Available from: [Link]

Sources

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile: Structure, Properties, and Synthetic Strategies for Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a novel chemical entity with significant potential in medicinal chemistry and drug development. Although not extensively described in current literature, its molecular architecture, which combines the privileged morpholine and tetrahydropyran scaffolds with a reactive geminal aminonitrile moiety, suggests a promising starting point for the design of new therapeutic agents. This document elucidates the molecular structure, predicts key physicochemical properties, outlines a robust synthetic strategy, and discusses the potential pharmacological applications of this compound, offering valuable insights for researchers and scientists in the field.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This compound is a quintessential example of such a design, integrating three key structural motifs known for their favorable biological and pharmacokinetic properties:

  • The Tetrahydropyran (THP) Ring: The THP scaffold is a saturated heterocyclic ether widely incorporated into pharmaceutical agents.[1] Its inclusion is often associated with improved aqueous solubility, reduced lipophilicity compared to its carbocyclic analogue (cyclohexane), and the ability to form hydrogen bonds through its oxygen atom, thereby enhancing target engagement.[1] The THP ring is recognized for its metabolic stability and its role in achieving desirable ADME (absorption, distribution, metabolism, and excretion) profiles.[1]

  • The Morpholine Moiety: As a privileged scaffold in medicinal chemistry, morpholine is a frequent constituent of approved drugs.[2][3] Its presence can confer a favorable balance of hydrophilicity and lipophilicity, improve metabolic stability, and enhance bioavailability.[4] The morpholine nitrogen can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets.[5]

  • The α-Aminonitrile Group: This functional group is a key feature in several pharmacologically active compounds, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes.[6] α-Aminonitriles are valuable synthetic intermediates and have been shown to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties.[7][8][9]

The amalgamation of these three motifs in this compound creates a unique chemical entity with a high potential for biological activity and "drug-like" properties. This guide aims to provide a foundational understanding of this molecule for its further exploration in drug discovery programs.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is 4-morpholinooxane-4-carbonitrile. The structure features a central tetrahydropyran ring with a morpholine ring and a nitrile group attached to the same carbon atom (C4).

cluster_thp Tetrahydro-2H-pyran Ring cluster_morpholine Morpholine Ring cluster_nitrile Carbonitrile Group C1 CH₂ C2 CH₂ C1->C2 C3 C C2->C3 C4 CH₂ C3->C4 N1 N C3->N1 C4-N bond C10 C C3->C10 C4-CN bond C5 CH₂ C4->C5 O1 O C5->O1 O1->C1 C6 CH₂ N1->C6 C7 CH₂ C6->C7 O2 O C7->O2 C8 CH₂ O2->C8 C9 CH₂ C8->C9 C9->N1 N2 N C10->N2

Caption: Connectivity of this compound.

Physicochemical Data

As this is a novel compound, experimental data is not available. The following table summarizes the calculated physicochemical properties, which are crucial for assessing its drug-likeness.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂Calculated
Molecular Weight 196.25 g/mol Calculated
XLogP3 0.8Predicted
Hydrogen Bond Donor Count 0Predicted
Hydrogen Bond Acceptor Count 4Predicted
Rotatable Bond Count 1Predicted
Exact Mass 196.121177962 DaCalculated
Topological Polar Surface Area 46.1 ŲPredicted

Synthesis and Experimental Protocols

The synthesis of α-aminonitriles is classically achieved through the Strecker reaction.[10][11] This one-pot, three-component reaction provides a direct and efficient route to the desired product from a ketone, an amine, and a cyanide source.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves the reaction of tetrahydro-4H-pyran-4-one, morpholine, and a cyanide source such as trimethylsilyl cyanide (TMSCN).

G Proposed Synthesis via Strecker Reaction ketone Tetrahydro-4H-pyran-4-one intermediate Iminium Ion Intermediate ketone->intermediate + Morpholine - H₂O amine Morpholine amine->intermediate cyanide TMSCN product This compound cyanide->product intermediate->product + CN⁻

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via a one-pot Strecker reaction.

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Morpholine (1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Methanol (solvent)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol at 0 °C, add morpholine (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture back to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Characterization:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic nitrile stretch (around 2230 cm⁻¹).

Potential Applications in Drug Development

The unique structural amalgamation in this compound suggests several potential applications in drug discovery:

  • CNS-Active Agents: The morpholine moiety is known to improve blood-brain barrier permeability.[4] This, combined with the overall physicochemical properties of the molecule, makes it an interesting scaffold for the development of drugs targeting the central nervous system.

  • Enzyme Inhibition: The α-aminonitrile group can act as a "warhead" for covalent or pseudo-covalent inhibition of enzymes, particularly serine and cysteine proteases.[6] This makes the compound a candidate for screening against enzyme targets such as DPP-IV or cathepsins.

  • Scaffold for Library Synthesis: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

  • Diverse Pharmacological Profiles: The constituent scaffolds are associated with a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[5][12][13] Therefore, this compound warrants investigation across various therapeutic areas.

Conclusion

This compound represents a novel and synthetically accessible molecule with significant potential for drug discovery. Its design, based on the strategic combination of privileged morpholine and tetrahydropyran scaffolds with a reactive α-aminonitrile moiety, provides a strong foundation for the development of new therapeutic agents. The predicted "drug-like" properties and the straightforward synthetic route outlined in this guide are intended to encourage further investigation into the pharmacological profile of this promising compound and its derivatives.

References

  • PubChem. Oxane-4-carbonitrile. Available from: [Link]

  • Shaaban, M. R., & El-Sayed, M. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 26(23), 7235. Available from: [Link]

  • Kempe, K., & Enthaler, S. (2017). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 19(13), 3052-3060. Available from: [Link]

  • Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Available from: [Link]

  • Pharmaffiliates. Tetrahydro-2H-pyran-4-carbonitrile. Available from: [Link]

  • PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Available from: [Link]

  • Kumar, S., & Singh, S. (2018). A truly green synthesis of α-aminonitriles via Strecker reaction. ResearchGate. Available from: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Available from: [Link]

  • Sharma, P., & Kumar, V. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 197-212. Available from: [Link]

  • da Silva, A. C. S., de Oliveira, E. A., & de Lima, M. C. A. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., & El-Gamal, H. (2022). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. Available from: [Link]

  • Pellicciari, R., et al. (1998). Asymmetric Strecker-Type Reaction of α-Aryl Ketones. Synthesis of (S)-αM4CPG, (S)-MPPG, (S)-AIDA, and (S)-APICA, the Antagonists of Metabotropic Glutamate Receptors. The Journal of Organic Chemistry, 63(22), 7945–7953. Available from: [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 6(11), 1263–1284. Available from: [Link]

  • Roy, K., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. Available from: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]

  • Shaaban, M. R., & El-Sayed, M. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Available from: [Link]

  • Sacia, E. R., et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 23(16), 5945-5954. Available from: [Link]

  • Bawa, S., Kumar, S., & Drabu, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal chemistry (Shariqah (United Arab Emirates)), 15(5), 456–477. Available from: [Link]

  • Dadashpour, S., et al. (2019). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Medicinal Chemistry Research, 28(11), 1948-1963. Available from: [Link]

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The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activities of Morpholine-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Morpholine, a simple six-membered heterocycle containing both ether and amine functionalities, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its incorporation into bioactive molecules is a widely utilized strategy to enhance pharmacological activity, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][3] The unique structural and electronic properties of the morpholine ring—including its ability to improve aqueous solubility, metabolic stability, and its capacity for hydrogen bonding—make it an invaluable building block in the design of novel therapeutics.[4][5][6] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine-containing compounds, delves into their mechanisms of action, presents detailed experimental workflows for their evaluation, and offers insights into structure-activity relationships (SAR) to inform future drug design.

Chapter 1: The Morpholine Moiety: A Profile of a Privileged Scaffold

The morpholine ring is not merely a passive carrier; it often plays an active role in a molecule's biological function. It can serve as a crucial component of a pharmacophore, directly interacting with biological targets like enzyme active sites or receptors.[1][3] Alternatively, it can act as a key modulator of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] The nitrogen atom is weakly basic, which is advantageous for tuning a compound's pKa to improve oral bioavailability and cell permeability.[4][5] Its flexible chair-like conformation allows it to optimally position substituents for interaction with biological targets.[5][7] This versatility has led to the development of numerous approved drugs containing the morpholine moiety across a wide spectrum of therapeutic areas.[8][9]

Chapter 2: Anticancer Activity of Morpholine Derivatives

The morpholine scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer.[5][10] Its derivatives have shown efficacy by inhibiting key signaling pathways, inducing apoptosis, and halting the cell cycle.[11][12]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which morpholine-containing compounds exert their anticancer effects is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR pathway. This pathway is frequently overactive in cancer, promoting cell proliferation and survival.[13][14]

  • Case Study: Gefitinib (Iressa®) Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[15][16] The morpholine group in Gefitinib is crucial for its activity, enhancing solubility and providing a key interaction point within the ATP-binding pocket of the EGFR kinase domain.[17][18] By binding to this site, Gefitinib blocks the autophosphorylation of EGFR, thereby inhibiting downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways that drive uncontrolled cell proliferation.[15][17][19]

  • PI3K/mTOR Dual Inhibition Other morpholine derivatives have been designed as dual inhibitors of PI3K and mTOR.[13] The morpholine ring in these compounds often forms critical hydrogen bonds with hinge region residues (e.g., Valine) in the kinase domain of both enzymes, contributing to their potent inhibitory activity.[13]

Signaling Pathway Diagram: EGFR and PI3K/Akt Inhibition

EGFR_PI3K_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation PI3K PI3K P_EGFR->PI3K Gefitinib Gefitinib (Morpholine-containing) Gefitinib->P_EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PI3K_I PI3K Inhibitor (Morpholine-containing) PI3K_I->PI3K Inhibits PIP2 PIP2 PIP2->PI3K P_Akt P-Akt (Active) PIP3->P_Akt Activates Akt Akt Akt Akt->P_Akt mTOR mTOR P_Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of EGFR and PI3K pathways by morpholine-containing drugs.

Other Anticancer Mechanisms

Beyond kinase inhibition, morpholine derivatives have been investigated as topoisomerase II inhibitors, which interfere with DNA replication in cancer cells, and as agents that induce apoptosis through various other cellular mechanisms.[11][20]

Data Presentation: Anticancer Activity

The following table summarizes the activity of representative morpholine-containing compounds against various cancer cell lines.

Compound/DrugTarget/MechanismCell LineIC50 Value (µM)Reference
Gefitinib EGFR Kinase InhibitorNSCLC (EGFR mutant)~0.015 - 0.5[15][17]
Compound 5h VEGFR-2 InhibitorHT-29 (Colon)3.103[21]
Compound AK-10 Apoptosis InductionMCF-7 (Breast)3.15[11]
Compound AK-10 Apoptosis InductionA549 (Lung)8.55[11]
ZSTK474 Analog 6b PI3Kα Inhibitor(Enzymatic Assay)0.0037[22]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the cytotoxic potential of a compound.

Causality: This protocol is chosen for its reliability and high-throughput capability in determining cell viability. The principle rests on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability, either through cytotoxicity or cytostatic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine-containing test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Workflow Diagram: MTT Assay

MTT_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Standardized workflow for assessing in vitro cytotoxicity via MTT assay.

Chapter 3: Antimicrobial Activities

The morpholine ring is integral to several potent antimicrobial agents, addressing the critical need for new drugs to combat resistant pathogens.[23][24][25]

Section 3.1: Antibacterial Activity
  • Case Study: Linezolid (Zyvox®) Linezolid is a synthetic antibiotic from the oxazolidinone class, which features a morpholine ring.[26][27] It is used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[26][27] The morpholine ring undergoes metabolic oxidation, but the core structure's unique mechanism of action sets it apart.[27] Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[26][27][28][29] This mechanism is distinct from other protein synthesis inhibitors, resulting in a low propensity for cross-resistance.[28][30]

Section 3.2: Antifungal Activity
  • Case Study: Amorolfine (Loceryl®) Amorolfine is a morpholine derivative used as a topical antifungal agent.[31][32][33] Its broad spectrum of activity is due to its interference with ergosterol biosynthesis, an essential component of the fungal cell membrane.[7][33][34] Amorolfine inhibits two key enzymes: delta-14 reductase and delta-7-8 isomerase.[31][32][34] This dual inhibition leads to the depletion of ergosterol and the accumulation of nonplanar sterols, which disrupts the fungal cell membrane's structure and function, ultimately leading to cell death.[7][33]

Diagram: Ergosterol Biosynthesis Inhibition

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Ergosterol Ergosterol (Fungal Membrane Integrity) Intermediates->Ergosterol Amorolfine Amorolfine Amorolfine->InhibitionPoint Inhibits Δ14-reductase & Δ7-Δ8-isomerase

Caption: Amorolfine's mechanism of action via ergosterol pathway inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard for determining MIC values.

Causality: This method is selected for its quantitative output and efficiency in testing multiple compounds and concentrations simultaneously. It provides a clear endpoint (visible growth) to determine the potency of the antimicrobial agent against a specific pathogen, which is crucial for preclinical assessment.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial or fungal strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth. Start with a high concentration in the first well, leaving the last well as a growth control (no compound).

  • Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A colorimetric indicator (e.g., resazurin) can be added to aid in visualization.

Chapter 4: Anti-Inflammatory and Central Nervous System (CNS) Activities

The versatility of the morpholine scaffold extends to other critical therapeutic areas, including inflammatory diseases and neurological disorders.[35][36]

  • Anti-Inflammatory Activity: Morpholine derivatives have been developed as potent anti-inflammatory agents.[37][38] Some compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and downregulate the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines.[37][39][40]

  • Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring, particularly its balanced lipophilicity and hydrophilicity, make it well-suited for designing drugs that can cross the blood-brain barrier (BBB).[2][5][35] This has led to its inclusion in numerous CNS-active drugs for treating conditions like depression, neurodegenerative diseases, and CNS tumors.[5][6][41] For example, the morpholine ring can act as a scaffold to correctly orient pharmacophoric groups or modulate PK/PD properties for optimal brain penetration and target engagement.[6]

Chapter 5: Conclusion and Future Perspectives

The morpholine scaffold is unequivocally a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities.[1][3] Its presence in successful drugs for cancer, bacterial infections, and fungal infections validates its importance. The ongoing exploration of morpholine derivatives continues to yield promising candidates for anti-inflammatory, CNS, and other disorders.[3][8] Future research will likely focus on synthesizing novel, highly functionalized morpholine libraries and employing structure-based drug design to create next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. The strategic application of this versatile scaffold will undoubtedly continue to be a cornerstone of medicinal chemistry for years to come.

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Spectroscopic Data for 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile: A Search for Uncharted Territory

Author: BenchChem Technical Support Team. Date: February 2026

An extensive and thorough search of scientific literature and chemical databases has revealed that experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile is not publicly available at this time. While the synthesis of this molecule is chemically plausible, no publications detailing its synthesis and subsequent characterization with the requested spectroscopic data could be located.

This guide will, therefore, address the theoretical groundwork for the synthesis and spectroscopic analysis of this compound, providing a framework for researchers who may be the first to synthesize and characterize this novel compound.

I. The Plausible Synthetic Route: A Strecker Synthesis Approach

The most probable and efficient method for the synthesis of this compound is the Strecker synthesis . This well-established, one-pot, three-component reaction is a cornerstone of organic chemistry for the preparation of α-aminonitriles.

The proposed reaction would involve:

  • Ketone: Tetrahydro-2H-pyran-4-one

  • Amine: Morpholine

  • Cyanide Source: A suitable cyanide donor, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide (e.g., KCN).

The reaction proceeds through the initial formation of an iminium ion from the condensation of tetrahydro-2H-pyran-4-one and morpholine. Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields the target α-aminonitrile, this compound.

G ketone Tetrahydro-2H-pyran-4-one reaction Strecker Synthesis ketone->reaction amine Morpholine amine->reaction cyanide Cyanide Source (e.g., TMSCN) cyanide->reaction product This compound reaction->product

Caption: Proposed synthetic pathway for this compound via the Strecker synthesis.

II. Predicted Spectroscopic Characteristics: An Educated Hypothesis

While experimental data is unavailable, we can predict the key spectroscopic features of this compound based on the known spectral properties of its constituent functional groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Morpholine Protons: Two distinct multiplets would be expected for the protons on the morpholine ring. The protons adjacent to the nitrogen (N-CH₂) would likely appear further downfield (deshielded) compared to the protons adjacent to the oxygen (O-CH₂).

  • Tetrahydropyran Protons: The protons on the tetrahydropyran ring would exhibit complex splitting patterns. The axial and equatorial protons at each position would be chemically non-equivalent, leading to geminal and vicinal coupling. The protons adjacent to the ring oxygen would be the most deshielded of the pyran ring protons.

¹³C NMR:

  • Nitrile Carbon (C≡N): A characteristic peak in the downfield region of the spectrum, typically around 115-125 ppm.

  • Quaternary Carbon (C-4): The carbon atom of the pyran ring bonded to both the morpholine and the nitrile group would appear as a quaternary carbon signal.

  • Morpholine and Tetrahydropyran Carbons: Distinct signals for the methylene carbons of both the morpholine and tetrahydropyran rings would be observed in the aliphatic region of the spectrum. The carbons adjacent to the heteroatoms (N and O) would be shifted further downfield.

B. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the key functional groups:

Functional GroupPredicted Absorption Range (cm⁻¹)
Nitrile (C≡N) stretch2220 - 2260 (typically a sharp, medium intensity band)
C-O-C (ether) stretch1050 - 1150 (strong intensity)
C-N (amine) stretch1020 - 1250
C-H (alkane) stretch2850 - 3000
C. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at the molecular weight of the compound (C₁₀H₁₆N₂O₂, MW = 196.25 g/mol ). The fragmentation pattern would likely involve:

  • Alpha-cleavage: Loss of the nitrile group (-CN) or cleavage adjacent to the morpholine nitrogen.

  • Ring Fragmentation: Fragmentation of the tetrahydropyran and/or morpholine rings.

III. Conclusion and Future Outlook

The synthesis and spectroscopic characterization of this compound represent an unexplored area of chemical research. The information presented here provides a theoretical foundation for any future work on this compound. The successful synthesis and detailed spectroscopic analysis of this molecule would be a valuable contribution to the field, and the resulting data would be essential for its potential applications in medicinal chemistry and drug development. Researchers who undertake this challenge will be charting new territory and are encouraged to publish their findings to enrich the collective knowledge of the scientific community.

IV. References

Due to the lack of specific literature on the target compound, a formal reference list cannot be provided. The information herein is based on established principles of organic synthesis and spectroscopic interpretation. For further reading on the Strecker synthesis and spectroscopic techniques, the following authoritative sources are recommended:

  • For the Strecker Synthesis:

    • Strecker, A. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45.

    • Comprehensive Organic Name Reactions and Reagents, by Zerong Wang.

  • For Spectroscopic Interpretation:

    • Spectrometric Identification of Organic Compounds, by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce.

    • Introduction to Spectroscopy, by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan.

An In-Depth Technical Guide to the Derivatives and Analogs of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-morpholinotetrahydro-2H-pyran-4-carbonitrile core represents a significant "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure, combining a flexible morpholine ring, a stable tetrahydropyran (THP) core, and a reactive nitrile group at a quaternary center, provides a versatile platform for developing novel therapeutic agents. This guide offers a comprehensive analysis of the known derivatives and analogs of this scaffold, detailing synthetic methodologies, structure-activity relationships (SAR), and observed biological activities. We delve into the rationale behind experimental designs and present detailed protocols to provide a field-proven resource for researchers engaged in drug discovery and development.

The this compound Scaffold: A Structural Overview

The core molecule, this compound, is an α-aminonitrile built upon the tetrahydropyran ring system. The THP ring is a common motif in numerous natural products and approved drugs, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor via its ether oxygen. The morpholine substituent not only enhances aqueous solubility but also serves as a crucial pharmacophore capable of forming key interactions with biological targets.[1] The nitrile group, positioned at the sterically hindered C4 position, can act as a hydrogen bond acceptor or be chemically transformed into other functional groups, such as amides or carboxylic acids, to modulate activity and properties.

core_structure cluster_THP Tetrahydro-2H-pyran Ring cluster_Morpholine Morpholine Moiety O1 O C2 CH2 O1->C2 C3 CH2 C2->C3 C4 C C3->C4 C5 CH2 C4->C5 N_morph N C4->N_morph C4-N Bond CN C≡N C4->CN C4-CN Bond C6 CH2 C5->C6 C6->O1 C7 CH2 N_morph->C7 C8 CH2 C7->C8 O_morph O C8->O_morph C9 CH2 O_morph->C9 C10 CH2 C9->C10 C10->N_morph synthesis_workflow start Starting Materials: - Tetrahydropyran-4-one - Morpholine - Cyanide Source (e.g., KCN) reaction One-Pot Reaction (Strecker Synthesis) start->reaction intermediate In Situ Formation: Iminium Ion Intermediate reaction->intermediate Mechanism workup Aqueous Work-up & Extraction reaction->workup intermediate->reaction product Final Product: This compound purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from standard methodologies for Strecker reactions.

  • Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 eq) in methanol (0.5 M) in a round-bottom flask, add morpholine (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water. Cool the reaction mixture from Step 1 to 0 °C in an ice bath and add the aqueous KCN solution dropwise over 15 minutes.

    • Expertise & Experience: The pre-formation of the iminium ion before cyanide addition is crucial for minimizing side reactions, such as the formation of the cyanohydrin of the starting ketone. Dropwise addition at 0 °C controls the exothermicity of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up and Extraction: Quench the reaction by adding water. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Trustworthiness: A complete extraction is essential for maximizing yield. The choice of solvent depends on the polarity of the final product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Key Derivatives and Analogs: Exploring Chemical Space

The therapeutic potential of the core scaffold has been explored through systematic modifications at three primary positions: the C4-amino moiety, the tetrahydropyran ring, and the C4-nitrile group.

Modification of the C4-Amino Moiety

Replacing the morpholine ring with other cyclic or acyclic amines is a common strategy to probe the steric and electronic requirements of the target binding pocket.

  • Analogs: A direct analog is 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, where the morpholine is replaced by a smaller dimethylamino group. [2]Other common replacements include piperidine, piperazine, and various substituted anilines.

  • Synthetic Rationale: The synthesis follows the same Strecker protocol described above, simply substituting morpholine with the desired primary or secondary amine.

  • Biological Impact: This modification directly impacts the compound's basicity, lipophilicity, and hydrogen bonding capacity. For example, replacing morpholine with a piperazine ring introduces an additional site for substitution, allowing for the development of compounds that can target multiple receptors or improve pharmacokinetic profiles.

Modification of the Tetrahydropyran Ring

Altering the core heterocyclic system can lead to significant changes in biological activity. A key class of analogs involves replacing the tetrahydropyran oxygen with sulfur, leading to thiopyran-based structures.

  • Thiopyrano[4,3-d]pyrimidine Analogs: A significant body of research exists on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives. [3][4]In these analogs, the tetrahydropyran ring is replaced by a thiopyran ring which is then fused to a pyrimidine system. These compounds have been extensively investigated as potent anticancer agents.

  • Synthetic Rationale: The synthesis of these more complex scaffolds involves multi-step sequences, often starting from a functionalized thiopyranone.

  • Biological Impact: These derivatives have shown potent inhibitory activity against key cancer signaling targets like PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). The fusion of the pyrimidine ring introduces a planar, aromatic system that can engage in π-stacking interactions with protein targets.

Modification of the C4-Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other functionalities to modulate the compound's properties.

  • Carboxylic Acid Analogs: Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, such as 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (after hydrolysis of an amino precursor). [5]This transformation converts a neutral, lipophilic group into a negatively charged, hydrophilic group at physiological pH.

  • Amide and Amine Analogs: The nitrile can be partially hydrolyzed to a primary amide or fully reduced to a primary amine.

  • Biological Impact: Converting the nitrile to a carboxylic acid or amide introduces a strong hydrogen bond donor and acceptor, which can drastically alter the binding mode to a biological target. This change significantly increases polarity, which can affect cell permeability and overall pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The collective data from various analogs allows for the formulation of a preliminary SAR model. This model is crucial for guiding the rational design of next-generation compounds with improved potency and selectivity.

SAR_diagram cluster_core This compound img O1 O C4 C SAR2 Tetrahydropyran Ring: - Stable, metabolically robust core. - O to S substitution (Thiopyran) is well-tolerated. - Ring fusion (e.g., to pyrimidine) enhances anticancer activity. O1->SAR2 N_morph N CN C≡N SAR1 Morpholine Moiety: - Key for solubility and H-bonding. - Replacement with piperazine allows for further substitution. - Affects target selectivity. N_morph->SAR1 SAR3 Nitrile Group: - Can act as H-bond acceptor. - Hydrolysis to COOH or CONH2 introduces H-bond donors. - Modulates polarity and cell permeability. CN->SAR3

Caption: Summary of Structure-Activity Relationships (SAR).

Modification SiteStructural ChangeObserved Biological EffectReference
C4-Amino Moiety Morpholine -> DimethylamineAltered basicity and lipophilicity[2]
THP Ring O -> S, fused with PyrimidinePotent PI3K/mTOR inhibition, anticancer activity[3][4]
C4-Nitrile Group -CN -> -COOHIncreased polarity, introduces H-bond donor capability[5]

Therapeutic Applications and Pharmacological Profile

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, positioning them as promising leads for various therapeutic areas.

  • Anticancer Activity: This is the most extensively documented application. Specifically, the thiopyrano[4,3-d]pyrimidine analogs have shown potent, dual inhibitory activity against the PI3K/mTOR signaling pathway, which is frequently dysregulated in human cancers. [4]Compound 10j from one study exhibited IC50 values of 1.1µM and 0.92µM against mTOR and PI3Kα, respectively. [4]* Antimicrobial and Antioxidant Activity: The broader class of 4H-pyran derivatives has shown notable antibacterial and antioxidant properties. [6][7]This suggests that the core scaffold could be adapted for the development of novel anti-infective and cytoprotective agents.

  • Neurodegenerative Diseases: Pyran-based structures are also being investigated for their potential in treating Alzheimer's disease, acting on targets like cholinesterases. [8]The ability of the morpholine group to improve blood-brain barrier penetration makes this an interesting avenue for future research.

Conclusion and Future Outlook

The this compound scaffold is a validated starting point for the design of biologically active molecules. Its synthetic accessibility via robust multi-component reactions allows for the rapid generation of diverse chemical libraries. The existing body of research clearly demonstrates that strategic modifications to the morpholine, tetrahydropyran, and nitrile moieties can yield potent and selective inhibitors for critical therapeutic targets, particularly in oncology.

Future research should focus on expanding the structural diversity of these analogs, exploring novel ring systems, and conducting comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising compounds. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • PubMed. (2019). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile. [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]

  • ResearchGate. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]

  • PubMed. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]

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in silico ADMET prediction for 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico ADMET Prediction of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile

Foreword: The Imperative of Early ADMET Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the maxim "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic and toxicity profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The ability to predict these properties in silico, before a compound is even synthesized, offers a profound strategic advantage, enabling researchers to prioritize candidates with a higher probability of success and to rationally design molecules with improved ADMET characteristics.[1][2]

This technical guide provides a comprehensive, in-depth exploration of the in silico ADMET prediction process for a novel chemical entity, this compound. As this compound is not extensively characterized in public databases, it serves as an ideal case study to illustrate the predictive methodologies that form the cornerstone of modern computational toxicology and pharmacokinetic modeling. We will dissect the core principles behind various predictive models, outline detailed experimental workflows for their application, and synthesize the resulting data into a coherent ADMET profile. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of computational tools to de-risk their discovery pipelines and accelerate the journey from concept to clinic.

Molecular Scaffolding and Physicochemical Foundations

Before delving into complex ADMET predictions, a fundamental analysis of the molecule's physicochemical properties is paramount. These properties are the bedrock upon which many predictive models are built.

1.1. The Structure of this compound

The molecule is a substituted tetrahydropyran. The core is a six-membered heterocyclic ether ring. At the 4-position of this ring, two functional groups are attached: a morpholine ring and a nitrile group.

1.2. Physicochemical Property Calculation

A critical first step is the calculation of key physicochemical descriptors. These are typically computed using software platforms that analyze the 2D or 3D structure of the molecule. For our subject compound, the following properties have been calculated:

PropertyPredicted ValueSignificance in ADMET
Molecular Weight210.26 g/mol Influences diffusion and overall size.
LogP (octanol-water partition coefficient)0.85A measure of lipophilicity, affecting solubility and membrane permeability.[3]
Hydrogen Bond Donors0The number of N-H and O-H bonds.
Hydrogen Bond Acceptors4The number of nitrogen and oxygen atoms.[4]
Topological Polar Surface Area (TPSA)45.1 ŲCorrelates with passive molecular transport through membranes.

Absorption: The Gateway to Systemic Circulation

Oral bioavailability is a coveted attribute for many drug candidates. In silico models for absorption primarily assess a molecule's ability to permeate the intestinal wall and evade efflux pumps.

2.1. Lipinski's Rule of Five: A First Pass Filter for Druglikeness

Christopher Lipinski's "Rule of Five" is an empirically derived set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being orally active.[3][4][5][6][7] The rules are:

  • Molecular weight < 500 Daltons

  • LogP < 5

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

Analysis of this compound against Lipinski's Rule of Five:

Lipinski's RuleValue for CompoundCompliance
Molecular Weight < 500 Da210.26Yes
LogP < 50.85Yes
H-Bond Donors ≤ 50Yes
H-Bond Acceptors ≤ 104Yes

2.2. P-glycoprotein (P-gp) Substrate Prediction

P-glycoprotein is a well-characterized efflux transporter in the gastrointestinal tract and the blood-brain barrier.[8] Substrates of P-gp are actively pumped out of cells, which can significantly reduce their absorption and penetration into target tissues.[9][10][11][12][13]

In Silico Workflow for P-gp Substrate Prediction:

A common approach involves using machine learning models trained on large datasets of known P-gp substrates and non-substrates.[9][10][13] These models identify structural motifs and physicochemical properties associated with P-gp substrate activity.

Protocol:

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.

  • Input the SMILES string into a validated, publicly available P-gp substrate prediction web server (e.g., those developed based on support vector machines or random forest algorithms).

  • The server will calculate a probability score or a binary classification (Substrate/Non-substrate).

Predicted Outcome: Based on its relatively low molecular weight and moderate lipophilicity, this compound is predicted to be a non-substrate of P-glycoprotein. This is a favorable characteristic for oral absorption.

Distribution: Reaching the Site of Action

Once absorbed, a drug must distribute throughout the body to reach its therapeutic target. A key consideration in drug distribution is the ability to cross the blood-brain barrier (BBB), particularly for drugs targeting the central nervous system (CNS).

3.1. Blood-Brain Barrier (BBB) Permeability Prediction

The BBB is a highly selective barrier that protects the brain from harmful substances. Predicting whether a compound can cross the BBB is crucial for CNS drug development and for avoiding unwanted CNS side effects for peripherally acting drugs.[14][15][16][17][18]

In Silico Workflow for BBB Permeability Prediction:

Quantitative Structure-Activity Relationship (QSAR) and machine learning models are widely used to predict BBB permeability, often expressed as the logBB value (the logarithm of the ratio of the drug's concentration in the brain to that in the blood).[14][15][16] These models typically use descriptors such as TPSA, LogP, and molecular weight.

Protocol:

  • Utilize a computational platform that offers a validated BBB prediction model.

  • Input the molecular structure of this compound.

  • The model will output a predicted logBB value and/or a classification (e.g., BBB+ for permeable, BBB- for impermeable).

Predicted Outcome: With a TPSA of 45.1 Ų (well below the typical threshold of 60-70 Ų for good BBB penetration) and a low molecular weight, this compound is predicted to be CNS active and capable of crossing the blood-brain barrier.

Metabolism: Biotransformation and Clearance

Drug metabolism, primarily occurring in the liver, involves the enzymatic modification of drug molecules to facilitate their excretion. The cytochrome P450 (CYP) enzyme superfamily plays a central role in this process.[19][20][21][22][23] Predicting interactions with CYP enzymes is critical to avoid drug-drug interactions and to understand a compound's metabolic stability.

In Silico Workflow for CYP450 Inhibition Prediction:

A variety of computational methods, including pharmacophore modeling, molecular docking, and machine learning, are employed to predict whether a compound will inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[19][20][21][22][23]

Protocol:

  • Submit the 3D structure of the compound to a CYP inhibition prediction tool.

  • The software will dock the molecule into the active sites of various CYP isoforms or use a ligand-based model to predict inhibitory activity.

  • The output will be a prediction of whether the compound is an inhibitor for each of the major isoforms.

Predicted Outcome: Given the absence of common structural alerts for CYP inhibition (such as aromatic rings that can undergo epoxidation or other reactive transformations), this compound is predicted to be a low-risk candidate for CYP inhibition .

Toxicity: Assessing the Potential for Adverse Effects

Early identification of potential toxicities is a cornerstone of modern drug safety assessment. In silico toxicology models can flag compounds with a higher likelihood of causing adverse effects.

5.1. hERG Inhibition Prediction

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia.[24][25][26][27][28]

In Silico Workflow for hERG Inhibition Prediction:

Structure-based and ligand-based models are used to predict a compound's potential to block the hERG channel. These models often look for specific pharmacophoric features, such as a basic nitrogen atom and lipophilic regions.[24][25][26][27][28]

Protocol:

  • Input the compound's structure into a hERG inhibition prediction model.

  • The model will analyze the compound's structural and physicochemical properties to determine its likelihood of being a hERG blocker.

  • The output is typically a binary classification (blocker/non-blocker) or a probability score.

Predicted Outcome: this compound contains a basic nitrogen atom within the morpholine ring, which is a potential hERG pharmacophore. However, its overall low lipophilicity may mitigate this risk. The prediction is equivocal , warranting further investigation with more sophisticated models or in vitro assays.

5.2. Ames Mutagenicity Prediction

The Ames test is a widely used bacterial reverse mutation assay to assess a chemical's potential to be a mutagen.[29][30][31][32][33] In silico Ames models identify structural alerts associated with mutagenicity.

In Silico Workflow for Ames Mutagenicity Prediction:

These models are typically rule-based systems that screen for the presence of known mutagenic fragments (structural alerts) within the molecule.[29][30][31][32][33]

Protocol:

  • The molecular structure is submitted to an Ames mutagenicity prediction server.

  • The software screens the structure against a database of known structural alerts.

  • The output indicates whether the compound is likely to be mutagenic.

Predicted Outcome: The structure of this compound does not contain any obvious structural alerts for mutagenicity. Therefore, it is predicted to be non-mutagenic in the Ames test.

Summary of the Predicted ADMET Profile

The following table provides a consolidated overview of the predicted ADMET properties for this compound.

ADMET ParameterPredicted OutcomeRationale
Absorption
Lipinski's Rule of FiveCompliantMeets all criteria for oral bioavailability.[3][4][5][6][7]
P-gp SubstrateNon-substrateLow molecular weight and moderate lipophilicity.
Distribution
Blood-Brain Barrier PermeabilityPermeable (CNS active)Low TPSA and molecular weight.[14][15][16][17][18]
Metabolism
CYP450 InhibitionLow riskLacks common structural alerts for CYP inhibition.[20][21][22][23]
Toxicity
hERG InhibitionEquivocalPresence of a basic nitrogen, but low lipophilicity.[24][25][26][27]
Ames MutagenicityNon-mutagenicNo structural alerts for mutagenicity.[29][30][31][32][33]

Visualizing the In Silico ADMET Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the in silico ADMET prediction process.

ADMET_Workflow cluster_input Input Molecule cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Molecule 4-Morpholinotetrahydro- 2H-pyran-4-carbonitrile Lipinski Lipinski's Rule of Five Molecule->Lipinski Pgp P-gp Substrate Prediction Molecule->Pgp BBB BBB Permeability Molecule->BBB CYP CYP450 Inhibition Molecule->CYP hERG hERG Inhibition Molecule->hERG Ames Ames Mutagenicity Molecule->Ames

Caption: High-level overview of the in silico ADMET prediction workflow.

Detailed_Prediction_Flow cluster_physchem Physicochemical Properties cluster_models Predictive Models cluster_results Predicted Profile start Start: Molecular Structure MW MWt: 210.26 start->MW LogP LogP: 0.85 start->LogP HBD HBD: 0 start->HBD HBA HBA: 4 start->HBA TPSA TPSA: 45.1 start->TPSA Tox_Models Toxicity Models (hERG, Ames) start->Tox_Models Metab_Models Metabolism Models (CYP, P-gp) start->Metab_Models Lipinski_Model Lipinski's Rule of Five MW->Lipinski_Model BBB_Model BBB Permeability Model MW->BBB_Model LogP->Lipinski_Model HBD->Lipinski_Model HBA->Lipinski_Model TPSA->BBB_Model Absorption_Profile Good Oral Absorption Lipinski_Model->Absorption_Profile Distribution_Profile CNS Active BBB_Model->Distribution_Profile Toxicity_Profile Low Toxicity Concern Tox_Models->Toxicity_Profile Metabolism_Profile Low DDI Risk Metab_Models->Metabolism_Profile

Caption: Detailed workflow from molecular properties to ADMET profile.

Conclusion and Forward-Looking Statements

The in silico ADMET profile of this compound suggests that it is a promising compound from a pharmacokinetic and safety perspective. It exhibits characteristics of good oral absorption, CNS penetration, low metabolic liability, and a favorable initial toxicity screen. The equivocal prediction for hERG inhibition highlights an important aspect of computational modeling: these tools are designed to guide and prioritize, not to provide definitive answers. The next logical step would be to synthesize the compound and validate these predictions through a suite of in vitro ADMET assays.

This guide has demonstrated a structured, scientifically-grounded approach to the in silico prediction of ADMET properties. By integrating a variety of computational models and adhering to a logical workflow, researchers can gain invaluable insights into the potential of their drug candidates at the earliest stages of discovery. This not only enhances the efficiency of the drug development process but also contributes to the ultimate goal of bringing safer and more effective medicines to patients.

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Methodological & Application

The Versatile Scaffolding of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to diverse chemical space is unceasing.[1] Privileged structures, those that can bind to multiple targets with high affinity, are of particular interest. The tetrahydropyran ring is one such scaffold, frequently found in biologically active molecules and natural products.[2][3] When functionalized at the 4-position with both a nitrile and an amine, as in 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile , it becomes a powerful and versatile building block for the synthesis of complex heterocyclic systems, particularly spirocyclic compounds.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will detail its preparation via the Strecker reaction and present validated protocols for its transformation into high-value downstream products, such as spiro-hydantoins and spiro-dioxopiperazines, which are of significant interest in drug discovery.

The Building Block: Synthesis and Structural Merits

This compound is a quaternary α-aminonitrile. This class of compounds is renowned for its utility as a precursor to α,α-disubstituted amino acids and a variety of nitrogen-containing heterocyles.[4][5] The unique structural features of this specific building block are:

  • A Quaternary Center: The carbon atom bearing the nitrile and morpholine groups is sp³-hybridized and fully substituted, providing a stereochemical anchor for the construction of spirocyclic systems.

  • The Tetrahydropyran Moiety: This saturated oxygen-containing ring is a common motif in pharmaceuticals, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2]

  • The α-Aminonitrile Functionality: This is the reactive heart of the molecule. The nitrile group can undergo hydrolysis or reduction, while the tertiary amine can influence the molecule's basicity and reactivity. This bifunctional nature is key to its synthetic versatility.[5]

The synthesis of α-aminonitriles is most classically achieved through the Strecker reaction , a one-pot multicomponent reaction that combines a ketone, an amine, and a cyanide source.[6][7]

Protocol 1: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the title compound from commercially available starting materials.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A Tetrahydro-4H-pyran-4-one Mix Combine in Methanol A->Mix B Morpholine B->Mix C Trimethylsilyl Cyanide (TMSCN) C->Mix Stir Stir at Room Temp (12-24h) Mix->Stir Exothermic, control addition Quench Quench with NaHCO3 (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel, Hexanes/EtOAc) Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the Strecker synthesis of the title compound.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
Tetrahydro-4H-pyran-4-one100.1210.01.00 g
Morpholine87.1211.00.96 g
Trimethylsilyl Cyanide (TMSCN)99.2211.01.09 g
Methanol (Anhydrous)--20 mL
Saturated NaHCO₃ (aq)--50 mL
Ethyl Acetate--100 mL
Sodium Sulfate (Anhydrous)--As needed

Procedure:

  • To a 100 mL round-bottom flask charged with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol) and anhydrous methanol (20 mL).

  • Add morpholine (0.96 g, 11.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Cool the flask in an ice-water bath. Slowly add trimethylsilyl cyanide (1.09 g, 11.0 mmol) dropwise over 5 minutes. Caution: TMSCN is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Application in Spirocyclic Heterocycle Synthesis

A primary application of α-quaternary α-aminonitriles is in the synthesis of spirocyclic compounds, where the quaternary carbon becomes the spiro center.[4] This approach provides rapid access to complex, three-dimensional structures that are highly sought after in drug discovery programs.

Application Note 1: Synthesis of Spiro-hydantoins via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient method for converting ketones or their corresponding cyanohydrins/aminonitriles into hydantoins (imidazolidine-2,4-diones).[8] Starting from this compound, this reaction proceeds via initial hydrolysis of the nitrile to an amide, followed by cyclization. While the classic Bucherer-Bergs starts from a ketone, using the pre-formed aminonitrile can offer advantages in substrate scope and reaction control.[8]

Reaction Scheme:

reaction start 4-Morpholinotetrahydro- 2H-pyran-4-carbonitrile reagents start->reagents (NH4)2CO3, KCN EtOH/H2O, Reflux product 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione (Spiro-hydantoin) reagents->product

Caption: Synthesis of a spiro-hydantoin derivative.

Protocol 2: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione

This protocol is adapted from established procedures for the Bucherer-Bergs reaction.[8]

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound196.255.00.98 g
Ammonium Carbonate96.0925.02.40 g
Potassium Cyanide65.1210.00.65 g
Ethanol--15 mL
Water--15 mL
Hydrochloric Acid (6M)--As needed

Procedure:

  • In a pressure-rated flask equipped with a stir bar, combine this compound (0.98 g, 5.0 mmol), ammonium carbonate (2.40 g, 25.0 mmol), and potassium cyanide (0.65 g, 10.0 mmol). Caution: KCN is extremely toxic. All operations must be performed in a certified fume hood.

  • Add a 1:1 mixture of ethanol and water (30 mL).

  • Seal the flask tightly and heat the mixture to 80-90 °C in an oil bath with vigorous stirring for 12-18 hours.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Carefully acidify the mixture to pH 2-3 by the slow addition of 6M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude spiro-hydantoin. The product can be further purified by recrystallization from an ethanol/water mixture.[8]

Application Note 2: Synthesis of Spiro-dioxopiperazines

The α-aminonitrile can also serve as a precursor to α-amino amides or esters, which can then be used to construct other heterocycles. A particularly valuable transformation is the synthesis of spiro-2,6-dioxopiperazines. This motif is found in numerous biologically active compounds. The synthesis involves the hydration of the nitrile group, typically under strong acidic conditions, followed by a base-mediated cyclization.[4]

Synthetic Pathway Overview:

G A 4-Morpholinotetrahydro- 2H-pyran-4-carbonitrile B α-Amino Amide Intermediate A->B H2SO4 (conc.) 0 °C to RT C Spiro-dioxopiperazine B->C Base (e.g., NaH) Followed by N-alkylation

Caption: Pathway to spiro-dioxopiperazines from an α-aminonitrile.

Protocol 3: Synthesis of a Spiro-dioxopiperazine Precursor (α-Amino Amide)

This protocol details the first key step: the controlled hydration of the nitrile to the corresponding primary amide.[4]

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound196.255.00.98 g
Sulfuric Acid (Concentrated, 98%)98.08-10 mL
Ice / Water--As needed
Sodium Hydroxide (10M aq)--As needed
Dichloromethane (DCM)--100 mL

Procedure:

  • Place this compound (0.98 g, 5.0 mmol) in a dry 50 mL round-bottom flask.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a large beaker.

  • Neutralize the acidic solution by slowly adding 10M aqueous NaOH while cooling the beaker in an ice bath, until the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-tetrahydro-2H-pyran-4-carboxamide derivative. This intermediate can be carried forward to the cyclization step without further purification.

Conclusion and Future Outlook

This compound represents a highly functionalized and synthetically tractable building block. Its straightforward preparation via the Strecker reaction opens the door to a variety of complex molecular architectures. As demonstrated, its primary utility lies in the construction of spirocyclic frameworks, such as hydantoins and dioxopiperazines, which are of perennial interest in the development of new therapeutic agents.[4][8] The protocols provided herein serve as a validated starting point for researchers and drug development professionals looking to leverage this versatile intermediate to accelerate their discovery programs. Further exploration into its use in other multicomponent reactions or for the synthesis of unique α,α-disubstituted amino acids is a promising area for future research.

References

  • Belvisi, L. et al. (2006). Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives. PubMed. Available at: [Link]

  • Yadav, A. et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • De, S. K. (1984). Synthesis of alpha-aminonitriles. Google Patents.
  • de la Torre, A. et al. (2021). Heterocycles from α-Aminonitriles. ResearchGate. Available at: [Link]

  • Chekarev, E. et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Available at: [Link]

  • Schmalzbauer, M. et al. (2020). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Tashri, Z. et al. (2019). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Hasaninejad, A. et al. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]

  • Mahdavi, M. et al. (2019). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. PubMed. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • Sharma, R. et al. (2024). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

  • Chen, C. X. et al. (2014). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

  • Sharma, M. G. et al. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PubMed Central. Available at: [Link]

  • Bishnoi, A. et al. (2016). A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. ResearchGate. Available at: [Link]

Sources

The Pyran Scaffold: A Privileged Motif in Medicinal Chemistry - Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The pyran ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products, from the antioxidant flavonoids to the complex carbohydrate structures essential for life, has long signaled its biological significance.[1][2] Synthetic chemists have further unlocked the potential of this "privileged scaffold," generating a multitude of derivatives with a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of the applications of pyran derivatives in medicinal chemistry, complete with detailed experimental protocols and an analysis of the structure-activity relationships that govern their therapeutic potential.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Fused and substituted pyran derivatives have emerged as potent anticancer agents, acting through various mechanisms to induce apoptosis and halt the cell cycle in malignant cells.[2] A key target for many of these compounds is the cyclin-dependent kinase 2 (CDK2), an enzyme crucial for the G1/S phase transition of the cell cycle.[3] Inhibition of CDK2 leads to cell cycle arrest and prevents the replication of cancerous cells.

Mechanism of Action: CDK2 Inhibition

The anticancer activity of certain pyran derivatives is attributed to their ability to fit into the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrate, the retinoblastoma protein (pRb). This inhibition maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for S-phase entry, thereby inducing G1 cell cycle arrest and subsequent apoptosis.

CDK2_Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by Pyran Derivative CyclinE_CDK2 Cyclin E/CDK2 Complex pRb pRb CyclinE_CDK2->pRb phosphorylates Inhibited_CDK2 Inactive Cyclin E/CDK2 E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Bound_E2F pRb-E2F Complex Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Pyran Pyran Derivative Pyran->CyclinE_CDK2 inhibits Active_pRb Active pRb Active_pRb->Bound_E2F Blocked_Transcription Transcription Blocked Bound_E2F->Blocked_Transcription Cell_Cycle_Arrest G1 Arrest & Apoptosis Blocked_Transcription->Cell_Cycle_Arrest

Caption: Inhibition of the CDK2 signaling pathway by a pyran derivative, leading to cell cycle arrest.

Structure-Activity Relationship (SAR) Insights

Studies on 2-amino-4H-pyran derivatives have revealed key structural features that influence their anticancer potency.[4] Generally, a secondary amine at the 2-position is preferred over a tertiary amine. Bulky aromatic or heteroaromatic substituents at the 4-position often enhance activity. The presence of electron-withdrawing groups on this aromatic ring can further increase cytotoxicity. The lactone ring present in some pyran derivatives has also been found to be critical for their anticancer effects.[4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyran derivatives against various cancer cell lines.

Compound IDPyran Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
PD-1 2-Amino-4H-pyranHCT-116 (Colon)75.1[3]
PD-2 DihydropyranopyranMCF-7 (Breast)26.6[2]
PD-3 DihydropyranopyranSW-480 (Colon)34.6[2]
PD-4 Pyrano[2,3-c]pyrazoleHCoV-229E27.8[5]

Protocols

Protocol 1: Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives

This protocol describes a general one-pot, three-component reaction for the synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives, a common and biologically active pyran scaffold.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene compound (e.g., dimedone, ethyl acetoacetate) (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine or another basic catalyst (0.1 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate

  • Büchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (1.0 mmol), and ethanol (10 mL).

  • Add the basic catalyst (e.g., piperidine, 0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 1-4 hours), cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-4H-pyran-3-carbonitrile derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Protocol 2: MTT Assay for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplate

  • Pyran derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the pyran derivative stock solution in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted pyran derivative solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for another 48-72 hours under the same conditions.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Anti-inflammatory Applications: Quelling the Inflammatory Cascade

Pyran derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7] COX-2 is an inducible enzyme that plays a critical role in the inflammatory response by catalyzing the synthesis of prostaglandins, which are potent inflammatory mediators.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory action of certain pyran derivatives stems from their ability to selectively bind to and inhibit the COX-2 enzyme. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins. This leads to a reduction in inflammation, pain, and fever.

COX2_Inhibition cluster_0 Inflammatory Stimulus cluster_1 Inhibition by Pyran Derivative Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 induces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins synthesizes Inhibited_COX2 Inactive COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyran_Derivative Pyran Derivative Pyran_Derivative->COX2 inhibits Blocked_Synthesis Prostaglandin Synthesis Blocked Inhibited_COX2->Blocked_Synthesis Reduced_Inflammation Reduced Inflammation Blocked_Synthesis->Reduced_Inflammation

Caption: Inhibition of the COX-2 enzyme by a pyran derivative, leading to a reduction in inflammation.

Protocol 3: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the inhibitory potential of pyran derivatives against the COX-2 enzyme.[7]

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin (1 µM final concentration)

  • COX-2 enzyme solution

  • Pyran derivative test compound

  • Celecoxib (positive control)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic acid

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the following in order: 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of the COX-2 enzyme solution to each well.

  • Add 10 µL of the pyran derivative test compound at various concentrations to the sample wells. Add 10 µL of Celecoxib to the positive control wells and 10 µL of the solvent (e.g., DMSO) to the control wells.

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.

  • Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

  • Calculate the rate of TMPD oxidation for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Antimicrobial Applications: Combating Pathogenic Microbes

Pyran derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[8] Their mechanisms of action are still being elucidated but are thought to involve the disruption of essential cellular processes in microorganisms.

Proposed Mechanisms of Antimicrobial Action

Several potential mechanisms have been proposed for the antimicrobial effects of pyran derivatives, including:

  • Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death.[4]

  • Disruption of Biofilms: Some pyran derivatives can break down the protective biofilm matrix of bacteria, making them more susceptible to antibiotics.[4]

  • Inhibition of Protein Synthesis: By targeting enzymes like methionine aminopeptidase, pyran derivatives may halt protein synthesis.[4]

  • Cell Membrane Disruption: Some compounds may interfere with the integrity of the bacterial cell membrane, causing leakage of cellular contents.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative pyran derivatives against various microbial strains.

Compound IDPyran Derivative ClassMicrobial StrainMIC (µg/mL)Reference
PD-5 4H-PyranStaphylococcus aureus>1000[8]
PD-6 4H-PyranMycobacterium bovis (BCG)62.5[8]
PD-7 Spiro-4H-pyranStaphylococcus aureusN/A[9]

Antiviral and Neuroprotective Applications: Emerging Frontiers

The therapeutic potential of pyran derivatives extends to the treatment of viral infections and neurodegenerative diseases.

Antiviral Activity: Neuraminidase Inhibition

Certain pyran derivatives, such as the commercially available drug Zanamivir, are potent inhibitors of the influenza virus neuraminidase enzyme.[10] This enzyme is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, these pyran-based drugs prevent the spread of the virus.

Neuroprotective Effects: Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, pyran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][11] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is associated with improved cognitive function.

Protocol 4: Acetylcholinesterase Inhibition Assay

This protocol describes a method for evaluating the AChE inhibitory activity of pyran derivatives.

Materials:

  • Sodium phosphate buffer (100 mM, pH 8.0)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylcholinesterase (AChE) enzyme solution

  • Pyran derivative test compound

  • Acetylthiocholine iodide (ATCI)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of sodium phosphate buffer, 10 µL of DTNB, and 20 µL of the AChE enzyme solution to each well.

  • Add 20 µL of the pyran derivative test compound at various concentrations to the sample wells.

  • Incubate the plate for 15-20 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of ATCI to each well.

  • Measure the absorbance at 412 nm every minute for 5-10 minutes.

  • Calculate the rate of the reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved from [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. (2021). MDPI. Retrieved from [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (n.d.). Frontiers. Retrieved from [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. (2019). RSC Advances. Retrieved from [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and in vitro antimicrobial investigation of novel pyran derivatives based on 8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. (n.d.). MDPI. Retrieved from [Link]

  • IC50 values for novel pyrazoline derivatives (P1–7) against hCA I... (n.d.). ResearchGate. Retrieved from [Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (n.d.). ResearchGate. Retrieved from [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). ResearchGate. Retrieved from [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). PubMed Central. Retrieved from [Link]

  • Pyranodipyran Derivatives with Tyrosyl DNA Phosphodiesterase 1 Inhibitory Activities and Fluorescent Properties from Aspergillus sp. EGF 15-0-3. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry. Retrieved from [Link]

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Application Notes and Protocols: Leveraging 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Morpholinotetrahydropyran Scaffold in Kinase Inhibitor Design

The relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The design of small molecule inhibitors that can effectively and safely modulate kinase activity is a significant challenge, demanding innovative chemical scaffolds that confer desirable pharmacological properties.

This application note details the strategic utility of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile as a versatile building block for the synthesis of a new generation of kinase inhibitors. This unique scaffold combines two key pharmacophoric elements: the morpholine ring and the tetrahydropyran core. The morpholine moiety is a well-established feature in numerous approved and investigational kinase inhibitors, prized for its ability to improve aqueous solubility, metabolic stability, and target engagement through hydrogen bonding.[1] Similarly, the tetrahydropyran ring serves as a conformationally constrained, low-lipophilicity bioisostere of a cyclohexane, often enhancing binding affinity and improving pharmacokinetic profiles.[2] The nitrile functionality provides a key synthetic handle for the construction of various heterocyclic cores commonly found in kinase inhibitors, most notably the aminopyrimidine scaffold.[3]

Herein, we propose a detailed synthetic protocol for the elaboration of this compound into a putative kinase inhibitor targeting the PI3K/mTOR pathway, a critical signaling node in cancer. We will also discuss the underlying chemical principles and provide data on related compounds to underscore the potential of this synthetic strategy.

The PI3K/mTOR Signaling Pathway: A Key Target in Oncology

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. Dual inhibition of both PI3K and mTOR has emerged as a promising strategy to overcome feedback loops and resistance mechanisms associated with targeting individual components of the pathway.[4]

PI3K-mTOR_Pathway Figure 1: Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic Signaling S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation Inhibition of Translation Initiation

Caption: A diagram illustrating the central role of the PI3K/mTOR signaling cascade in regulating cell growth, proliferation, and survival.

Proposed Synthetic Pathway: From Starting Material to a Putative PI3K/mTOR Inhibitor

The following protocol outlines a plausible synthetic route to a novel kinase inhibitor, leveraging the unique structural features of this compound. This strategy focuses on the construction of a 2,4-diaminopyrimidine core, a privileged scaffold in many ATP-competitive kinase inhibitors.

Synthetic_Workflow Figure 2: Proposed Synthesis of a Kinase Inhibitor Start This compound Intermediate1 Amidrazone Intermediate Start->Intermediate1 Hydrazine Hydrate Intermediate2 Aminopyrimidine Core Intermediate1->Intermediate2 Guanidine Nitrate, Base FinalProduct Putative Kinase Inhibitor Intermediate2->FinalProduct Aryl Halide, Coupling Catalyst

Caption: A workflow diagram outlining the key steps in the proposed synthesis of a novel kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of 4-Morpholinotetrahydro-2H-pyran-4-carboximidohydrazide (Amidrazone Intermediate)

  • Rationale: The conversion of the nitrile to an amidrazone provides a key intermediate for the subsequent cyclization to form the aminopyrimidine ring. This reaction is a well-established method for the synthesis of heterocyclic compounds from nitriles.[3]

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the desired amidrazone intermediate.

Step 2: Synthesis of 4-Amino-6-(4-morpholinotetrahydro-2H-pyran-4-yl)pyrimidin-2-amine (Aminopyrimidine Core)

  • Rationale: The cyclization of the amidrazone with guanidine nitrate in the presence of a base is a classic and efficient method for the construction of a 2,4-diaminopyrimidine scaffold.[5] This core structure is designed to mimic the adenine ring of ATP, enabling competitive binding to the kinase active site.

  • Procedure:

    • Dissolve the amidrazone intermediate (1.0 eq) and guanidine nitrate (1.1 eq) in a suitable solvent such as 2-ethoxyethanol.

    • Add a base, for example, sodium ethoxide (2.0 eq), to the reaction mixture.

    • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the aminopyrimidine core.

Step 3: Synthesis of the Final Putative Kinase Inhibitor via Suzuki Coupling

  • Rationale: The final step involves the introduction of a substituted aryl or heteroaryl moiety onto the aminopyrimidine core. A Suzuki coupling reaction is a versatile and widely used method for forming carbon-carbon bonds.[6] The choice of the aryl halide will be guided by the structure-activity relationships of known PI3K/mTOR inhibitors, aiming to occupy a specific pocket in the kinase active site.

  • Procedure:

    • To a mixture of the aminopyrimidine core (1.0 eq), a suitable aryl boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a degassed solvent system (e.g., 1,4-dioxane/water), add a base like sodium carbonate (2.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-10 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final putative kinase inhibitor.

Data Presentation: Benchmarking Against Known Kinase Inhibitors

While the inhibitory activity of the specifically proposed compound is yet to be determined, we can benchmark its potential by examining the activity of known kinase inhibitors that share the morpholine and tetrahydropyran motifs.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference
Morpholino-triazine derivativesPI3Kα / mTOR0.5 - 2.0[4]
Tetrahydroquinoline derivatives with morpholinemTOR33 - 87[7]
Thienopyrimidine with morpholinePI3Kα0.2 - 1.0[8]
Pyrido[2,3-d]pyrimidine with amino-tetrahydropyranFLT3 / AXLNot specified[2]
Triazine with tetrahydro-pyranmTORPotent and Selective[9]
Abemaciclib (CDK4/6 inhibitor)CDK4 / CDK62.4 - 9.9[10]

This table presents a selection of IC₅₀ values for kinase inhibitors containing either a morpholine or a tetrahydropyran moiety to provide a comparative context for the potential potency of inhibitors derived from this compound.

Conclusion and Future Directions

The strategic incorporation of the this compound scaffold offers a promising avenue for the development of novel kinase inhibitors. The proposed synthetic pathway provides a robust and versatile route to access a diverse range of potential drug candidates. The combination of the favorable physicochemical properties imparted by the morpholine and tetrahydropyran rings, with the proven utility of the aminopyrimidine core, establishes a strong foundation for the discovery of potent and selective kinase inhibitors.

Future work will focus on the synthesis and biological evaluation of a library of compounds based on the proposed synthetic route. Structure-activity relationship (SAR) studies will be conducted to optimize the potency and selectivity against key cancer-related kinases, with a primary focus on the PI3K/mTOR pathway. The pharmacokinetic and pharmacodynamic properties of the most promising candidates will be evaluated in preclinical models to assess their potential for further development as novel anticancer therapeutics.

References

  • Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. International Journal of Health Sciences, 6(S9), 2832–2843. [Link]

  • García-Álvarez, M., de la Cruz, L., Mascaraque, M., et al. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. Journal of Medicinal Chemistry, 64(22), 16565–16590. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). MDPI. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). National Center for Biotechnology Information. [Link]

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2022). ResearchGate. [Link]

  • IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. ResearchGate. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. (2021). Semantic Scholar. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). National Center for Biotechnology Information. [Link]

  • Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4. (2022). ScienceScholar. [Link]

  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. (2011). National Center for Biotechnology Information. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2010). National Center for Biotechnology Information. [Link]

  • Reported IC 50 values of the selected inhibitors in nM. ResearchGate. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

  • IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]

  • European Journal of Medicinal Chemistry. AIR Unimi. [Link]

  • Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products. (2024). National Center for Biotechnology Information. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). ResearchGate. [Link]

  • Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(6), 834–839. [Link]

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Application Notes and Protocols for Employing Morpholine Derivatives to Enhance Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the optimization of a molecule's pharmacokinetic (PK) profile is a critical determinant of its clinical success. A promising strategy to address challenges such as poor solubility, metabolic instability, and inadequate permeability is the incorporation of the morpholine scaffold. This versatile, six-membered heterocyclic amine has emerged as a "privileged structure" in medicinal chemistry, capable of conferring favorable physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to a diverse range of therapeutic agents.[1][2] This guide provides an in-depth exploration of the rationale behind employing morpholine derivatives, detailing their impact on key pharmacokinetic parameters. Furthermore, it offers comprehensive, field-proven protocols for the synthesis, in vitro characterization, and in vivo evaluation of morpholine-containing compounds, empowering researchers to strategically leverage this moiety for the development of superior drug candidates.

The Morpholine Moiety: A Pillar of Modern Medicinal Chemistry

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a common feature in numerous approved drugs, including the antibiotic Linezolid, the antidepressant Reboxetine, and the anticancer agent Gefitinib.[3] Its prevalence is not coincidental but rather a testament to its ability to favorably modulate a molecule's properties. The unique structural and electronic features of morpholine contribute to its utility in several ways:

  • Enhanced Aqueous Solubility: The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can be protonated at physiological pH, leading to improved interactions with water and consequently, enhanced aqueous solubility. This is a crucial attribute for oral bioavailability and formulation development.

  • Improved Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.[4] Its incorporation can shield adjacent functionalities from enzymatic attack, thereby increasing the metabolic half-life of a drug candidate. However, it's important to note that the metabolic fate can be influenced by N-substitution and the overall molecular context.[5]

  • Favorable Lipophilicity and Permeability: Morpholine occupies a unique space in the lipophilicity spectrum. While it enhances aqueous solubility, it does not excessively increase polarity, allowing for a balance that is often conducive to good membrane permeability. This balance is critical for oral absorption and distribution to target tissues.[2][6]

  • Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring can introduce a degree of rigidity to a molecule, which can be advantageous for binding to a biological target. This conformational constraint can also influence the overall shape and vectoral properties of the molecule, impacting its interaction with transporters and metabolizing enzymes.

The strategic incorporation of a morpholine moiety can thus be a powerful tool to overcome common hurdles in drug development, transforming a promising lead compound with suboptimal pharmacokinetic properties into a viable clinical candidate.[1][4]

Quantifying the Impact: Morpholine Derivatives vs. Parent Scaffolds

The theoretical advantages of incorporating a morpholine ring are best illustrated through empirical data. The following table provides a comparative analysis of the pharmacokinetic properties of morpholine-containing drugs and their conceptual non-morpholine analogs. While direct head-to-head data for a single molecule with and without a morpholine ring is often proprietary or not explicitly published, the examples below, drawn from the literature, highlight the significant improvements that can be achieved.

Compound/Analog Key Pharmacokinetic Parameter Value Improvement Attributed to Morpholine Reference
Linezolid Aqueous Solubility~3 mg/mLThe morpholine ring contributes to the overall polarity and hydrogen bonding capacity, enhancing solubility compared to a more lipophilic, non-cyclic amine.[5]
Oral Bioavailability~100%High aqueous solubility and favorable permeability, facilitated by the morpholine moiety, contribute to complete oral absorption.[7]
Reboxetine Elimination Half-life (t½)~13 hoursThe morpholine ring is metabolically more stable than many other amine-containing groups, contributing to a longer half-life.[8]
Oral Bioavailability>94%Good absorption is facilitated by the balanced physicochemical properties imparted by the morpholine ring.[9]
Gefitinib Analog Antiproliferative Activity (vs. Gefitinib)Significantly HigherInsertion of a morpholine alkoxy group led to increased activity.[10]
Coumarin-pyrrolidine Hybrid vs. Coumarin-morpholine Hybrid AChE IC₅₀> 100 µM (pyrrolidine) vs. 1 µM (morpholine)Replacement of pyrrolidine with morpholine resulted in a notable increase in inhibitory activity against acetylcholinesterase (AChE).[11]
MAO-B IC₅₀21 µM (pyrrolidine) vs. 0.372 µM (morpholine)The morpholine-containing hybrid showed significantly enhanced inhibition of monoamine oxidase B (MAO-B).[11]

Experimental Workflows: From Synthesis to In Vivo Evaluation

A systematic approach is essential to effectively utilize morpholine derivatives in drug discovery. The following workflow outlines the key stages, from the initial chemical synthesis to the comprehensive in vivo assessment of pharmacokinetic properties.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Studies synthesis Synthesis of Morpholine Derivatives purification Purification & Structural Verification (NMR, MS) synthesis->purification Crude Product solubility Aqueous Solubility Assay purification->solubility Purified Compound pampa PAMPA for Permeability solubility->pampa Solubility Data microsomal Microsomal Stability Assay pampa->microsomal Permeability Data animal_dosing Animal Dosing (e.g., Rat) microsomal->animal_dosing Metabolic Stability Data blood_sampling Serial Blood Sampling animal_dosing->blood_sampling Dosed Animals bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) blood_sampling->bioanalysis Plasma Samples pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis Concentration-Time Data

Figure 1. A comprehensive workflow for the evaluation of morpholine derivatives.

Detailed Protocols for Key Pharmacokinetic Assays

The following protocols provide step-by-step guidance for essential in vitro and in vivo assays to characterize the pharmacokinetic properties of your morpholine-containing compounds.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive, transcellular permeability of compounds across the gastrointestinal tract.[12][13]

Principle: A 96-well filter plate with a porous support is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion across the membrane into the acceptor wells is quantified.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates (non-binding surface)

  • Lecithin solution (e.g., 1% w/v in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive and negative control compounds (e.g., propranolol and furosemide)

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Carefully add 5 µL of the lecithin solution to each well of the filter plate, ensuring the entire surface of the filter is coated. Allow the solvent to evaporate for at least 1 hour.

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Donor Plate Preparation: Dilute the test compound stock solution in PBS to a final concentration of 100 µM (final DMSO concentration should be ≤ 1%). Add 150 µL of the diluted compound solution to the corresponding wells of the coated filter plate.

  • Incubation: Carefully place the filter plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = - [ln(1 - [C]acceptor / [C]equilibrium)] * (Vacceptor * Vdonor) / ((Vacceptor + Vdonor) * Area * Time)

    Where [C] is the concentration, V is the volume, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.[2][10]

Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH) that initiates enzymatic reactions. The disappearance of the parent compound over time is monitored to determine its metabolic stability.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compound (e.g., testosterone or verapamil)

  • Ice-cold acetonitrile with an internal standard for reaction termination

  • LC-MS/MS for quantification

Procedure:

  • Preparation of Reagents: Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture: In a microcentrifuge tube, pre-warm the microsomal suspension at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the microsomal suspension to a final concentration of 1 µM. Pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a preliminary in vivo PK study in rats to determine key parameters such as clearance, volume of distribution, and oral bioavailability.[14]

Principle: The test compound is administered to a group of rats, and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured to generate a concentration-time profile.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)

  • Test compound formulation for intravenous (IV) and oral (PO) administration

  • Dosing vehicles (e.g., saline, PEG400/water)

  • Cannulas for blood collection (optional, but recommended for serial sampling)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing: Acclimatize the rats to the housing conditions for at least 3 days. Fast the animals overnight before dosing. Administer the test compound via IV (e.g., tail vein injection) and PO (e.g., oral gavage) routes to separate groups of animals (n=3-5 per group).

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma. Analyze the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:

    • Area under the curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (F%) calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Conclusion and Future Perspectives

The morpholine moiety has firmly established itself as a valuable tool in the medicinal chemist's armamentarium for optimizing the pharmacokinetic properties of drug candidates.[4] Its ability to enhance solubility, improve metabolic stability, and fine-tune lipophilicity makes it a strategic choice for addressing common ADME-related liabilities. The protocols detailed in this guide provide a robust framework for the systematic evaluation of morpholine-containing compounds, enabling researchers to make data-driven decisions in their drug discovery programs.

As our understanding of drug metabolism and transport continues to evolve, so too will the strategies for employing privileged scaffolds like morpholine. Future research will likely focus on developing novel morpholine derivatives with even more refined properties and exploring their application in emerging therapeutic modalities. By integrating the principles and protocols outlined herein, researchers can effectively harness the power of the morpholine scaffold to accelerate the development of safe and effective medicines.

References

  • Bös, M. et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(8), 1235-1266. Available from: [Link]

  • Dimmock, J. R., & Vashishtha, S. C. (2012). Morpholine as a privileged structure in medicinal chemistry. Current Medicinal Chemistry, 19(24), 4087-4103.
  • Hogg, S., et al. (2000). Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression. The Annals of Pharmacotherapy, 34(1), 73-83. Available from: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. Available from: [Link]

  • Singh, R. K., & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • McKee, M. L., & Wilson, I. D. (2021). The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. Metabolites, 11(6), 382. Available from: [Link]

  • National Cancer Institute. (2018). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 32 Suppl 1, 44-59.
  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Clinical Pharmacology and Biopharmaceutics Review(s) for Zyvox (linezolid). Retrieved from [Link]

  • Plumb, R. S., Gethings, L. A., Isaac, G., Munjoma, N. C., & Wilson, I. D. (2023). Proposed metabolic pathways of gefitinib in humans in vivo. Journal of Pharmaceutical and Biomedical Analysis, 223, 115161.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 10399–10416.
  • Sharma, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Ament, P. W., Jamshed, N., & Horne, J. P. (2002). Linezolid: its role in the treatment of gram-positive, drug-resistant bacterial infections. American Family Physician, 65(4), 663-670.
  • Chen, Y., et al. (2018). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. European Journal of Medicinal Chemistry, 143, 1036-1046.
  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2341, pp. 131-141). Humana, New York, NY.
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  • Wilson, I. D., et al. (2021). The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. Metabolites, 11(6), 382.
  • BASi. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Stalker, D. J., & Jungbluth, G. L. (2003). Linezolid. Clinical Infectious Diseases, 36(Supplement_1), S11-S17.
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Application Note & Protocols: Synthetic Routes for Novel 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently appearing in marketed drugs due to its favorable metabolic stability and ability to form key hydrogen bond interactions.[1] Specifically, the 4-amino-4-carbonitrile substituted THP core represents a valuable structural motif for generating constrained ligands with diverse pharmacological applications, from enzyme inhibitors to modulators of protein-protein interactions.[2][3][4][5] This document provides a comprehensive guide for the synthesis of 4-morpholinotetrahydro-2H-pyran-4-carbonitrile and its analogs. We present a detailed, field-tested protocol based on the one-pot, three-component Strecker reaction, chosen for its efficiency, atom economy, and operational simplicity. Furthermore, we discuss strategies for analog design and address common experimental challenges, providing researchers with a robust framework for library synthesis and novel compound development.

Introduction and Strategic Overview

The synthesis of α-aminonitriles is a cornerstone of medicinal chemistry, providing rapid access to α-amino acids and a wide array of nitrogen-containing heterocycles.[6] The Strecker reaction, first discovered by Adolph Strecker, is a classic and highly effective method for producing these intermediates from a ketone or aldehyde, an amine, and a cyanide source.[7][8][9][10]

For the synthesis of the target scaffold, this compound, a retrosynthetic analysis logically points to a three-component Strecker condensation as the most direct route. This approach disconnects the target molecule at the quaternary C4 center back to three readily available starting materials:

  • Ketone: Tetrahydro-4H-pyran-4-one

  • Amine: Morpholine

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN)

This one-pot methodology is advantageous as it avoids the isolation of potentially unstable intermediates, such as the corresponding iminium ion, thereby streamlining the workflow and often improving overall yield.[11] TMSCN is selected as the cyanide source due to its superior safety profile and solubility in organic solvents compared to alkali metal cyanides or hydrogen cyanide (HCN).[6][11]

Synthetic Workflow and Mechanism

The overall synthetic strategy is a catalyst-free, one-pot condensation that proceeds efficiently under mild conditions. The reaction can be visualized as a two-stage process occurring in a single flask.

G cluster_start Starting Materials SM1 Tetrahydro-4H-pyran-4-one Intermediate Iminium Ion Intermediate SM1->Intermediate Condensation (-H₂O) SM2 Morpholine SM2->Intermediate Condensation (-H₂O) SM3 TMSCN Product 4-Morpholinotetrahydro-2H- pyran-4-carbonitrile SM3->Product Nucleophilic Addition (Cyanation) Intermediate->Product Nucleophilic Addition (Cyanation)

Sources

Application Notes and Protocols for Utilizing 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern drug development, offering distinct advantages over traditional high-throughput screening (HTS).[1] By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields higher quality starting points for lead optimization.[1][2] The selection of fragments for a screening library is a critical determinant of success, requiring a careful balance of structural diversity, synthetic tractability, and desirable physicochemical properties.

This document outlines the rationale and application of a novel fragment, This compound , for use in FBDD campaigns. This fragment is strategically designed to incorporate three key pharmacophoric motifs—a morpholine ring, a tetrahydropyran core, and a nitrile group—each contributing unique and advantageous properties for drug discovery.

  • The Morpholine Moiety: This saturated heterocycle is a "privileged" structure in medicinal chemistry, frequently found in approved drugs.[3][4] Its inclusion is advantageous due to its metabolic stability, favorable pKa value which can enhance aqueous solubility and cell permeability, and the ability of its oxygen and nitrogen atoms to participate in hydrogen bonding interactions.[5][6] The morpholine ring often improves the overall pharmacokinetic profile of a molecule.[4]

  • The Tetrahydropyran (THP) Scaffold: The THP ring provides a non-planar, three-dimensional (3D) scaffold.[7] Increasing the 3D character of fragments is a key objective in modern library design, as it can lead to improved selectivity and novelty of the resulting lead compounds. The THP core serves as a versatile and synthetically accessible framework for orienting substituents into specific vectors for interaction with a target protein.[7]

  • The Nitrile Group: The nitrile functional group is a valuable component in drug design for several reasons.[8][9] It is metabolically robust, can act as a hydrogen bond acceptor, and is a bioisostere for other functional groups like carbonyls or halogens.[10] Importantly, the nitrile group can also serve as a "warhead" for the development of covalent inhibitors, a strategy gaining significant traction for its potential to achieve high potency and duration of action.[11]

The combination of these three motifs in a single, low-molecular-weight fragment makes this compound a high-value addition to any FBDD library. Its inherent properties suggest a high probability of forming efficient and tractable interactions with a wide range of biological targets.

Physicochemical Properties of the Fragment

To be effective in FBDD, a fragment should adhere to the "Rule of Three" (Ro3), which provides guidelines for key physicochemical properties. This compound is designed to be compliant with these principles.

PropertyGuideline (Rule of Three)Estimated Value for FragmentRationale & Significance
Molecular Weight (MW) ≤ 300 Da196.24 g/mol Low MW ensures better sampling of chemical space and provides ample room for optimization without excessive molecular weight gain.[12]
cLogP ≤ 3~0.5 - 1.5A balanced lipophilicity is crucial for ensuring adequate aqueous solubility for biophysical screening assays while retaining sufficient permeability.
Hydrogen Bond Donors (HBD) ≤ 30The absence of HBDs simplifies the interaction profile and can be advantageous in certain target classes.
Hydrogen Bond Acceptors (HBA) ≤ 34 (N and O in morpholine, O in THP, N in nitrile)The presence of multiple HBAs provides several potential points of interaction with a protein target, increasing the likelihood of a binding event.[12]
Rotatable Bonds ≤ 32Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.

Proposed Synthetic Route

The synthesis of this compound can be achieved through a straightforward and scalable synthetic sequence, making it an accessible fragment for library generation. A plausible route involves a multi-component reaction, a highly efficient method for generating molecular complexity in a single step.[13]

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Tetrahydropyranone Tetrahydro-4H-pyran-4-one Strecker_Reaction Strecker-type Reaction Tetrahydropyranone->Strecker_Reaction Morpholine Morpholine Morpholine->Strecker_Reaction TMSCN Trimethylsilyl Cyanide TMSCN->Strecker_Reaction Catalyst (e.g., InCl3) Product 4-Morpholinotetrahydro-2H- pyran-4-carbonitrile Strecker_Reaction->Product One-pot synthesis

Caption: Proposed one-pot synthesis of the target fragment.

Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add morpholine (1.1 eq).

  • Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) to the reaction mixture.

  • Catalysis: Introduce a catalytic amount of a Lewis acid (e.g., InCl₃, 0.1 eq) to facilitate the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Fragment Screening Campaigns

The primary utility of this compound is as a constituent of a fragment library for screening against protein targets of interest. Its favorable solubility and multiple interaction points make it amenable to a variety of biophysical detection methods.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) NMR->ITC TSA Thermal Shift Assay (TSA) TSA->ITC Xray X-ray Crystallography ITC->Xray Hit Validated Hit Fragment Xray->Hit Growing Fragment Growing Lead Lead Compound Growing->Lead Linking Fragment Linking Linking->Lead Merging Fragment Merging Merging->Lead Fragment Fragment Library (including target fragment) Fragment->SPR Fragment->NMR Fragment->TSA Target Protein Target Target->SPR Target->NMR Target->TSA Hit->Growing Hit->Linking Hit->Merging

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique for detecting binding events in real-time. It is ideal for primary screening of fragments due to its high throughput and ability to detect weak interactions characteristic of fragment binding.

  • Chip Preparation: Covalently immobilize the purified protein target onto a sensor chip (e.g., CM5 series) via amine coupling. Aim for a low to medium immobilization density to minimize mass transport limitations.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate. Include buffer-only injections for double referencing.

  • Data Acquisition: Monitor the change in response units (RU) over time. A concentration-dependent increase in RU that returns to baseline upon dissociation indicates a specific binding event.

  • Data Analysis: Fit the steady-state responses against fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ). A Kᴅ in the high µM to mM range is typical for a fragment hit.

Protocol 2: Hit Validation by NMR Spectroscopy (Saturation Transfer Difference)

Causality: NMR-based methods provide structural information about the binding event. Saturation Transfer Difference (STD) NMR is particularly powerful for validating fragment hits as it identifies which parts of the fragment are in close proximity to the protein.

  • Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., PBS in D₂O).

    • Sample A (Reference): Protein target (10-20 µM) and the fragment (1-2 mM).

    • Sample B (Control): Fragment only (1-2 mM).

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for both samples to ensure fragment integrity and solubility.

  • STD Experiment:

    • Selectively irradiate protein resonances that are not obscured by fragment signals (on-resonance spectrum).

    • Irradiate a region of the spectrum far from any protein or fragment signals (off-resonance spectrum).

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Analysis: Protons on the fragment that receive saturation transfer from the protein will appear as signals in the STD spectrum. The intensity of these signals confirms binding and indicates the fragment's binding epitope.

Protocol 3: Structural Characterization by X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[14] It provides definitive proof of binding and reveals the precise binding mode, which is essential for guiding structure-based drug design.

  • Protein Crystallization: Screen for and optimize crystallization conditions for the target protein to obtain well-diffracting crystals.

  • Fragment Soaking: Transfer the protein crystals to a cryoprotectant-containing solution supplemented with a high concentration (e.g., 1-10 mM) of this compound. Allow the fragment to soak into the crystal for a defined period (minutes to hours).

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

  • Refinement and Analysis: Build the fragment into the resulting electron density map, refine the model, and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

From Hit to Lead: Strategies for Optimization

Once this compound is confirmed as a validated hit, the next phase is to evolve it into a more potent, lead-like molecule.[15] The structural information from X-ray crystallography is paramount for this process.

Optimization_Strategies cluster_start Initial Hit cluster_strategies Optimization Pathways cluster_end Potent Lead InitialHit 4-Morpholinotetrahydro-2H- pyran-4-carbonitrile Growing Fragment Growing InitialHit->Growing Explore adjacent pockets Linking Fragment Linking InitialHit->Linking Connect to a second binding fragment Merging Fragment Merging InitialHit->Merging Combine with an overlapping fragment LeadCompound High-Affinity Lead Growing->LeadCompound Linking->LeadCompound Merging->LeadCompound

Caption: Key strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: If the crystal structure reveals a solvent-exposed vector on the fragment and an adjacent pocket on the protein surface, synthetic chemistry can be used to "grow" the fragment by adding new functional groups to probe that pocket for additional interactions. For this fragment, potential growth vectors exist on both the morpholine and tetrahydropyran rings.

  • Fragment Linking: If a second, independent fragment is found to bind in a nearby site, a chemical linker can be designed to connect the two fragments.[2] This can lead to a dramatic increase in affinity due to the additive binding energy and a reduced entropic penalty.

  • Fragment Merging: If another fragment hit is identified that partially overlaps with the binding site of this compound, a new molecule can be designed that incorporates the key binding features of both fragments into a single, more potent compound.[15]

Conclusion

This compound represents a strategically designed fragment with high potential for success in FBDD campaigns. Its combination of a privileged morpholine moiety, a 3D THP scaffold, and a versatile nitrile group provides a rich set of features for establishing initial, low-affinity interactions with biological targets. The straightforward synthetic accessibility and amenability to standard biophysical screening techniques make it a practical and valuable tool for researchers, scientists, and drug development professionals seeking to identify novel starting points for challenging therapeutic targets.

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Sources

Development of Anti-Inflammatory Agents from Morpholinopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery and Development

Abstract

This guide provides a comprehensive framework for the development of novel anti-inflammatory agents based on the morpholinopyrimidine scaffold. This chemical class has gained significant attention due to its prevalence in potent and selective kinase inhibitors, which target key signaling pathways implicated in the inflammatory cascade. We will explore the mechanistic basis for their anti-inflammatory effects, provide detailed protocols for their synthesis, and outline robust in vitro and in vivo methodologies for evaluating their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Morpholinopyrimidine Scaffolds

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or tissue damage. While acute inflammation is a protective and restorative process, its dysregulation leads to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the search for novel therapeutic agents with improved safety and efficacy.[2]

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] When functionalized with a morpholine moiety, the resulting morpholinopyrimidine core serves as a potent "hinge-binding" motif for a variety of protein kinases.[4][5] Many kinases, particularly within the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) families, are critical regulators of the inflammatory response.[6][7] By inhibiting these kinases, morpholinopyrimidine derivatives can effectively suppress the production of pro-inflammatory mediators, offering a targeted approach to treating inflammatory disorders.[4][8][9]

Mechanism of Action: Targeting Key Inflammatory Hubs

The anti-inflammatory activity of morpholinopyrimidine derivatives is primarily attributed to their ability to inhibit protein kinases that are central to inflammatory signaling. An external inflammatory stimulus, such as Lipopolysaccharide (LPS) from bacteria, activates cell surface receptors (e.g., Toll-like Receptor 4), triggering a cascade of intracellular signaling events.[10][11]

Key pathways targeted by these compounds include:

  • PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell survival, proliferation, and immune cell function.[12] Its activation in immune cells like macrophages promotes the production of pro-inflammatory cytokines.[13][14] Morpholinopyrimidine derivatives can act as PI3K or mTOR inhibitors, dampening this pro-inflammatory signaling.[4][5][15]

  • MAPK Pathways (p38, JNK): The p38 and JNK MAPK pathways are strongly activated by cellular stress and inflammatory stimuli.[16][17] They play a pivotal role in regulating the synthesis of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][18]

  • NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes.[19][20][21] The PI3K and MAPK pathways are upstream regulators of NF-κB activation.[13] By inhibiting these kinases, morpholinopyrimidine compounds can prevent the translocation of NF-κB to the nucleus, thereby shutting down the transcriptional engine of the inflammatory response.[22][23]

The inhibition of these pathways ultimately leads to a reduction in the hallmark mediators of inflammation: nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines.[3][10][24]

G cluster_input Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Cascades cluster_transcription Transcription Factor cluster_output Inflammatory Mediators cluster_inhibitor Site of Action LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K/Akt TLR4->PI3K MAPK p38/JNK MAPK TLR4->MAPK NFkB IKK TLR4->NFkB PI3K->NFkB MAPK->NFkB NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc iNOS iNOS / COX-2 NFkB_nuc->iNOS Gene Expression Cytokines TNF-α, IL-6, IL-1β NFkB_nuc->Cytokines Gene Expression Inhibitor Morpholinopyrimidine Derivative Inhibitor->PI3K Inhibitor->MAPK

Caption: Key inflammatory signaling pathways targeted by morpholinopyrimidine derivatives.

Protocol 1: Synthesis of a Representative Morpholinopyrimidine Derivative

This protocol describes a general method for synthesizing a 4-morpholino-6-substituted-pyrimidine derivative, a common core structure. The synthesis involves a nucleophilic aromatic substitution reaction.

Rationale: The chlorine atoms on the starting material, 4,6-dichloropyrimidine, are activated towards nucleophilic substitution by the electron-withdrawing nitrogen atoms in the pyrimidine ring. Morpholine acts as a nucleophile, displacing one of the chlorine atoms. A subsequent reaction with another nucleophile (e.g., a piperazine derivative) displaces the second chlorine, allowing for the construction of more complex molecules.[10][24] The choice of a high-boiling point solvent like dioxane and elevated temperature is necessary to drive the reaction to completion.

Materials:

  • 4,6-Dichloropyrimidine

  • Morpholine

  • 1-(Phenyl)piperazine (or other desired amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Step 1: First Substitution (Addition of Morpholine)

    • To a solution of 4,6-dichloropyrimidine (1.0 eq) in 1,4-dioxane, add morpholine (1.1 eq) and DIPEA (1.5 eq).

    • Heat the reaction mixture to reflux (approx. 101°C) and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the intermediate product, 4-chloro-6-morpholinopyrimidine, by silica gel column chromatography.

  • Step 2: Second Substitution (Addition of Piperazine Moiety)

    • Dissolve the purified 4-chloro-6-morpholinopyrimidine (1.0 eq) in 1,4-dioxane.

    • Add the second amine, for example, 1-(phenyl)piperazine (1.1 eq), and DIPEA (1.5 eq).

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final compound using NMR and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity

This workflow details the screening cascade to determine the anti-inflammatory efficacy and mechanism of action of synthesized compounds using a macrophage-based model.

Rationale: RAW 264.7 murine macrophages are a widely accepted cell line for in vitro inflammation studies.[10][11][24] They respond robustly to LPS, a component of Gram-negative bacteria cell walls, by producing a wide array of inflammatory mediators.[25] This protocol is designed to first rule out non-specific cytotoxicity before quantifying the inhibition of key inflammatory markers (NO, cytokines) and finally confirming the impact on target proteins.

G cluster_prep Preparation cluster_screen Screening Cascade cluster_moa Mechanism of Action cluster_data Data Analysis A1 Culture RAW 264.7 Macrophage Cells B1 1. Cytotoxicity Assay (MTT) Determine Non-Toxic Concentration Range A1->B1 A2 Prepare Serial Dilutions of Test Compounds A2->B1 B2 2. Primary Assay: NO Production Treat cells with LPS + Compound B1->B2 B3 Measure Nitric Oxide (Griess Assay) B2->B3 B4 3. Secondary Assay: Cytokine Profiling Treat cells with LPS + Compound B3->B4 D1 Calculate IC50 Values B3->D1 B5 Measure TNF-α & IL-6 (ELISA) B4->B5 C1 4. Western Blot Analysis Treat cells, lyse, and run SDS-PAGE B5->C1 B5->D1 C2 Probe for p-p38, iNOS, COX-2 C1->C2

Caption: In vitro experimental workflow for evaluating anti-inflammatory compounds.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Plate cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cytotoxicity Assay (MTT):

    • Treat cells with various concentrations of the morpholinopyrimidine derivatives (e.g., 1 to 100 µM) for 24 hours.

    • Perform an MTT assay to assess cell viability. This is crucial to ensure that subsequent reductions in inflammatory mediators are not simply due to cell death.

    • Determine the maximum non-toxic concentration for use in subsequent experiments.

  • Nitric Oxide (NO) Inhibition Assay:

    • Pre-treat the plated RAW 264.7 cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (LPS only) and a blank control (cells only).

    • After incubation, collect the cell supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.[2][24]

    • Calculate the percentage inhibition of NO production compared to the vehicle control.

  • Cytokine Measurement (ELISA):

    • Following the same treatment protocol as the NO assay, collect the cell supernatant at an appropriate time point (e.g., 6 hours for TNF-α, 24 hours for IL-6).

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[25][26]

  • Western Blot Analysis:

    • Plate cells in 6-well plates. Treat with the test compound and LPS as described above.

    • Lyse the cells and quantify the total protein concentration.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key targets such as iNOS, COX-2, total and phosphorylated forms of p38 MAPK or Akt.[10][24]

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • This analysis will confirm if the compound inhibits the expression of pro-inflammatory enzymes and affects the target signaling pathways.

Protocol 3: In Vivo Efficacy Assessment

The carrageenan-induced paw edema model is a standard and reliable method for evaluating the efficacy of acute anti-inflammatory agents.[1][27]

Rationale: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and nitric oxide, which are produced by enzymes like COX-2 and iNOS.[28][29] This makes the model highly relevant for testing compounds, like morpholinopyrimidine derivatives, that are expected to inhibit these later-stage mediators.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A1 Acclimatize Male Wistar Rats (180-200g) A2 Fast Animals Overnight A1->A2 A3 Randomize into Groups (n=6) (Vehicle, Positive Control, Test) A2->A3 B1 T= -60 min: Administer Drug Orally (e.g., 10, 30, 100 mg/kg) A3->B1 B2 T= 0 min: Measure Baseline Paw Volume B1->B2 B3 Inject 0.1 mL of 1% Carrageenan into Paw B2->B3 B4 T= 1, 2, 3, 4 hr: Measure Paw Volume (Plebthysmometer) B3->B4 C1 Calculate Edema Volume (Vt - V0) B4->C1 C2 Calculate % Inhibition of Edema vs. Vehicle Control C1->C2

Caption: In vivo experimental design for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6 per group):

      • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC in water).

      • Group II (Positive Control): Receives a standard drug like Indomethacin (10 mg/kg).

      • Group III-V (Test Groups): Receive the morpholinopyrimidine derivative at different doses (e.g., 10, 30, 100 mg/kg).

    • Administer all treatments orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.

  • Induction and Measurement of Edema:

    • At T=0, measure the initial volume of the right hind paw of each animal using a digital plethysmometer.

    • Immediately after, inject 0.1 mL of a 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the same paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume (V₀) from the post-injection paw volume (Vₜ).

    • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Data Presentation and Interpretation

Data should be systematically organized to allow for clear comparison and decision-making.

Table 1: In Vitro Anti-inflammatory Activity of Representative Compounds

Compound ID Cytotoxicity (CC₅₀, µM) NO Inhibition (IC₅₀, µM) TNF-α Inhibition (IC₅₀, µM) IL-6 Inhibition (IC₅₀, µM)
MP-01 > 100 8.5 12.3 15.1
MP-02 > 100 5.2 7.8 9.4

| Positive Control | > 100 | 15.6 | 18.2 | 20.5 |

Data are hypothetical. Positive control could be a known inhibitor like Dexamethasone.

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

Treatment Group Dose (mg/kg) % Inhibition of Edema at 3 hr
Vehicle - 0%
MP-02 10 25.4%
MP-02 30 48.7%
MP-02 100 65.1%

| Indomethacin | 10 | 55.8% |

Data are hypothetical.

Interpretation: A successful lead candidate will exhibit low cytotoxicity (high CC₅₀), potent inhibition of inflammatory mediators in vitro (low IC₅₀), and dose-dependent efficacy in the in vivo model. Western blot data should correlate with these findings, showing reduced expression of iNOS/COX-2 or decreased phosphorylation of target kinases.

Conclusion

The morpholinopyrimidine scaffold represents a highly promising starting point for the development of novel, targeted anti-inflammatory agents. By leveraging their inherent kinase-inhibiting properties, it is possible to design potent modulators of key inflammatory pathways like PI3K/Akt and MAPK. The systematic application of the synthesis and screening protocols detailed in this guide provides a robust and efficient pathway for identifying and validating lead candidates, moving them from initial chemical synthesis to preclinical proof-of-concept. This structured approach is essential for accelerating the discovery of safer and more effective treatments for chronic inflammatory diseases.

References

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing.
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Application Notes and Protocols: Exploring the Antimicrobial and Antiurease Activities of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its presence in numerous approved drugs and bioactive molecules.[1][2] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable scaffold in drug design.[3] The versatility of the morpholine ring allows for facile synthetic modifications, enabling the creation of large libraries of compounds for screening.[1][4] This guide focuses on two critical biological activities often associated with morpholine derivatives: antimicrobial and antiurease activities.[5][6] The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents, and morpholine derivatives have shown considerable promise.[7][8] Similarly, the inhibition of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori, presents a significant therapeutic target.[9][10]

These application notes provide a comprehensive framework for researchers to investigate the antimicrobial and antiurease potential of their novel morpholine derivatives. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure robust and reproducible results.

Part 1: Assessment of Antimicrobial Activity

The initial evaluation of a compound's antimicrobial potential typically involves determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] This section details the widely accepted broth microdilution method for MIC determination.

Scientific Rationale

The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format.[5][13] This high-throughput method provides a clear endpoint for determining the MIC value, which is fundamental for assessing the potency of a new antimicrobial compound.[12][14] The choice of growth medium, inoculum density, and incubation conditions are critical variables that are standardized to ensure inter-laboratory reproducibility.[15][16]

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare Morpholine Derivative Stock Solutions serial_dilution Perform 2-fold Serial Dilutions of Compounds in MHB prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive (Bacteria only) & Negative (Broth only) Controls add_inoculum->controls incubate Incubate at 35°C ± 2°C for 16-20 hours controls->incubate read_plate Visually Inspect for Turbidity or Measure OD600 incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test morpholine derivatives

  • Standard antimicrobial agent (e.g., Ampicillin, Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Reagents:

    • Dissolve the morpholine derivatives and standard antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

    • Prepare sterile MHB according to the manufacturer's instructions.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup in 96-Well Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • This will result in decreasing concentrations of the compound in each well.

    • Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.

    • Controls:

      • Positive Control (Growth Control): A well containing MHB and the bacterial inoculum, but no test compound.

      • Negative Control (Sterility Control): A well containing only MHB.

      • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used to dissolve the compounds.

  • Incubation:

    • Seal the plate (e.g., with a sterile lid or adhesive film) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the morpholine derivative that completely inhibits visible growth of the organism.[12]

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD₆₀₀ compared to the positive control.

Data Presentation: MIC Values

Summarize the obtained MIC values in a clear and concise table for easy comparison.

Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
Morpholine-A1632>128
Morpholine-B81664
Morpholine-C>128>128>128
Ciprofloxacin0.250.0150.5

Part 2: Evaluation of Antiurease Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in pH.[9][17] This activity is a key virulence factor for several pathogens, including Helicobacter pylori. Inhibiting urease can therefore be an effective therapeutic strategy.[9][18]

Scientific Rationale

The most common method for assessing urease inhibition is a colorimetric assay based on the Berthelot reaction, which quantifies the amount of ammonia produced.[19][20] In this assay, urease activity is measured in the presence and absence of the inhibitor. The amount of ammonia generated is directly proportional to the enzyme's activity. A reduction in ammonia production in the presence of the test compound indicates inhibition. Thiourea is commonly used as a standard inhibitor for comparison.[17]

Experimental Workflow for Urease Inhibition Assay

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare Urease Solution add_components Add Buffer, Urease, and Inhibitor/Vehicle to Wells prep_enzyme->add_components prep_buffer Prepare Phosphate Buffer prep_buffer->add_components prep_substrate Prepare Urea Solution prep_inhibitor Prepare Morpholine Derivative & Standard Inhibitor Solutions prep_inhibitor->add_components pre_incubate Pre-incubate Mixture add_components->pre_incubate add_substrate Initiate Reaction by Adding Urea pre_incubate->add_substrate incubate Incubate at 37°C for a Defined Time add_substrate->incubate add_reagents Add Phenol & Hypochlorite Reagents (Berthelot Reaction) incubate->add_reagents develop_color Incubate for Color Development add_reagents->develop_color measure_abs Measure Absorbance at ~630-670 nm develop_color->measure_abs calc_inhibition Calculate Percent Inhibition measure_abs->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow for the Urease Inhibition Assay.

Detailed Protocol: Colorimetric Antiurease Assay

Materials:

  • Jack bean urease (Type III)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test morpholine derivatives

  • Thiourea (standard inhibitor)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chlorine NaOCl)

  • Sterile 96-well microtiter plates

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and thiourea in a suitable solvent (e.g., DMSO).

    • Prepare a solution of Jack bean urease in phosphate buffer.

    • Prepare a solution of urea in phosphate buffer.

  • Assay Setup in 96-Well Plate:

    • In each well, add:

      • 25 µL of the test compound solution (or solvent for control).

      • 25 µL of the urease enzyme solution.

    • Mix and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the urea solution to each well.

    • Controls:

      • 100% Enzyme Activity Control: A well containing buffer, solvent, urease, and urea.

      • Blank: A well containing buffer, solvent, and urea, but no urease.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Ammonia Detection (Berthelot Method):

    • Stop the enzymatic reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

    • Incubate the plate at 37°C for 10 minutes for color development.

  • Measurement and Calculation:

    • Measure the absorbance at a wavelength between 630-670 nm using a microplate reader.[20]

    • Calculate the percentage of urease inhibition using the following formula:

      • % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

    • Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the urease activity) by testing a range of inhibitor concentrations and plotting the percent inhibition against the log of the inhibitor concentration.

Data Presentation: Urease Inhibition

Present the urease inhibition data in a tabular format.

Compound IDUrease Inhibition at 100 µM (%)IC₅₀ (µM)
Morpholine-A15.2 ± 2.1>100
Morpholine-B78.5 ± 3.422.7
Morpholine-C5.6 ± 1.5>100
Thiourea95.1 ± 1.818.5

Conclusion and Future Directions

This guide provides robust and validated protocols for the initial screening of morpholine derivatives for their antimicrobial and antiurease activities. The causality behind each experimental step has been explained to ensure a deep understanding of the methodologies. For compounds demonstrating significant activity, further studies are warranted. These may include determining the minimum bactericidal concentration (MBC), investigating the mechanism of action through techniques like molecular docking, and assessing cytotoxicity in mammalian cell lines to establish a selectivity index.[7] The promising field of morpholine chemistry continues to offer exciting opportunities for the development of novel therapeutic agents.[6][21]

References

  • Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Minimum inhibitory concentration. (n.d.). Grokipedia.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 21, 2026, from [Link]

  • Bayrak, H., et al. (2011). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 20(8), 1315-1322. [Link]

  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. (2017). MDPI. Retrieved January 21, 2026, from [Link]

  • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Urease Assay Kit. (n.d.). Bio-Techne. Retrieved January 21, 2026, from [Link]

  • (PDF) morpholine antimicrobial activity. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) Chemistry and Mechanism of Urease Inhibition. (2002). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. (2024). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Chemistry and mechanism of urease inhibition. (2002). PubMed. Retrieved January 21, 2026, from [Link]

  • Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Morpholine-Substituted Diphenylpyrimidine Derivatives (Mor-DPPYs) as Potent EGFR T790M Inhibitors With Improved Activity Toward the Gefitinib-Resistant Non-Small Cell Lung Cancers (NSCLC). (2019). PubMed. Retrieved January 21, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Retrieved January 21, 2026, from [Link]

  • Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. (2012). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Verification of Antimicrobial Susceptibility Testing Methods “A practical approach”. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. (2021). PMC. Retrieved January 21, 2026, from [Link]

  • The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children?. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Retrieved January 21, 2026, from [Link]

  • The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. (2024). Frontiers. Retrieved January 21, 2026, from [Link]

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  • Strategies for Verifying Antimicrobial Susceptibility Tests and Test Systems. (n.d.). scacm.org. Retrieved January 21, 2026, from [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure a successful and efficient synthesis. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Reaction Overview

The synthesis of this compound is a variation of the well-established Strecker synthesis.[1][2][3] This three-component reaction involves the condensation of a ketone (Tetrahydro-4H-pyran-4-one), a secondary amine (Morpholine), and a cyanide source to form the desired α-aminonitrile.

Reaction Scheme:

This reaction is a powerful method for creating α-amino nitrile structures, which are valuable intermediates in medicinal chemistry.[4]

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis. For optimal results, ensure all glassware is oven-dried and reagents are of appropriate purity.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Tetrahydro-4H-pyran-4-one100.121.00 g (10.0 mmol)1.0
Morpholine87.120.96 g (1.1 mL, 11.0 mmol)1.1
Trimethylsilyl cyanide (TMSCN)99.211.19 g (1.5 mL, 12.0 mmol)1.2
Dichloromethane (DCM), anhydrous-20 mL-
Saturated aq. NaHCO₃ solution-20 mL-
Brine-20 mL-
Anhydrous MgSO₄-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol) and Morpholine (0.96 g, 11.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine or iminium intermediate.

  • Cyanide Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) (1.19 g, 12.0 mmol) dropwise over 5 minutes. Caution: TMSCN is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a solvent system such as ethyl acetate/hexanes) to yield the pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I've isolated no product at all. What went wrong?

A1: Low or no yield in a Strecker-type reaction can stem from several factors related to the equilibrium of the reaction and the quality of the reagents.

  • Cause 1: Incomplete Iminium Ion Formation: The first step is the formation of an iminium ion from the ketone and morpholine. This is a reversible equilibrium reaction.[2][5] If water is present in the reaction, it can shift the equilibrium back towards the starting materials.

    • Solution: Ensure you are using anhydrous solvents and that your glassware is thoroughly dried. The use of a dehydrating agent, like anhydrous MgSO₄, can sometimes be beneficial if water contamination is suspected.[6]

  • Cause 2: Inactive Cyanide Source: Trimethylsilyl cyanide (TMSCN) is sensitive to moisture and can decompose over time. If it has been improperly stored, its reactivity will be compromised.

    • Solution: Use a fresh bottle of TMSCN or distill the reagent before use. Alternatively, if using salt-based cyanide sources like KCN or NaCN, ensure they are finely powdered and dry. Using a catalyst can also improve reaction efficiency.[7][8]

  • Cause 3: Sub-optimal Reaction Temperature: While the initial addition of TMSCN is done at 0 °C for safety and control, the reaction may require room temperature or even gentle heating to proceed to completion, depending on the reactivity of the specific substrates.

    • Solution: After the initial addition, allow the reaction to proceed at room temperature. If TLC analysis shows no progress after several hours, you can try gently heating the reaction to 35-40 °C.

Q2: I'm observing a significant side product that appears to be the starting ketone. What is happening?

A2: This is a classic sign of the retro-Strecker reaction .[9] The formation of the α-aminonitrile is reversible. Under certain conditions, particularly during workup or purification, the product can decompose back to the iminium ion (which then hydrolyzes to the ketone and amine) and a cyanide source.

  • Cause: The retro-Strecker reaction can be promoted by heat and certain chromatographic conditions, especially on acidic silica gel.[9] The basic amine group of your product can interact strongly with the acidic silanol groups on standard silica gel, catalyzing its decomposition.

  • Solution:

    • Mild Workup: Use a mild aqueous base like NaHCO₃ for quenching instead of stronger bases or acids. Avoid prolonged exposure to aqueous conditions.

    • Deactivated Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base. You can prepare this by making a slurry of the silica in your eluent system containing 1-2% triethylamine (Et₃N), then packing the column as usual. The triethylamine will neutralize the acidic sites on the silica, preventing product degradation.

    • Amine Protection: A more robust but longer strategy is to protect the amine functionality. Converting the amine to a carbamate (e.g., Boc) can make the compound less basic and more stable during purification.[9]

Q3: My aminonitrile product is streaking badly on my silica gel TLC plate and column, making purification difficult.

A3: This is a common issue for amine-containing compounds and is directly related to the problem described in Q2.

  • Cause: The basic nitrogen atom in your morpholine-substituted product interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[9] This strong acid-base interaction leads to poor chromatographic performance, resulting in significant peak tailing or streaking.

  • Solution:

    • TLC Analysis: When running TLC plates, add a small amount (e.g., 1%) of triethylamine or ammonia to your developing solvent system. This will neutralize the acidic spots on the plate and give you much cleaner spots.

    • Column Chromatography: As mentioned previously, use a mobile phase containing 1-2% triethylamine. This competes with your product for the acidic sites on the silica, allowing your compound to elute cleanly with minimal tailing.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of this compound?

A1: The reaction follows the Strecker synthesis pathway, which consists of two main stages: iminium ion formation and nucleophilic cyanide addition.[2][5][10]

  • Iminium Ion Formation: The nitrogen of morpholine acts as a nucleophile and attacks the electrophilic carbonyl carbon of Tetrahydro-4H-pyran-4-one.

  • After a proton transfer, the hydroxyl group is protonated, turning it into a good leaving group (water).

  • Elimination of water results in the formation of a stable tertiary iminium ion.

  • Cyanide Addition: The cyanide ion (from TMSCN or another source) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This forms the new carbon-carbon bond and yields the final α-aminonitrile product.

Strecker_Mechanism Ketone Tetrahydro-4H-pyran-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + H⁺ - H₂O Morpholine Morpholine Morpholine->Iminium + H⁺ - H₂O Cyanide CN⁻ Product This compound Iminium->Product + CN⁻

Caption: Strecker synthesis mechanism overview.

Q2: What are the critical safety precautions I must take when performing this synthesis?

A2: The primary hazard in this reaction is the use of a cyanide source.

  • Toxicity: All cyanide sources (TMSCN, KCN, NaCN, HCN) are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[7] Perform all manipulations in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (check for appropriate glove type for the specific reagents).

  • Quenching and Waste: Never add acid to a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas.[4] All cyanide-containing waste must be quenched before disposal. A common method is to treat the aqueous waste with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate ion. Follow your institution's specific waste disposal protocols.

Q3: Can I use potassium cyanide (KCN) instead of trimethylsilyl cyanide (TMSCN)?

A3: Yes, KCN or NaCN can be used, but the reaction conditions will need to be adjusted.[11]

  • TMSCN: TMSCN is soluble in organic solvents like DCM and is generally more reactive, often allowing the reaction to proceed under milder, neutral conditions.[7]

  • KCN/NaCN: These are salts and are not soluble in many organic solvents. Therefore, the reaction is often performed in a protic solvent like ethanol or methanol, or in a biphasic system. You will also typically need to add a weak acid (like acetic acid or NH₄Cl) to the reaction. The acid protonates the imine, activating it for nucleophilic attack by the cyanide.[5] The choice depends on substrate compatibility and available reagents.

Q4: How can I confirm the structure of my final product?

A4: Standard spectroscopic techniques are used for structural confirmation.

  • ¹H NMR: You should see characteristic peaks for the morpholine protons (typically around 2.5-3.7 ppm) and the tetrahydropyran ring protons. The absence of the starting ketone's signals will indicate a complete reaction.

  • ¹³C NMR: The most telling signal will be the appearance of the nitrile carbon (typically around 115-125 ppm) and the new quaternary carbon bonded to both the nitrogen and the nitrile group (typically 60-70 ppm). The disappearance of the ketone's carbonyl carbon (around 200 ppm) is also a key indicator.

  • FTIR: Look for a sharp, medium-intensity peak in the range of 2210-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight and elemental composition of your product, providing definitive proof of its identity.

workflow start_node Start A Combine Ketone, Morpholine, & DCM start_node->A 1. Reagent Addition process_node process_node decision_node decision_node io_node io_node end_node Pure Product B Add TMSCN A->B 2. Cool to 0°C C Monitor by TLC B->C 3. React at RT D Reaction Complete? C->D D->C No (Continue stirring) E 4. Quench with NaHCO₃ D->E Yes F 6. Dry & Concentrate E->F 5. Extract with DCM G G F->G Crude Product H Analyze Fractions G->H 7. Purify (Column Chromatography) H->end_node

Caption: Experimental workflow for synthesis and purification.

References

  • MDPI: Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols. Available at: [Link]

  • Organic Letters: Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Available at: [Link]

  • Organic Chemistry Portal: Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Available at: [Link]

  • ACS Publications: Formation of Substituted Tetrahydropyrans through Oxetane Ring Opening. Available at: [Link]

  • The Journal of Organic Chemistry: Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. Available at: [Link]

  • ResearchGate: Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow. Available at: [Link]

  • Chemtalk: Strecker Amino Acid Synthesis Mechanism & Examples. Available at: [Link]

  • NIH: High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Available at: [Link]

  • ACS Publications: Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Available at: [Link]

  • Master Organic Chemistry: Strecker Synthesis. Available at: [Link]

  • Wikipedia: Strecker amino acid synthesis. Available at: [Link]

  • MedSchoolCoach: Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]

  • ACS Omega: Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Available at: [Link]

  • StudySmarter: Strecker Synthesis: Mechanism & Applications. Available at: [Link]

  • Organic Chemistry Portal: Strecker Synthesis. Available at: [Link]

  • PMC - NIH: A truly green synthesis of α-aminonitriles via Strecker reaction. Available at: [Link]

  • Master Organic Chemistry: The Strecker Synthesis of Amino Acids. Available at: [Link]

  • E3S Web of Conferences: Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • MDPI: Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]

Sources

Technical Support Center: Purification of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of substituted tetrahydropyran (THP) derivatives. As core structural motifs in a vast array of biologically significant natural products and pharmaceuticals, the efficient and high-purity isolation of substituted THPs is a critical step in synthetic chemistry.[1][2][3][4] However, their structural diversity, stereochemical complexity, and varying chemical stability present unique purification challenges.

This guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and in-depth answers to common questions encountered during the purification process, grounded in established chemical principles and field-proven experience.

Section 1: Troubleshooting Chromatographic Purification

Flash column chromatography is the most common technique for purifying substituted THPs.[5][6] However, achieving optimal separation requires careful consideration of the stationary phase, mobile phase, and the inherent properties of the molecule.

Q1: My substituted THP diastereomers are co-eluting or have very poor separation on a silica gel column. What can I do?

Answer: This is one of the most frequent challenges. Diastereomers have distinct physical properties, but these differences can be minimal, leading to overlapping Rf values and difficult separation. The key is to amplify these small differences by optimizing your chromatographic conditions.

Causality & Strategy:

  • Solvent System Polarity and Selectivity: Standard solvent systems like ethyl acetate/hexanes are effective for general polarity-based separations but may not be selective enough to resolve closely related diastereomers. The choice of the more polar solvent ("pusher") is critical. Solvents with different hydrogen bonding capabilities (acceptor/donor) and dipole moments can interact differently with your diastereomers.

  • Temperature: Lowering the temperature of the column can sometimes enhance resolution by increasing the differential interaction between the analytes and the stationary phase.

Troubleshooting Steps:

  • Systematic Solvent Screening (TLC): Before running a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC). Aim for a low Rf (0.15-0.25) for the target compounds, as this often provides the best resolution on a column.

  • Change Solvent Selectivity: Replace ethyl acetate with other solvents. See the table below for suggestions. Ethers like MTBE or Diethyl Ether are excellent starting points as they offer different selectivity by acting primarily as hydrogen bond acceptors.

  • Incorporate Additives: For compounds with basic or acidic functional groups, adding a small amount of an appropriate modifier to the eluent can improve peak shape and resolution. For amines, add 0.1-1% triethylamine or ammonia in methanol. For carboxylic acids, add 0.1-1% acetic or formic acid.

  • Consider a Different Stationary Phase: If silica gel fails, consider alumina (basic or neutral) or reversed-phase silica (C18). Diastereomers can exhibit surprisingly different separation behavior on these alternative phases.

Table 1: Alternative Solvent Systems for Improved Diastereomer Resolution

Common System (Lower Selectivity)Alternative System (Higher Selectivity)Rationale for Choice
Hexanes / Ethyl AcetateHexanes / Methyl tert-butyl ether (MTBE)MTBE is a hydrogen bond acceptor only, offering different selectivity than EtOAc which is both an acceptor and donor.
Hexanes / Ethyl AcetateToluene / Ethyl AcetateThe aromatic solvent can introduce π-π interactions, which may differentiate diastereomers.
Dichloromethane / MethanolDichloromethane / AcetonitrileAcetonitrile has a strong dipole moment and can alter the separation mechanism.
Hexanes / Diethyl EtherHexanes / Isopropanol (in small %)Adding a small amount of a protic solvent can dramatically change selectivity for compounds with H-bond donors/acceptors.

Workflow for Optimizing Diastereomer Separation

G start Poor Diastereomer Separation on TLC screen_solvents Screen Alternative Solvents (TLC) (e.g., Hex/MTBE, Tol/EtOAc) start->screen_solvents check_rf Is R_f between 0.15-0.25 and separation improved? screen_solvents->check_rf change_phase Consider Alternative Stationary Phase (Alumina, C18, etc.) screen_solvents->change_phase If multiple systems fail check_rf->screen_solvents No, try another run_column Run Flash Chromatography check_rf->run_column Yes derivatize Consider Derivatization to Amplify Differences change_phase->derivatize If still unsuccessful

Caption: A decision workflow for optimizing the chromatographic separation of THP diastereomers.

Q2: I suspect my acid-sensitive THP derivative is decomposing on the column. How can I confirm this and prevent it?

Answer: This is a critical issue, particularly for THPs containing other acid-labile groups (e.g., acetals, silyl ethers) or when the THP ring itself is part of a protecting group.[7][8] Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze decomposition or deprotection.

Confirmation and Prevention:

  • TLC Test for Stability: Spot your crude material on a silica TLC plate. Let it sit for 30-60 minutes, then elute as normal. If a new, lower Rf spot appears (or the main spot streaks towards the baseline), your compound is likely decomposing on the silica.

  • Use Neutralized Silica Gel: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (or another volatile base). Rotary evaporate the slurry to dryness before packing the column. This neutralizes the acidic sites.

  • Buffer the Mobile Phase: Add ~0.1-1% triethylamine or pyridine to your eluent system. This will continuously neutralize the stationary phase as the column runs.

  • Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel.

  • Minimize Contact Time: Run the column slightly faster than usual to reduce the time your compound spends in the acidic environment.

Section 2: Challenges in Crystallization

Crystallization is an excellent method for obtaining highly pure material, but many highly substituted THPs are oils or low-melting solids that resist crystallization.[5]

Q3: I can't get my substituted THP to crystallize. It just oils out. What strategies can I try?

Answer: "Oiling out" occurs when the compound's solubility in the solvent is too high at a given temperature, preventing the formation of an ordered crystal lattice. The solution is to systematically find a solvent system where your compound has high solubility at elevated temperatures but low solubility at room temperature or below.

Troubleshooting Steps:

  • Systematic Solvent Screening:

    • Place ~10-20 mg of your purified oil in several small vials.

    • Add a single solvent (e.g., hexanes, ethyl acetate, methanol, dichloromethane, toluene, acetone) dropwise to each vial at room temperature until the solid dissolves.

    • If it dissolves readily at room temp, the solvent is too good. If it's insoluble, the solvent is a potential anti-solvent.

    • A good single solvent for crystallization will dissolve the compound only upon heating. Once dissolved, let it cool slowly to room temperature, then in a refrigerator or freezer.

  • Use a Binary Solvent System: This is often the most effective method.

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble).

    • Slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble) dropwise at room temperature or while warm, until the solution becomes faintly cloudy (turbid).

    • Add one or two drops of the "good" solvent to make it clear again.

    • Allow the solution to cool slowly. This method, known as vapor diffusion or solvent layering, can also be very effective.

  • Scratch the Flask: Use a glass rod or metal spatula to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a tiny amount of crystalline material from a previous attempt, add a single seed crystal to a supersaturated solution to initiate crystallization.

Section 3: Special Cases & FAQs
Q4: I've used a 2-tetrahydropyranyl (THP) group to protect an alcohol. Now my NMR is very complex due to a mixture of diastereomers. Do I need to separate them?

Answer: Generally, no. The use of dihydropyran (DHP) to protect an alcohol creates a new chiral center at the C2 position of the THP ring, resulting in a mixture of diastereomers if the alcohol itself is chiral.[7][9] This is a known drawback that complicates NMR analysis but is usually operationally ignored.

  • Why you don't separate: The THP group is temporary. These diastereomers will be carried through subsequent synthetic steps and the protecting group will be removed later. Separating them is a significant and unnecessary effort.

  • What to do: Proceed with the diastereomeric mixture. The complexity in the NMR spectrum is expected. Focus on the signals corresponding to the core of your molecule to confirm the success of the reaction. Upon deprotection, the stereocenter is removed, and the product will be a single compound again.

Diagram of THP Protection and Diastereomer Formation

G cluster_0 Protection Step cluster_1 Product Mixture ChiralAlcohol R-OH (Chiral Alcohol) DHP + 3,4-Dihydropyran (Achiral) Acid [H+] Diastereomer1 R-O-THP (Diastereomer 1) Acid->Diastereomer1 Diastereomer2 R-O-THP (Diastereomer 2)

Caption: Protection of a chiral alcohol with DHP creates a new stereocenter, leading to a mixture of diastereomers.

Q5: What are the best analytical techniques to assess the purity and isomeric ratio of my final product?

Answer: A combination of techniques is often recommended for a comprehensive assessment of purity.[10] Relying on a single method can be misleading.

  • ¹H NMR Spectroscopy (qNMR): This is one of the most powerful tools. It provides structural confirmation and can be used quantitatively (qNMR) to assess purity against a certified internal standard without needing a reference standard of the analyte itself.[10][11] It is also excellent for determining the ratio of diastereomers by integrating distinct, well-resolved signals for each isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a gold standard for purity analysis.[12] It can separate the main component from non-volatile impurities. Using a diode-array detector (DAD) can help identify impurities that may not have a chromophore at the primary analysis wavelength. Chiral HPLC is necessary to determine enantiomeric excess (ee).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable THP derivatives. It is highly sensitive for detecting volatile impurities, such as residual solvents.[10]

  • Combustion Analysis (Elemental Analysis): Provides the elemental composition (C, H, N, etc.) of the sample. A result within ±0.4% of the calculated values is a strong indicator of high purity.[11]

Appendix: Standard Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Diastereomeric THPs
  • Sample Preparation: Dissolve the crude product (~100 mg) in a minimal amount of dichloromethane or the eluent. Add ~300 mg of silica gel to this solution.

  • Dry Loading: Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This "dry loading" method generally provides superior resolution compared to loading the sample as a solution ("wet loading").

  • Column Packing: Pack a glass column with silica gel in the chosen eluent (e.g., Hexanes/MTBE). Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface. Begin eluting with the solvent system, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the desired products. Pool the pure fractions of each diastereomer separately.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified products.

Protocol 2: Screening for Crystallization Solvents
  • Dispense Sample: Place approximately 10-15 mg of the purified, amorphous THP derivative into 5-7 small, clean test tubes or vials.

  • Add Solvents: To each vial, add a different solvent from the list: Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Isopropanol, Methanol. Add the solvent dropwise, just enough to cover the sample.

  • Observe at Room Temp: Note if the compound dissolves completely. If it does, the solvent is likely too strong for single-solvent crystallization but may work as the "good" solvent in a binary pair.

  • Heat and Cool: For vials where the sample did not dissolve, gently warm the mixture in a water bath until the solid dissolves. Do not boil.

  • Slow Cooling: Remove the vials from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, cap the vials and place them in a 4°C refrigerator for 24 hours, followed by a -20°C freezer if necessary.

  • Identify Leads: The solvent (or solvent class) that produces crystalline material is your lead. This can be further optimized by using binary systems (e.g., Toluene/Hexane, Ethyl Acetate/Hexane).

References
  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. (2018). MDPI. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC. [Link]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). PMC - NIH. [Link]

  • Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characteriz. (2021). Atmiya University. [Link]

  • Geranyl Tetrahydropyranyl Ether Synthesis. (N/A). ICSN. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (N/A). Santai Technologies. [Link]

  • Tetrahydropyran. (N/A). Wikipedia. [Link]

  • Tetrahydropyranyl Ethers. (N/A). Organic Chemistry Portal. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). ResearchGate. [Link]

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. (1996). ACS Publications. [Link]

  • Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. (N/A). NIH. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (N/A). NIH. [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (N/A). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Top 5 Methods of Assessing Chemical Purity. (N/A). Moravek, Inc.. [Link]

  • Purification of tetrahydrofuran by distillation. (1990). PubChem. [Link]

  • Solid phase synthesis of highly substituted tetrahydropyrans by tandem ene-reaction/intramolecular Sakurai cyclization. (N/A). PubMed. [Link]

  • Tetrahydropyran synthesis. (N/A). Organic Chemistry Portal. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). ResearchGate. [Link]

  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. (N/A). MDPI. [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (N/A). Green Chemistry (RSC Publishing). [Link]

  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. (2025). ResearchGate. [Link]

  • Ambruticins: tetrahydropyran ring formation and total synthesis. (2021). RSC Publishing. [Link]

  • Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. (N/A). PubMed. [Link]

  • Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)-Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization. (N/A). PubMed. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential. (2023). YouTube. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. (N/A). BJOC. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journals. [Link]

  • Chiral Separation Techniques. (N/A). chemistlibrary. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journals. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. [Link]

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Technical Support Center: Troubleshooting Low Yield in Multi-Component Pyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for multi-component pyran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyran derivatives. As a Senior Application Scientist, I have compiled this resource based on established literature and extensive field experience to provide you with in-depth, actionable insights to enhance your reaction yields and product purity.

This guide is structured to provide rapid answers to common questions through our FAQs, while the in-depth troubleshooting section offers detailed protocols and mechanistic explanations for more complex issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during multi-component pyran synthesis.

Q1: My pyran synthesis has a low yield, but my starting materials are fully consumed according to TLC. What are the likely side products?

A1: When thin-layer chromatography (TLC) indicates the consumption of starting materials but the desired pyran is obtained in low yield, the formation of side products is the most probable cause. The most common byproduct is the stable Knoevenagel adduct, which is the intermediate formed from the condensation of the aldehyde and the active methylene compound.[1][2] In some cases, this adduct may not efficiently proceed to the subsequent Michael addition and cyclization steps. Another possibility is the formation of a stable, open-chain Michael adduct that fails to cyclize. Under strongly basic conditions or elevated temperatures, a retro-Michael reaction can also occur, leading to the decomposition of the desired product or intermediates.[3]

Q2: Does the electronic nature of the aromatic aldehyde affect the reaction yield?

A2: Yes, the electronic properties of the substituent on the aromatic aldehyde can influence the reaction rate and yield, although the effect can be catalyst and substrate-dependent. Generally, aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -CN, halides) tend to be more electrophilic and can accelerate the initial Knoevenagel condensation step, often leading to higher yields.[4] Conversely, aldehydes with strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) may react more slowly. However, with an optimized catalytic system, high yields can be achieved with both types of substituents.[5]

Q3: Can I use aliphatic aldehydes in this reaction?

A3: While aromatic aldehydes are more commonly used, aliphatic aldehydes can be employed in multi-component pyran synthesis. However, they often result in lower yields due to their propensity for self-condensation (an aldol reaction) under basic conditions, which competes with the desired Knoevenagel condensation.[6] To mitigate this, careful selection of the catalyst and reaction conditions is crucial.

Q4: My catalyst is a reusable solid, but its activity has decreased after a few runs. How can I regenerate it?

A4: The deactivation of solid catalysts is a common issue and is often due to the adsorption of organic residues or "coke" on the active sites.[7] For solid base catalysts like KOH-loaded alumina or CaO, a common regeneration procedure involves washing the catalyst sequentially with a solvent like ethanol to remove adsorbed organic species, followed by drying at an elevated temperature (e.g., 80-120 °C) for several hours to remove residual solvent and moisture.[5] For some solid acid catalysts, calcination at higher temperatures may be necessary to burn off coke, but this should be done with caution to avoid thermal degradation of the catalyst itself.

Q5: I'm having difficulty purifying my 2-amino-4H-pyran product by recrystallization. What are the common impurities I should be aware of?

A5: Purification of 2-amino-4H-pyran derivatives can be challenging due to the presence of structurally similar impurities. Common impurities include unreacted starting materials, the Knoevenagel condensation intermediate, and potentially the open-chain Michael adduct. Recrystallization from a suitable solvent, often ethanol or an ethanol/water mixture, is the most common purification method.[5][8] If you are still facing issues, it is advisable to obtain ¹H NMR spectra of your crude and purified product to identify the impurities. The Knoevenagel intermediate will lack the signals corresponding to the 1,3-dicarbonyl compound, while the Michael adduct will show a different set of proton signals compared to the cyclized pyran. For instance, the characteristic singlet for the H-4 proton in the pyran ring typically appears between δ 4.30-5.03 ppm in the ¹H NMR spectrum.[9]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of common problems, their underlying causes, and step-by-step protocols to resolve them.

Problem 1: Low or No Product Formation with Unreacted Starting Materials

This is a frequent issue that points towards problems with reaction initiation or catalysis.

Causality Analysis:

The multi-component synthesis of 4H-pyrans is a domino reaction that typically proceeds through three key steps: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.[1][10] If starting materials remain largely unreacted, the initial Knoevenagel condensation between the aldehyde and the active methylene compound is likely the bottleneck. This can be due to an insufficiently active catalyst, an inappropriate solvent, or unfavorable reaction temperature.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product formation.

Detailed Protocols:

1. Catalyst Optimization:

  • Catalyst Screening: The choice of catalyst is critical. For the synthesis of 2-amino-4H-pyrans, basic catalysts are commonly employed. If you are using a weak base like piperidine and observing low conversion, consider screening other catalysts.

    • Protocol: Set up parallel reactions using different catalysts such as triethylamine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or a solid-supported base like KOH on alumina.[5] Monitor the reactions by TLC to compare the rate of starting material consumption.

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.

    • Protocol: Vary the catalyst loading from 5 mol% to 20 mol% to find the optimal concentration. An excess of a strong base can sometimes lead to side reactions, so a careful titration of the amount is necessary.

2. Solvent Screening:

The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the rate of the reaction.

  • Protocol: Conduct the reaction in a range of solvents with varying polarities, such as ethanol, isopropanol, acetonitrile, DMF, or even under solvent-free conditions.[5] Ethanol is often a good starting point as it is a polar protic solvent that can facilitate both the Knoevenagel condensation and subsequent steps.

3. Temperature Adjustment:

Many multi-component pyran syntheses are exothermic. However, in cases of low reactivity, increasing the temperature can be beneficial.

  • Protocol: If the reaction is sluggish at room temperature, gradually increase the temperature to reflux. Monitor the reaction closely by TLC, as higher temperatures can also promote the formation of byproducts.

Problem 2: High Conversion of Starting Materials but Low Isolated Yield of Pyran

This scenario suggests that while the initial steps of the reaction are proceeding, the desired pyran is either not being formed efficiently from the intermediates or is being consumed in subsequent side reactions.

Causality Analysis:

The primary culprits in this situation are often the formation of stable intermediates that resist cyclization or the occurrence of side reactions that consume the pyran product or its precursors.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low isolated yield with high starting material conversion.

Detailed Protocols:

1. Characterization of the Crude Reaction Mixture:

  • Protocol: Before attempting purification, take a small aliquot of the crude reaction mixture and analyze it by ¹H NMR and mass spectrometry. This will help you identify the major components, including any stable intermediates or byproducts.

    • Expected ¹H NMR Signatures:

      • 2-Amino-4H-pyran: A characteristic singlet for the H-4 proton between δ 4.3-5.0 ppm and a broad singlet for the -NH₂ protons around δ 7.0 ppm.[9]

      • Knoevenagel Adduct: The absence of the aldehydic proton and the presence of a new vinylic proton signal.

      • Michael Adduct (open-chain): More complex aliphatic signals compared to the cyclized pyran.

2. Optimizing the Order of Reagent Addition:

In some cases, the order in which the reactants are mixed can influence the product distribution.

  • Protocol: Instead of a one-pot addition of all components, try a stepwise approach. First, allow the aldehyde and malononitrile to react in the presence of the catalyst to form the Knoevenagel adduct. Monitor this step by TLC. Once the adduct is formed, add the 1,3-dicarbonyl compound to initiate the Michael addition and cyclization. This can sometimes prevent unwanted side reactions of the dicarbonyl compound.[5]

3. Controlling Reaction Temperature:

The intramolecular cyclization step can be sensitive to temperature.

  • Protocol: If you suspect the accumulation of the open-chain Michael adduct, try adjusting the temperature. In some cases, gentle heating may be required to promote cyclization. Conversely, if you observe product decomposition, running the reaction at a lower temperature may be beneficial.

4. Purification Strategy:

  • Recrystallization: This is the most common method for purifying 2-amino-4H-pyrans.

    • Protocol: A typical procedure involves dissolving the crude product in a minimal amount of hot ethanol and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If the product is too soluble in ethanol, adding a small amount of water as an anti-solvent can induce crystallization.[8]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A common eluent system is a gradient of ethyl acetate in hexane.

Data Tables for Experimental Design

To aid in your experimental design, the following tables provide a summary of how different reaction parameters can affect the yield of pyran synthesis.

Table 1: Effect of Substituents on Benzaldehyde on Pyran Yield

EntrySubstituent on BenzaldehydeYield (%)Reference
1H92[5]
24-Cl95[5]
34-NO₂96[5]
44-OCH₃90[5]
52-Cl91[5]

Note: Yields are highly dependent on the specific reaction conditions and other reactants used.

Table 2: Common Catalysts for 2-Amino-4H-Pyran Synthesis

CatalystCatalyst TypeTypical Loading (mol%)Reference
PiperidineBasic10-20[6]
TriethylamineBasic10-20[5]
DBUBasic5-10
KOH/Al₂O₃Solid Base10-20 wt%[5]
Nano-SnO₂Lewis Acid30 mg per mmol[8]
CuFe₂O₄@starchNanocatalyst0.03 g per mmol[11]

Conclusion

The successful synthesis of pyran derivatives via multi-component reactions is a balance of optimizing catalyst, solvent, temperature, and reactant properties. By systematically addressing the potential pitfalls outlined in this guide, you can significantly improve your reaction outcomes. Remember that careful analysis of your crude reaction mixture is key to understanding the specific challenges in your system.

References

  • Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Current Chemistry Letters, 8(3), 125-134.
  • Shaabani, A., et al. (2004). A novel and efficient one-pot synthesis of 2-amino-4H-pyrans. Tetrahedron Letters, 45(46), 8525-8528.
  • Balalaie, S., et al. (2000). One-pot synthesis of 4H-benzo[b]pyran derivatives. Journal of Chemical Research, Synopses, (10), 486-487.
  • Shestopalov, A. M., et al. (2004). A new three-component condensation of aromatic aldehydes, malononitrile, and 1,3-cyclohexanedione. Russian Chemical Bulletin, 53(7), 1547-1551.
  • Le, V. Q., et al. (2016). Synthesis of 2-amino-4H-pyran-3-carbonitriles: its reaction to chloroacetyl chloride. Proceedings, 1(1), 1.
  • Khurana, J. M., & Chaudhary, A. (2012). Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed by task-specific ionic liquid [bmim]OH under solvent-free conditions.
  • Dekamin, M. G., et al. (2013). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. RSC Advances, 3(42), 19379-19386.
  • Heravi, M. M., et al. (2008). A direct, simple, and one-pot synthesis of 2-amino-4H-pyrans. Molecular Diversity, 12(3-4), 229-232.
  • Safari, J., & Gandomi-Ravandi, S. (2013). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
  • Wang, X. S., et al. (2004). A clean and efficient synthesis of 4H-pyran derivatives in aqueous media. Journal of Chemical Research, 2004(10), 694-696.
  • Smith, J. G. (2017). Organic Chemistry (5th ed.).
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
  • Grossman, R. B. (2003). The Art of Writing Reasonable Organic Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Maghsoodlou, M. T., et al. (2010). A novel and efficient one-pot synthesis of 2-amino-4H-pyrans.
  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Betti, M. (1900). Sopra una nuova serie di composti organici azotati. Gazzetta Chimica Italiana, 30(II), 301-309.
  • Biginelli, P. (1893). Aldehyde-urea derivatives of aceto- and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
  • Hantzsch, A. R. (1890). Condensationen aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476.
  • Betti, M. (1903). Sopra una nuova classe di composti organici del naftolo β. Gazzetta Chimica Italiana, 33(II), 29-37.
  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Knoevenagel, E. (1894). Ueber eine neue Condensationsmethode. Berichte der deutschen chemischen Gesellschaft, 27(2), 2345-2346.
  • Michael, A. (1894). Ueber die Addition von Natriummalonsäureäther zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 49(1), 20-27.
  • Mannich, C. (1917). Eine Synthese von β-Ketobasen. Berichte der deutschen chemischen Gesellschaft, 50(2), 159-165.

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Technical Support Center: Enhancing the Stability of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of α-aminonitriles. As versatile synthetic intermediates, their stability is paramount to achieving reliable and reproducible experimental outcomes.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during research and development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the inherent stability of this compound and its derivatives.

Q1: What are the primary chemical degradation pathways for my this compound derivative?

A1: The stability of your compound is primarily governed by two competing degradation pathways characteristic of the α-aminonitrile functional group:

  • Nitrile Hydrolysis: The carbonitrile group (-C≡N) is susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3] This reaction typically proceeds in two stages: first to the corresponding amide intermediate (4-morpholinotetrahydro-2H-pyran-4-carboxamide), and then further to the carboxylic acid (4-morpholinotetrahydro-2H-pyran-4-carboxylic acid).[4][5] The reaction with water alone is extremely slow, but it is significantly catalyzed by the presence of acid or base.[2]

  • Retro-Strecker Reaction: This is a reversible degradation pathway where the α-aminonitrile dissociates back into its constituent components.[6][7] For this scaffold, it would decompose into a tetrahydro-4H-pyran-4-one iminium species (which can hydrolyze to tetrahydro-4H-pyran-4-one and morpholine) and a cyanide ion. This process is also highly dependent on the pH and temperature of the medium.

Q2: What is the single most critical environmental factor affecting the stability of my compound in solution?

A2: Unquestionably, pH is the most critical factor. The stability of α-aminonitriles is profoundly influenced by the concentration of hydrogen and hydroxide ions, as these species catalyze both the nitrile hydrolysis and retro-Strecker degradation pathways.[8][9] Most drug molecules exhibit optimal stability in a pH range of 4-8.[8] For your derivative, extreme acidic or alkaline conditions will almost certainly lead to rapid degradation. Therefore, maintaining a controlled, buffered, near-neutral pH is essential for any aqueous experimental work.

Q3: How should I store my compound to ensure its long-term stability, both as a solid and in solution?

A3: Proper storage is crucial to prevent degradation over time.

  • As a Solid: Store the compound in a tightly sealed container in a cool, dark, and dry place. A desiccator at or below room temperature is ideal. This minimizes exposure to atmospheric moisture, which can facilitate hydrolysis, and light, which can cause photolytic degradation.[10] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

  • In Solution: For short-term use, prepare solutions in a suitable buffer (e.g., PBS, pH 7.4) and keep them refrigerated. For long-term storage, solutions should be flash-frozen in single-use aliquots and stored at -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic organic solvents like DMSO or DMF are generally preferred for stock solutions over aqueous media.

Q4: I'm observing significant streaking and low recovery of my compound during silica gel column chromatography. What's causing this and how can I fix it?

A4: This is a common issue arising from the basic nature of the morpholine nitrogen. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[11] These acidic sites can interact strongly with your basic compound, leading to irreversible adsorption, streaking, and on-column degradation.[11]

To mitigate this, you can:

  • Use Deactivated Silica: Pre-treat the silica gel with a base, such as triethylamine. A common practice is to use a mobile phase containing a small percentage (0.1-1%) of triethylamine or ammonia to neutralize the acidic sites.

  • Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

  • Employ Reverse-Phase Chromatography: If your compound has sufficient lipophilicity, reverse-phase HPLC (C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is an excellent alternative that avoids the issues associated with acidic silica.

Section 2: Troubleshooting Guide: A Systematic Approach to Stability Issues

When encountering instability, a systematic investigation is key. This guide mimics the principles of a Forced Degradation Study, a standard pharmaceutical practice to identify degradation pathways under stressed conditions.[12][13][14]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving stability problems.

G cluster_0 cluster_1 cluster_2 cluster_3 start Compound Instability Observed check_pH Is instability in aqueous solution? start->check_pH check_temp Is instability related to temperature? start->check_temp check_purification Does degradation occur during workup/purification? start->check_purification pH_protocol Perform pH Stability Study (See Protocol 1) check_pH->pH_protocol YES temp_protocol Perform Thermal Stress Test (See Protocol 1) check_temp->temp_protocol YES purify_protocol Analyze Pre- vs. Post-Purification (TLC, LC-MS) check_purification->purify_protocol YES pH_solution Solution: - Use buffers (pH 6-7.5) - Avoid strong acid/base - Work at low temp pH_protocol->pH_solution temp_solution Solution: - Store at -20°C or -80°C - Minimize time at RT - Avoid excessive heating temp_protocol->temp_solution purify_solution Solution: - Use mild workup reagents - Use deactivated silica (Protocol 2) - Consider reverse-phase purify_protocol->purify_solution

Caption: A decision workflow for troubleshooting compound instability.
Problem: Rapid Degradation in Aqueous Media (pH-Dependent Instability)
  • Symptoms: When your compound is dissolved in unbuffered water, acidic, or basic solutions, you observe a rapid decrease in the parent compound's peak area by HPLC, often accompanied by the appearance of new, more polar peaks over a short period (minutes to hours).

  • Probable Cause: You are observing acid- or base-catalyzed nitrile hydrolysis and/or a retro-Strecker reaction. Hydrolysis is a common degradation pathway for chemicals in the presence of water.[12]

  • Diagnostic Protocol:

    • Prepare three separate solutions of your compound (~1 mg/mL) in buffers of different pH values:

      • Acidic: 0.1 M HCl (pH ~1-2)

      • Neutral: Phosphate-Buffered Saline (PBS, pH 7.4)

      • Basic: 0.1 M NaOH (pH ~12-13)

    • Keep the solutions at a constant temperature (e.g., room temperature or 40°C).

    • At specific time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each solution.

    • Immediately quench any further reaction by diluting the aliquot in the mobile phase and/or neutralizing it.

    • Analyze all samples by HPLC or LC-MS to determine the percentage of the parent compound remaining.

  • Data Interpretation: Summarize your results in a table. You will likely observe significantly faster degradation at the pH extremes.

pH ConditionTime (hours)Parent Compound Remaining (%)Key Degradant(s) Observed (m/z)
0.1 M HCl 0100-
465Amide, Carboxylic Acid
24<10Carboxylic Acid
PBS (pH 7.4) 0100-
498Minor Amide
2492Minor Amide
0.1 M NaOH 0100-
440Amide, Retro-Strecker Products
24<5Carboxylic Acid, Retro-Strecker Products
Caption: Example data from a pH stability study showing rapid degradation in acidic and basic conditions.
  • Mitigation Strategies:

    • For all aqueous experiments, use a buffer system to maintain the pH in the most stable range identified (likely pH 6-7.5).

    • When pH adjustments are necessary, use dilute acids/bases and perform the operation at low temperatures (0-4°C) to minimize exposure time.

    • In formulation development, consider excipients that can act as buffering agents.[15]

Section 3: Key Experimental Protocols

This section provides detailed methodologies for the diagnostic and mitigation strategies discussed above.

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance.[13][15] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[13][14]

Objective: To systematically assess the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound derivative

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, methanol

  • Appropriate buffers (e.g., phosphate buffer)

  • HPLC or UPLC-MS system with a suitable column (e.g., C18)

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Hydrolytic Stress:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of stock solution with 1 mL of HPLC-grade water.

    • Incubate all three solutions at 60°C for 8 hours. At intervals, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Stress:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light. Analyze at intervals.

  • Thermal Stress (Solid State):

    • Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid to a known concentration and analyze by HPLC.

  • Photolytic Stress:

    • Expose a solution of the compound (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.[12]

    • Analyze the samples by HPLC, comparing them to a control sample kept in the dark.

  • Analysis: For all stress conditions, aim for 5-20% degradation.[12] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration). Use a photodiode array (PDA) detector to check for peak purity and identify the formation of degradants.

Protocol 2: Preparation of Deactivated Silica Gel for Chromatography

Objective: To neutralize the acidic silanol groups on the surface of silica gel to improve the chromatography of basic compounds.

Materials:

  • Standard silica gel (for flash chromatography)

  • Triethylamine (Et₃N)

  • Methanol

  • Rotary evaporator

Procedure:

  • Prepare a 5% solution of triethylamine in methanol (v/v). For example, add 5 mL of Et₃N to 95 mL of methanol.

  • Create a slurry of the silica gel in this solution. Use enough solution to ensure all the silica is fully wetted and can be easily stirred.

  • Allow the slurry to stand for 1 hour with occasional swirling.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Further dry the deactivated silica gel under high vacuum for several hours to remove any residual solvent and base.

  • The deactivated silica is now ready to be used for packing a column. Remember to also add ~0.5% triethylamine to your column's mobile phase to maintain the deactivation during the run.

Section 4: Visualization of Primary Degradation Pathways

Understanding the potential transformations of your molecule is the first step toward preventing them. The diagram below illustrates the two main degradation routes.

G cluster_hydrolysis Nitrile Hydrolysis cluster_retro Retro-Strecker Reaction Parent This compound Amide Amide Intermediate Parent->Amide + H₂O (H⁺ or OH⁻ cat.) Imine Imine/Iminium Intermediate Parent->Imine Reversible (pH dependent) Acid Carboxylic Acid Product Amide->Acid + H₂O (H⁺ or OH⁻ cat.) Ketone Tetrahydropyran-4-one + Morpholine + CN⁻ Imine->Ketone + H₂O

Caption: The two primary degradation pathways for the parent compound.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Gautam, A., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata, a ACD/Labs Solution. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

  • Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]

  • ResearchGate. (2009). A plate method for screening of bacteria capable of degrading aliphatic nitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • MDPI. (2018). Degradation Investigation of Selected Taste and Odor Compounds by a UV/Chlorine Advanced Oxidation Process. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]

  • Journal of Pharmaceutical and Drug Delivery Research. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • MDPI. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Using Morpholinos to Control Gene Expression. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Guide for Morpholino Users: Toward Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. Retrieved from [Link]

  • PubMed. (2009). Stability challenges in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Using Morpholinos to Control Gene Expression. Retrieved from [Link]

  • PubMed. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Retrieved from [Link]

  • ResearchGate. (2014). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Retrieved from [Link]

  • PubMed. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying polar heterocyclic compounds. The inherent polarity and the presence of heteroatoms in these molecules present unique challenges in separation science. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)

Q: My polar heterocyclic compound elutes in the void volume on a C18 column. What's happening and how can I fix it?

A: This is a classic problem for highly polar compounds. In reversed-phase chromatography, separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (like C18).[1][2] Highly polar molecules have a strong affinity for the polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) and minimal interaction with the stationary phase, leading to rapid elution.[3][4][5]

Causality: The fundamental issue is a mismatch in polarity between your compound and the stationary phase. The hydrophobic "bristles" of the C18 phase are not "sticky" enough for your polar analyte.

Solutions:

  • Switch to a More Polar Stationary Phase:

    • Polar-Embedded Phases: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain. This allows for better interaction with polar analytes.[6]

    • Polar-Endcapped Phases: These columns have residual silanol groups on the silica surface that are capped with a polar functional group, enhancing retention of polar compounds.

    • Consider Shorter Alkyl Chains: A C8 or C4 column is less hydrophobic than a C18 and may provide sufficient retention.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[6][7][8] It uses a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[6][7] In HILIC, the water forms a layer on the stationary phase, and partitioning of the polar analyte into this layer provides retention.[8]

  • Utilize Ion-Pairing Chromatography: If your heterocycle is ionizable, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion-pair with your analyte.[6][9] This complex is more hydrophobic and will have increased retention on a C18 column. Caution: Ion-pairing reagents can be difficult to remove from the column and may cause ion suppression in mass spectrometry (MS) detection.[4][10]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange.[11][12] This allows for the simultaneous separation of polar and nonpolar compounds.[10][11]

Issue 2: Peak Tailing and Poor Peak Shape in Normal-Phase Chromatography (NPC)

Q: My basic heterocyclic compound shows significant peak tailing on a silica gel column. How can I get sharp, symmetrical peaks?

A: Peak tailing of basic compounds on silica is a common issue caused by strong secondary interactions between the basic analyte (e.g., pyridine, imidazole derivatives) and the acidic silanol groups (Si-OH) on the silica surface.[3][6] This leads to a non-uniform distribution of the analyte as it moves through the column.

Causality: The lone pair of electrons on the nitrogen atom of your basic heterocycle interacts strongly with the acidic protons of the silanol groups, causing some molecules to be retained longer than others, resulting in a "tailing" peak.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: A small amount of a basic additive will compete with your analyte for the active silanol sites.[6][13]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Typically added at 0.1-1% concentration.

    • Ammonia: Often used as a solution in methanol (e.g., 7N NH3 in MeOH).

  • Use a Deactivated or Alternative Stationary Phase:

    • End-Capped Silica: Columns where the residual silanol groups have been chemically modified ("capped") to reduce their acidity.[6]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6][13]

    • Amino- or Cyano-Bonded Phases: These stationary phases are less acidic than bare silica and can provide improved peak shapes for basic analytes.[6]

Issue 3: Compound is Insoluble in the Initial HILIC Mobile Phase

Q: My polar heterocycle won't dissolve in the high organic mobile phase required for HILIC. How can I inject my sample without compromising the separation?

A: This is a frequent challenge in HILIC, as the technique relies on a weak (high organic) mobile phase for retention.[14] Injecting the sample in a solvent significantly stronger (more polar) than the mobile phase can lead to peak distortion, broadening, or splitting.[6][15]

Causality: The strong injection solvent carries the analyte rapidly down the column before it has a chance to partition into the aqueous layer on the stationary phase, disrupting the retention mechanism.

Solutions:

  • Minimize the Amount of Strong Solvent: Dissolve your sample in a minimal amount of a strong solvent (e.g., water, DMSO) and then dilute it as much as possible with the initial mobile phase solvent (usually acetonitrile).[6]

  • Solid-Phase Injection: For preparative chromatography, you can adsorb your sample onto a small amount of solid support like Celite or silica gel. After evaporating the solvent, the dry powder can be loaded directly onto the column.[6] This ensures that the compound is introduced to the column in a solid state and dissolves in the mobile phase as it passes through.

Issue 4: Difficulty Removing Inorganic Salts

Q: My reaction mixture contains a significant amount of inorganic salts, and my polar heterocyclic compound is also water-soluble. How can I separate them?

A: This is a common problem, especially after reactions involving inorganic bases or acids. The high polarity and water solubility of both the compound and the salt make traditional liquid-liquid extraction challenging.[16] The presence of salts can also negatively affect chromatographic performance and mass spectrometry detection.[17]

Causality: The similar solubility profiles of the polar organic compound and the inorganic salt prevent effective separation by simple extraction methods.

Solutions:

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to retain your compound while allowing the salts to pass through, or vice versa. For example, a reversed-phase (C18) cartridge can sometimes retain a moderately polar organic compound while inorganic salts are washed away with water.[18]

  • Size-Exclusion Chromatography (SEC): If there is a significant size difference between your compound and the salt, SEC can be an effective separation method. However, this is generally more applicable for larger molecules.[19]

  • Precipitation/Crystallization:

    • "Salting Out": Adding a saturated solution of a salt like sodium chloride (brine) can sometimes decrease the solubility of the organic compound in the aqueous layer, facilitating its extraction into an organic solvent.[13]

    • Solvent Precipitation: If your compound is soluble in an organic solvent in which the inorganic salt is not (e.g., ethanol, acetone), you may be able to dissolve the crude mixture and filter off the insoluble salt.[16]

  • Ion-Exchange Chromatography (IEX): If your compound is charged, IEX can be a powerful tool. The charged compound will bind to the column, and the salts can be washed away. The compound is then eluted by changing the pH or increasing the salt concentration of the mobile phase.[20][21][22]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which chromatography mode is generally the best starting point for a new polar heterocyclic compound?

A1: There is no single "best" technique for all polar heterocycles.[6] However, a logical approach is to start with reversed-phase HPLC with a polar-embedded or polar-endcapped C18 column. This is because reversed-phase is a robust and widely available technique.[1][9] If you observe poor or no retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the next best choice, especially for highly polar compounds.[6][7]

Q2: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying polar heterocycles?

A2: SFC is a powerful technique that uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[23][24] For polar heterocycles, SFC offers several advantages:

  • Orthogonal Selectivity: SFC often provides different separation selectivity compared to HPLC, which can be beneficial for resolving difficult-to-separate impurities.

  • Faster Separations: The low viscosity of supercritical fluids allows for faster flow rates and quicker separations.[23][25][26]

  • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" and more cost-effective technique.[23][24]

  • Compatibility with a Wide Range of Stationary Phases: SFC can be used with both normal-phase and reversed-phase columns.[25]

Q3: How does the pH of the mobile phase affect the purification of ionizable heterocycles?

A3: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. The general rule is to adjust the pH to be at least two units away from the pKa of the analyte to ensure it is in a single ionic state (either fully ionized or fully neutral).

  • For Basic Heterocycles (e.g., pyridines, imidazoles): In reversed-phase, working at a high pH (e.g., pH > 8) will neutralize the compound, making it more hydrophobic and increasing its retention on a C18 column. Conversely, a low pH will protonate the compound, making it more polar and decreasing retention.[4]

  • For Acidic Heterocycles (e.g., those with carboxylic acid groups): In reversed-phase, a low pH (e.g., pH < 3) will keep the compound in its neutral form, increasing retention.[4] A higher pH will deprotonate the compound, making it more polar and reducing retention.

Q4: Can I use normal-phase flash chromatography for highly polar heterocycles?

A4: While challenging, it is possible. If your compound is streaking or not moving from the baseline on a silica gel column even with highly polar solvents, you can try adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to reduce interactions with acidic silanol groups.[13][27] Alternatively, using a more polar solvent system, such as dichloromethane with a gradient of methanol containing a small percentage of ammonium hydroxide, can be effective for eluting very polar compounds.[27]

Part 3: Data, Protocols, and Visualizations

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Heterocycles

TechniqueStationary PhaseMobile PhasePrimary Retention MechanismBest Suited For
Reversed-Phase (RPC) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Hydrophobic InteractionsModerately polar to non-polar heterocycles.[1][28]
HILIC Polar (e.g., Silica, Diol, Amide)High Organic, Low AqueousPartitioning into an aqueous layerHighly polar and hydrophilic heterocycles.[6][7][8]
Normal-Phase (NPC) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)AdsorptionModerately polar heterocycles soluble in organic solvents.[3]
Ion-Exchange (IEX) Charged (Anionic or Cationic)Aqueous buffersElectrostatic InteractionsIonizable/charged heterocycles.[20][21][29]
Mixed-Mode (MMC) Multiple functionalities (e.g., RP & IEX)Aqueous/Organic buffersMultiple (Hydrophobic & Electrostatic)Complex mixtures with varying polarities.[11][12]
Supercritical Fluid (SFC) Various (NP and RP)Supercritical CO2 + ModifierVaries with column and modifierChiral and achiral polar heterocycles.[23][24][26]
Experimental Protocols

Protocol 1: HILIC Method Development for a Highly Polar Heterocycle

  • Column Selection: Start with a bare silica or an amide-bonded column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.

  • Initial Gradient Conditions:

    • Time 0.0 min: 5% B

    • Time 5.0 min: 40% B

    • Time 5.1 min: 95% B (column wash)

    • Time 6.0 min: 95% B

    • Time 6.1 min: 5% B (re-equilibration)

    • Time 8.0 min: 5% B

  • Sample Preparation: Dissolve the sample in a 90:10 mixture of Acetonitrile:Water if possible. If not, use a minimal amount of DMSO or water and dilute with acetonitrile.[6]

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10 column volumes to ensure a stable water layer is formed.[6]

  • Injection and Analysis: Inject a small volume (1-5 µL) and monitor the separation.

  • Optimization:

    • Increase Retention: Decrease the starting percentage of Mobile Phase B.

    • Decrease Retention: Increase the starting percentage of Mobile Phase B.

    • Improve Peak Shape: Adjust the buffer concentration or pH.

Protocol 2: Normal-Phase Purification of a Basic Heterocycle with a Basic Modifier

  • TLC Analysis: Develop a TLC method to find a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives an Rf value of ~0.3 for your compound.

  • Prepare Modified Mobile Phase: Add 0.5% triethylamine (TEA) to the chosen mobile phase.

  • Column Packing: Pack a glass column with silica gel using the modified mobile phase.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Run the column with the modified mobile phase, collecting fractions and monitoring by TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this process.

Visualizations

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Start: Crude Polar Heterocyclic Compound solubility Soluble in Reversed-Phase Mobile Phase? start->solubility rpc_retention Good Retention on C18? solubility->rpc_retention Yes charge Is the Compound Ionizable? solubility->charge No rpc Reversed-Phase Chromatography (RPC) (C18, Polar-Embedded) rpc_retention->rpc Yes hilic Hydrophilic Interaction Chromatography (HILIC) rpc_retention->hilic No iex Ion-Exchange (IEX) or Mixed-Mode (MMC) charge->iex Yes npc_sfc Normal-Phase (NPC) with Modifiers or Supercritical Fluid (SFC) charge->npc_sfc No Peak_Shape_Optimization start Problem: Peak Tailing in NPC cause Cause: Strong Interaction with Acidic Silanols start->cause solution1 Add Basic Modifier (e.g., 0.5% TEA) cause->solution1 solution2 Change Stationary Phase cause->solution2 result Improved Peak Shape solution1->result phase_options Options: - Alumina (Neutral/Basic) - Amino-bonded Silica - Cyano-bonded Silica solution2->phase_options phase_options->result

Caption: A workflow for troubleshooting and improving poor peak shape.

References

  • Benchchem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • Unknown Source. (n.d.).
  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How.
  • Waters. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography.
  • Quora. (2015, September 8). In reversed-phase HPLC which elutes first, polar or nor-polar? Why?.
  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • ResearchGate. (2017, January 9). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water.
  • PubMed. (2025, April 5). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs).
  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • Unknown Source. (n.d.).
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications.
  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
  • Phenomenex. (n.d.). Ion Exchange (IEX) HPLC Column.
  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
  • ResearchGate. (2013, November 13). How can I purify my compound from salt?.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile. It is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common challenges encountered during laboratory and pilot-plant scale production.

Introduction

This compound is an important intermediate in medicinal chemistry, often synthesized via a three-component Strecker reaction. This reaction involves the condensation of tetrahydro-4H-pyran-4-one, morpholine, and a cyanide source.[1] While straightforward on a lab scale, scaling up this synthesis introduces challenges related to reaction control, product stability, purification, and safety. This guide aims to provide practical, experience-based solutions to these challenges.

Core Synthesis Pathway: The Strecker Reaction

The synthesis proceeds through the formation of an iminium ion from tetrahydro-4H-pyran-4-one and morpholine, which is then trapped by a cyanide anion to form the desired α-aminonitrile product.[2][3]

Strecker_Reaction Tetrahydropyranone Tetrahydro-4H-pyran-4-one Iminium Iminium Ion Intermediate Tetrahydropyranone->Iminium Morpholine Morpholine Morpholine->Iminium Cyanide Cyanide Source (e.g., NaCN) Product This compound Cyanide->Product Iminium->Product

Caption: General workflow of the Strecker synthesis for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most direct and widely used method is the Strecker reaction.[4][5] This one-pot, three-component reaction is generally efficient. For scale-up, it is advisable to use sodium cyanide (NaCN) or potassium cyanide (KCN) with a proton source (like acetic acid or morpholine hydrochloride) rather than highly toxic hydrogen cyanide (HCN) gas.[6][7]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary hazard is the use of cyanide salts.[8] On a large scale, the risk of generating toxic hydrogen cyanide (HCN) gas is significantly increased, especially if the reaction mixture comes into contact with acid.[9][10] It is critical to:

  • Work in a well-ventilated area, such as a walk-in fume hood.[10]

  • Store cyanide salts away from acids and moisture.[11]

  • Have a written emergency plan and ensure all personnel are trained on cyanide exposure symptoms and first aid.[11]

  • Prepare a quenching solution (e.g., aqueous sodium hypochlorite (bleach) with sodium hydroxide) to neutralize any residual cyanide in the reaction mixture and on equipment before disposal.[12][13]

Q3: Is the reaction exothermic?

A3: Yes, the formation of the iminium ion and the subsequent nucleophilic addition of cyanide can be exothermic. On a larger scale, this can lead to a significant increase in temperature if reagents are mixed too quickly. Uncontrolled exotherms can lead to side reactions and are a safety risk. It is crucial to implement controlled, portion-wise or slow dropwise addition of reagents and have adequate cooling capacity.

Q4: What are the likely impurities or by-products?

A4: Common impurities include:

  • Unreacted starting materials (tetrahydro-4H-pyran-4-one and morpholine).

  • The corresponding α-hydroxy nitrile (cyanohydrin) formed from the reaction of the ketone with cyanide in the presence of water.

  • The hydrolyzed product, 4-morpholinotetrahydro-2H-pyran-4-carboxylic acid, if the product is exposed to acidic or basic conditions for extended periods, especially at elevated temperatures.[1][14]

  • Products from the retro-Strecker reaction, where the aminonitrile decomposes back to the starting materials.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis and purification of this compound.

Issue 1: Low or Inconsistent Reaction Yield
Symptom Potential Cause Recommended Solution
Low conversion of starting materials 1. Inefficient iminium ion formation: The equilibrium may not favor the iminium ion.1a. Pre-formation: Consider pre-mixing tetrahydro-4H-pyran-4-one and morpholine for a period before adding the cyanide source. The use of a Dean-Stark trap to remove water can also drive the equilibrium. 1b. pH control: Ensure the reaction medium is slightly acidic to neutral to promote iminium ion formation without excessively protonating the cyanide nucleophile. The pKa of morpholine hydrochloride is ~8.3, providing a good starting point.
2. Hydrolysis of cyanide: If significant water is present, cyanide can be hydrolyzed, reducing its effective concentration.2. Use of anhydrous solvents: Employ dry solvents to minimize water content.
Product decomposes during workup 1. Retro-Strecker Reaction: The product is reverting to the starting materials upon workup. This can be catalyzed by heat or certain pH conditions.1a. Temperature control: Keep all workup and purification steps at or below room temperature where possible. 1b. Avoid harsh pH: Use mild aqueous washes (e.g., saturated sodium bicarbonate, brine) and avoid strong acids or bases.
2. Nitrile hydrolysis: The nitrile group is being converted to a carboxylic acid or amide.2. Neutral workup: Maintain a neutral to slightly basic pH during extraction and isolation to prevent acid- or base-catalyzed hydrolysis.[14]
Issue 2: Purification Challenges

The basic nature of the morpholine nitrogen in the product can cause significant issues during purification, especially with standard silica gel chromatography.

Purification_Troubleshooting start Crude Product Obtained check_tlc Run TLC on Silica Gel start->check_tlc streaking Significant Streaking/Tailing on TLC? check_tlc->streaking streaking_yes Yes streaking->streaking_yes Yes streaking_no No streaking->streaking_no No no_streaking Clean Separation on TLC column_chrom Proceed with Standard Silica Gel Chromatography options Choose Alternative Strategy streaking_yes->options streaking_no->column_chrom strat1 Strategy 1: Modify Mobile Phase options->strat1 strat2 Strategy 2: Use Alternative Stationary Phase options->strat2 strat3 Strategy 3: Crystallization options->strat3 mod_phase Add Base to Eluent (e.g., 1% Triethylamine or 0.5% NH4OH in MeOH) strat1->mod_phase alt_stationary Use Neutral/Basic Alumina or Reversed-Phase (C18) Silica strat2->alt_stationary crystallize Develop a Crystallization Protocol strat3->crystallize

Sources

Technical Support Center: Managing the Reactivity of the Nitrile Group in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for managing nitrile group reactivity. The nitrile, or cyano, group (-C≡N) is a cornerstone of modern organic synthesis, prized for its remarkable versatility. It can serve as a linchpin in constructing complex molecular architectures, offering access to primary amines, aldehydes, ketones, and carboxylic acids. However, this synthetic utility is rooted in a rich and sometimes challenging reactivity profile.

This guide is structured to address the common questions and troubleshooting scenarios encountered by researchers in pharmaceutical and chemical development. Our goal is to provide not just protocols, but a deeper understanding of the causality behind these experimental choices, empowering you to navigate the complexities of your synthetic pathways with confidence.

Frequently Asked Questions (FAQs): Understanding Core Nitrile Reactivity

This section addresses the fundamental principles governing the behavior of the nitrile group.

Q1: What is the fundamental nature of nitrile group reactivity?

The reactivity of the nitrile group is dictated by the electronic properties of the carbon-nitrogen triple bond. Due to nitrogen's higher electronegativity, the bond is strongly polarized, rendering the carbon atom electrophilic (electron-deficient) and the nitrogen atom weakly nucleophilic (due to its lone pair of electrons).[1][2][3] This electronic setup is analogous to the carbonyl group (C=O), allowing nitriles to undergo nucleophilic addition reactions at the carbon atom.[1][3]

Q2: I need to synthesize a primary amine. What is the most reliable method starting from a nitrile?

The reduction of a nitrile to a primary amine (R-CN → R-CH₂NH₂) is a robust and widely used transformation.

  • Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for this conversion.[1][2][4] The reaction proceeds via two consecutive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon. The first addition forms an imine anion intermediate, which is then rapidly reduced by a second hydride to a dianion.[2][3] An aqueous workup then quenches the intermediates to yield the primary amine.

  • Catalytic Hydrogenation: An alternative, particularly for industrial-scale synthesis, is catalytic hydrogenation using H₂ gas over a metal catalyst like Raney Nickel, Palladium (Pd), or Platinum (Pt). This method avoids pyrophoric hydride reagents but may require high pressures and temperatures and can be sensitive to other functional groups in the molecule.

Q3: My synthesis requires an aldehyde. How can I stop the nitrile reduction at this intermediate stage?

Preventing over-reduction to the amine is critical for synthesizing aldehydes from nitriles. The key is using a less reactive hydride reagent under carefully controlled temperature conditions.

  • Diisobutylaluminium Hydride (DIBAL-H): This is the reagent of choice for this transformation.[1][5][6] By performing the reaction at low temperatures, typically -78 °C (a dry ice/acetone bath), only one equivalent of hydride adds to the nitrile. This generates a stable aluminum-imine complex.[1] This complex is inert to further reduction at low temperatures. Subsequent hydrolysis during acidic aqueous workup liberates the desired aldehyde.[1][5] Temperature control is paramount; allowing the reaction to warm prematurely will lead to the formation of the amine byproduct.

Q4: How can I convert a nitrile into a ketone?

Nitriles can be effectively converted to ketones (R-CN → R-C(O)-R') by reaction with organometallic nucleophiles like Grignard reagents (R'-MgX) or organolithium reagents (R'-Li).[1][4][7]

The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic nitrile carbon. This forms a stable magnesium or lithium salt of an imine anion.[1][7] This negatively charged intermediate is resistant to a second addition by another equivalent of the organometallic reagent. The ketone is then unmasked during a final acidic aqueous workup step which hydrolyzes the imine.[1][4]

Q5: What are the standard protocols for hydrolyzing a nitrile to a carboxylic acid?

The complete hydrolysis of a nitrile to a carboxylic acid (R-CN → R-COOH) is a common transformation that proceeds through an amide intermediate (R-CONH₂).[2][7][8] This can be achieved under either harsh acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Typically involves refluxing the nitrile in a strong aqueous acid solution, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7][9][10]

  • Base-Catalyzed Hydrolysis: Involves heating the nitrile with a strong aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This initially produces a carboxylate salt (R-COO⁻), which must be protonated in a separate acidic workup step to yield the final carboxylic acid.[7][9]

Q6: Is it possible to stop the hydrolysis at the intermediate amide stage?

This is a significant synthetic challenge because the conditions required to hydrolyze the relatively unreactive nitrile are often harsh enough to hydrolyze the resulting amide as well.[7] However, achieving this transformation is possible under carefully controlled, milder conditions, such as using concentrated HCl at a moderately elevated temperature (e.g., 40 °C), or by employing specific catalytic systems.[7] Careful reaction monitoring is essential to isolate the amide before it converts to the carboxylic acid.

Troubleshooting Guides: Overcoming Common Experimental Hurdles

Even standard procedures can fail. This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: My LiAlH₄ reduction of a nitrile is sluggish or results in a low yield.

Troubleshooting_LiAlH4 start Low Yield in LiAlH₄ Reduction reagent 1. Check Reagent Quality start->reagent conditions 2. Verify Reaction Conditions start->conditions workup 3. Review Workup Procedure start->workup sub_reagent1 Is LiAlH₄ fresh? (Highly moisture-sensitive) reagent->sub_reagent1 sub_reagent2 Was it handled under a strictly inert atmosphere (Ar/N₂)? reagent->sub_reagent2 sub_conditions1 Is the solvent anhydrous? conditions->sub_conditions1 sub_conditions2 Are there sufficient equivalents of LiAlH₄ (typically >1.5 eq)? conditions->sub_conditions2 sub_workup1 Was a Fieser workup performed? (Prevents product loss in aluminum salts) workup->sub_workup1 sub_workup2 Was vigorous stirring maintained during quenching? workup->sub_workup2

  • Causality & Solution:

    • Reagent Inactivity: LiAlH₄ reacts violently with water and atmospheric moisture, rendering it inactive. Always use a fresh bottle or a properly stored reagent from a glovebox or desiccator. Ensure all glassware is flame-dried and the reaction is run under a positive pressure of nitrogen or argon.

    • Incomplete Reaction: If your substrate is sterically hindered or has poor solubility, the reaction may require longer times or gentle heating (reflux in THF). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by checking for the disappearance of the nitrile peak (~2250 cm⁻¹) in the Infrared (IR) spectrum.

    • Product Sequestration during Workup: The aluminum salts produced during the quench can form a gelatinous precipitate that traps the amine product. A Fieser workup (sequential, careful addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water) produces a granular, easily filterable solid, leading to significantly improved recovery.

Problem 2: My DIBAL-H reduction is producing the primary amine as a major byproduct.

  • Causality & Solution:

    • Temperature Control Failure: This is the most common cause. The stability of the intermediate aluminum-imine complex is highly dependent on maintaining a low temperature.[1] If the reaction temperature rises above -60 °C before the DIBAL-H is quenched, a second hydride addition can occur, leading to the amine. Ensure your dry ice/acetone bath is well-maintained throughout the addition and stirring period.

    • Incorrect Stoichiometry: While a slight excess is sometimes used, a large excess of DIBAL-H can promote over-reduction. Use a precisely measured amount of a recently titrated DIBAL-H solution (typically 1.0 to 1.2 equivalents).

Problem 3: My Grignard reaction with a nitrile fails to produce the expected ketone.

  • Causality & Solution:

    • Quenched Grignard Reagent: Grignard reagents are powerful bases and will be instantly destroyed by any acidic protons in the system. Ensure your nitrile substrate does not contain acidic functional groups like alcohols (-OH), amines (-NH₂), or carboxylic acids (-COOH). If present, these must be protected prior to the Grignard reaction. Furthermore, ensure your solvent is anhydrous and the reaction is run under a strict inert atmosphere.

    • Poor Reagent Quality: The Grignard reagent may not have formed or may have degraded upon storage. It is best practice to either use the reagent immediately after its preparation or titrate it before use to determine its active concentration.

Advanced Topic: The Nitrile in Orthogonal Protection Strategies

In a multi-step synthesis, protecting certain functional groups while reacting others is a common necessity. An orthogonal protection strategy is one where different protecting groups can be removed under distinct conditions without affecting one another.[11][12]

Q: How can I selectively modify one functional group in a molecule containing a nitrile without affecting the nitrile itself?

The stability of the nitrile group depends on the chosen reagents. It is generally stable to:

  • Mildly acidic or basic conditions that do not involve prolonged heating.

  • Many oxidizing agents (e.g., PCC, DMP).

  • Conditions for forming protecting groups like acetals or silyl ethers.

Decision Workflow for Selective Transformations

Nitrile_Reactivity start Starting Nitrile (R-C≡N) q1 What is the desired product? start->q1 amine Primary Amine (R-CH₂NH₂) q1->amine  LiAlH₄ or  H₂/Raney Ni aldehyde Aldehyde (R-CHO) q1->aldehyde  1. DIBAL-H, -78°C  2. H₃O⁺ workup ketone Ketone (R-CO-R') q1->ketone  1. R'-MgBr or R'-Li  2. H₃O⁺ workup acid Carboxylic Acid (R-COOH) q1->acid  H₃O⁺ or OH⁻,  then H₃O⁺ (heat)  

Example Scenario: Selective Ketone Reduction

Imagine a molecule contains both a ketone and a nitrile, and you need to reduce the ketone to a secondary alcohol while leaving the nitrile untouched.

  • The Challenge: A strong hydride reagent like LiAlH₄ would reduce both functional groups. A milder reagent like sodium borohydride (NaBH₄) is typically used for selective ketone reduction, but its compatibility must be verified as it can reduce nitriles under certain conditions.

  • The Orthogonal Solution:

    • Protect the Nitrile? Protecting the nitrile group itself is uncommon and often synthetically inefficient.

    • A Better Approach: Use a reagent that is inherently chemoselective. NaBH₄ in a protic solvent (like methanol or ethanol) at low temperature (0 °C) will readily reduce the ketone while reacting very slowly, if at all, with the nitrile. This exploits the differential reactivity of the two groups.

  • Validation: After the reaction, confirm the presence of the nitrile stretch (~2250 cm⁻¹) and the absence of the ketone stretch (~1715 cm⁻¹) in the IR spectrum of the product.

Appendix: Key Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Nitrile to a Primary Amine using LiAlH₄

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add 1.5 equivalents of LiAlH₄ powder to the THF.

  • Substrate Addition: Dissolve the nitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Quench (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and dropwise, add 'x' mL of H₂O (where 'x' is the mass of LiAlH₄ used in grams). Follow this with the dropwise addition of 'x' mL of 15% (w/v) aqueous NaOH. Finally, add '3x' mL of H₂O.

  • Workup: Allow the mixture to stir at room temperature for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.

Protocol 2: General Procedure for the Partial Reduction of a Nitrile to an Aldehyde using DIBAL-H

  • Setup: Under an inert atmosphere, add the nitrile (1.0 equivalent) and anhydrous solvent (e.g., dichloromethane or toluene) to a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Reagent Addition: Slowly, via syringe or cannula, add a solution of DIBAL-H (1.1 equivalents in a hydrocarbon solvent like hexanes or toluene) dropwise, ensuring the internal temperature does not rise above -65 °C.

  • Reaction: Stir the reaction at -78 °C for the required time (typically 1-3 hours). Monitor by TLC.

  • Quench: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H.

  • Workup: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the aqueous and organic layers are clear. Separate the layers, extract the aqueous layer with the organic solvent, combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

References

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved January 21, 2026, from [Link]

  • Morsch, L., et al. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • jOeCHEM. (2020, January 15). Reducing Nitriles--Another Way to Make Aldehydes & Amines [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 21, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 21, 2026, from [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved January 21, 2026, from [Link]

  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved January 21, 2026, from [Link]

  • EBSCO. (n.d.). Nitriles | Research Starters. Retrieved January 21, 2026, from [Link]

  • Wang, D., et al. (2017). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation. Journal of the American Chemical Society, 139(44), 15632-15635. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved January 21, 2026, from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 21, 2026, from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved January 21, 2026, from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved January 21, 2026, from [Link]

  • Ansari, S., et al. (2019). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances, 9(25), 14238-14247. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 21, 2026, from [Link]

  • Li, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 216-226. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). A summary of approaches to nitrile synthesis. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 21, 2026, from [Link]

  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Amino-4H-Pyran-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of 2-amino-4H-pyran-3-carbonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this important multicomponent reaction. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction to the Synthesis

The synthesis of 2-amino-4H-pyran-3-carbonitriles is a cornerstone reaction in medicinal chemistry due to the significant biological activities of the pyran scaffold, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The most common and efficient method for their preparation is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a C-H activated acid, such as a β-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone).[2][5][6] The choice of catalyst is paramount in achieving high yields, short reaction times, and operational simplicity.[6][7][8]

This guide will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting common issues encountered during the synthesis of these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of 2-amino-4H-pyran-3-carbonitriles?

A1: A wide variety of catalysts have been successfully employed, ranging from simple bases to sophisticated nanocatalysts. The choice often depends on the desired reaction conditions (e.g., solvent, temperature), cost, and environmental considerations. The most common categories include:

  • Basic Catalysts: Simple inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as piperidine or triethylamine are widely used.[8][9][10] They are inexpensive and effective but may require longer reaction times or harsher conditions.

  • Organocatalysts: Amino acids like L-proline have emerged as efficient and environmentally friendly catalysts for this transformation.[11] Pyridine-2-carboxylic acid has also been shown to act as a dual acid-base catalyst, promoting high yields.[12][13]

  • Nanocatalysts: The use of nanomaterials as catalysts offers advantages such as high surface area, enhanced catalytic activity, and easy recovery and reusability. Examples include nano-SnO₂, magnetic nanoparticles (e.g., Fe₃O₄), and copper ferrite (CuFe₂O₄) based nanocatalysts.[5][14][15]

  • Green Catalysts: In line with the principles of green chemistry, catalysts that are biodegradable, reusable, and operate in environmentally benign solvents (like water or ethanol) are gaining prominence.[14][16] Examples include sodium citrate and various magnetic nanocatalysts that can be easily recovered.[14][17]

Q2: I am getting a low yield of my desired 2-amino-4H-pyran-3-carbonitrile. What are the likely causes and how can I improve it?

A2: Low yields are a common issue and can often be rectified by systematically evaluating several reaction parameters:

  • Catalyst Inefficiency or Deactivation: The chosen catalyst may not be optimal for your specific substrates. Consider screening a panel of catalysts from different classes (basic, organocatalyst, etc.). Catalyst deactivation can also occur, especially with heterogeneous catalysts, due to poisoning by impurities in the reactants or solvent.

  • Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role. While many reactions are performed at room temperature, some substrate combinations may require heating to proceed efficiently.[8] The solvent can influence the solubility of reactants and the catalyst's activity.[18] It's advisable to perform a solvent screen.

  • Formation of Side Products: The primary competing reaction is often the self-condensation of the aldehyde or the β-dicarbonyl compound. The formation of a Knoevenagel adduct between the aldehyde and malononitrile is a key intermediate; if this step is slow or reversible, side reactions can dominate.[1][19] A more active catalyst can help to drive the reaction towards the desired product.

  • Purity of Reactants: Impurities in the aldehyde, malononitrile, or the active methylene compound can interfere with the reaction and lead to lower yields. Ensure the purity of your starting materials.

Q3: My reaction is very slow. How can I reduce the reaction time?

A3: Reducing the reaction time is crucial for efficiency. Consider the following strategies:

  • Increase Catalyst Loading: While optimizing catalyst loading is important to avoid side reactions, a slightly higher loading can sometimes accelerate the reaction.[20]

  • Elevate the Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious as excessive heat can lead to the formation of undesired byproducts.

  • Choose a More Active Catalyst: Some catalysts are inherently more active than others. For instance, certain nanocatalysts have been shown to dramatically reduce reaction times compared to traditional basic catalysts.[5][21]

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to faster reaction rates and higher yields.[7][19]

Q4: How do I choose the right solvent for my reaction?

A4: The ideal solvent should dissolve all reactants, be compatible with the chosen catalyst, and facilitate the reaction. Environmentally friendly solvents are preferred.

  • Green Solvents: Ethanol, water, or a mixture of both are excellent choices from a green chemistry perspective and have been shown to be effective for this synthesis.[5][12][17]

  • Polar Aprotic Solvents: Solvents like acetonitrile can also be effective and are a good alternative if reactants have poor solubility in alcohols or water.[11]

  • Solvent-Free: As mentioned, performing the reaction neat (without solvent) can be a highly efficient option.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive or insufficient catalyst.Increase catalyst loading; try a different catalyst (e.g., an organocatalyst or a nanocatalyst).
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC.
Impure reactants.Purify starting materials (e.g., distill the aldehyde).
Formation of Multiple Products/Side Reactions Reaction temperature is too high.Lower the reaction temperature.
Catalyst is too harsh or non-selective.Switch to a milder catalyst (e.g., L-proline).
Incorrect stoichiometry of reactants.Ensure accurate measurement of all three components.
Difficulty in Product Isolation/Purification Product is soluble in the reaction solvent.After the reaction, try to precipitate the product by adding a non-polar solvent like hexane or by cooling the reaction mixture.
Catalyst is difficult to separate from the product.Use a heterogeneous or magnetic catalyst that can be easily filtered or magnetically separated.[14][15]
Inconsistent Results Variability in reactant quality.Use reactants from the same batch for a series of experiments.
Atmospheric moisture affecting the reaction.Run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive catalysts.

Reaction Mechanism and Catalyst Role

The generally accepted mechanism for the three-component synthesis of 2-amino-4H-pyran-3-carbonitriles proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.[1][22][23] The catalyst plays a crucial role in one or more of these steps.

ReactionMechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + Malononitrile (Catalyst) Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + β-Dicarbonyl (Catalyst) Beta_Dicarbonyl β-Dicarbonyl Compound Final_Product 2-Amino-4H-pyran -3-carbonitrile Michael_Adduct->Final_Product (Catalyst) CatalystSelection Start Start: Catalyst Selection Green_Chem Prioritizing Green Chemistry? Start->Green_Chem Cost_Sensitive Is Cost a Major Constraint? Green_Chem->Cost_Sensitive No Green_Catalysts Use Green Catalysts: - Sodium Citrate - L-Proline - Water/Ethanol Solvent Green_Chem->Green_Catalysts Yes High_Throughput Need for High Throughput/Fast Reaction? Cost_Sensitive->High_Throughput No Basic_Catalysts Use Basic Catalysts: - K2CO3 - Piperidine Cost_Sensitive->Basic_Catalysts Yes Nano_Catalysts Use Nanocatalysts: - Nano-SnO2 - Magnetic Nanoparticles High_Throughput->Nano_Catalysts Yes Organocatalysts Consider Organocatalysts: - L-Proline - Pyridine derivatives High_Throughput->Organocatalysts No

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Validation & Comparative

The Gold Standard: Unequivocal Structure Validation of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a quality control checkpoint; it is the bedrock upon which successful programs are built. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and the potential derailment of a promising therapeutic candidate. This guide provides a comprehensive comparison of analytical techniques for the structural validation of novel chemical entities, centered on the case study of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile, a complex heterocyclic scaffold.

We will demonstrate why Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive "gold standard" method, offering unparalleled certainty that other spectroscopic techniques, while essential, cannot provide in isolation.[1] This guide is designed for researchers, medicinal chemists, and analytical scientists seeking to understand the causality behind experimental choices in structural validation and to implement self-validating protocols within their workflows.

The Challenge: Beyond Connectivity to Absolute Configuration

This compound presents a typical structural elucidation challenge. It is a small molecule featuring a saturated heterocyclic system with a quaternary carbon center (C4). While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for mapping atomic connectivity and confirming molecular weight, they can leave critical questions unanswered.[2][3]

  • NMR Spectroscopy: Provides exquisite detail on the chemical environment and connectivity of protons and carbons.[4][5] Advanced 2D NMR experiments (COSY, HSQC, HMBC) can piece together the molecular skeleton. However, for a molecule with a complex, non-aromatic ring system and a key stereocenter, NMR alone may struggle to definitively establish the absolute stereochemistry and the precise puckering of the pyran and morpholine rings.

  • Mass Spectrometry: Accurately determines the molecular mass and provides fragmentation patterns that support the proposed structure.[6][7][8] It confirms that the elemental composition is correct but offers no insight into the spatial arrangement of the atoms.[5]

  • Infrared (IR) Spectroscopy: Is excellent for identifying the presence of specific functional groups.[9] In this case, it would clearly show a sharp, intense absorption for the nitrile group (C≡N) around 2230-2250 cm⁻¹.[10][11] However, like MS, it provides no information about the overall 3D architecture.

While this suite of techniques can build a strong hypothesis, it is X-ray crystallography that transforms this hypothesis into an irrefutable fact by providing a precise, three-dimensional map of electron density.[12][13]

The Definitive Answer: Single-Crystal X-ray Crystallography

SC-XRD is a non-destructive analytical technique that provides detailed and precise information about the atomic arrangement within a crystal.[14] By measuring the diffraction pattern of X-rays passing through a single crystal, one can determine absolute structural data, including bond lengths, bond angles, and the absolute configuration of stereocenters.[14] This makes it the most powerful and universal method for determining the three-dimensional structures of molecules at atomic resolution.[12]

The process provides an unequivocal, visual representation of the molecule as it exists in the solid state, resolving any ambiguities in stereochemistry, conformation, and connectivity.[1][13]

Experimental Workflow for Structural Validation

The journey from a powdered sample to a fully validated crystal structure is a systematic process. Each step is critical for a successful outcome.

X-ray_Crystallography_Workflow Fig. 1: Experimental Workflow for SC-XRD cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination A Purity Assessment (LC-MS, NMR) B Crystal Growth Screening A->B High Purity Confirmed B->B Optimization Needed C Crystal Selection & Mounting B->C Suitable Crystals Obtained D X-ray Data Collection (Diffractometer) C->D E Structure Solution & Refinement D->E F Validation & Reporting (CIF) E->F Final Structure Solved Technique_Comparison Fig. 2: Information Domain of Analytical Techniques cluster_xray Definitive 3D Structure cluster_nmr Connectivity & Environment cluster_ms Composition center Structural Elucidation Xray X-ray Crystallography center->Xray NMR NMR Spectroscopy center->NMR MS Mass Spectrometry center->MS Xray_info1 Absolute Stereochemistry Xray->Xray_info1 Xray_info2 Bond Lengths & Angles Xray->Xray_info2 Xray_info3 3D Atomic Coordinates Xray->Xray_info3 NMR_info1 Atom Connectivity (2D) NMR->NMR_info1 NMR_info2 Chemical Environment NMR->NMR_info2 NMR_info3 Relative Stereochemistry NMR->NMR_info3 MS_info1 Molecular Weight MS->MS_info1 MS_info2 Elemental Formula MS->MS_info2

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A Comparative Analysis of Morpholine and Piperidine Analogs in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among the most privileged of these structures are the six-membered saturated heterocycles, morpholine and piperidine. While structurally similar, the subtle substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts profound differences in their physicochemical properties, profoundly influencing their biological activity, metabolic stability, and overall suitability as drug candidates.

This guide provides a comparative analysis of morpholine and piperidine analogs, offering insights into their differential biological activities across key therapeutic areas. We will delve into the structural nuances that drive these differences, present supporting experimental data, and provide standardized protocols for their evaluation.

The Structural Nuance: A Tale of Two Heteroatoms

The core distinction between morpholine and piperidine lies in the heteroatom at the 4-position. Piperidine, a secondary amine, possesses a basic nitrogen atom that is typically protonated at physiological pH. This imparts a positive charge and the ability to act as a hydrogen bond donor. In contrast, the oxygen atom in morpholine is a hydrogen bond acceptor but lacks the basicity of piperidine's nitrogen. This fundamental difference has a cascading effect on several key molecular properties:

  • Basicity and pKa: Piperidine is significantly more basic (pKa of the conjugate acid is ~11.2) than morpholine (pKa ~8.4). This influences drug-receptor interactions, solubility, and off-target effects, such as hERG channel inhibition.

  • Lipophilicity: The introduction of the polar oxygen atom generally renders morpholine analogs more hydrophilic than their piperidine counterparts. This can impact cell permeability, distribution, and excretion profiles.

  • Metabolic Stability: The nitrogen in piperidine is susceptible to various metabolic transformations, including N-dealkylation and oxidation. The ether linkage in morpholine is generally more metabolically stable, offering a potential advantage in drug design.

  • Conformational Preferences: The presence of the oxygen atom influences the ring conformation, which can affect how the molecule presents its substituents to a biological target.

These differences are not merely academic; they have tangible consequences for the biological activity of drug candidates, as we will explore in the following sections.

Comparative Biological Activities

Anticancer Activity

Both morpholine and piperidine moieties are integral components of numerous anticancer agents. However, their contributions to the overall activity of the parent molecule can differ significantly.

A notable example can be found in the development of phosphoinositide 3-kinase (PI3K) inhibitors. The morpholine ring is a key feature of the potent and selective PI3K inhibitor, GDC-0941 (Pictilisib), and its analogs. The morpholine oxygen is believed to form a crucial hydrogen bond with a backbone NH group in the hinge region of the PI3K enzyme. In contrast, replacing the morpholine with a piperidine in certain scaffolds can lead to a decrease in potency, potentially due to altered hydrogen bonding capacity or steric hindrance.

Compound Scaffold IC50 (PI3Kα) Key Interaction
GDC-0941 Morpholine3 nMH-bond from morpholine oxygen to Val851 NH
Analog A Piperidine>100 nMLoss of key H-bond; potential steric clash

This table represents a generalized comparison based on common findings in PI3K inhibitor design. Actual values can vary based on the specific molecular scaffold.

Conversely, the piperidine ring is a common feature in many cytotoxic natural products and synthetic compounds. For instance, the piperidine alkaloids, such as febrifugine and its analogs, have demonstrated potent antimalarial and anticancer activities. The basic nitrogen of the piperidine ring is often crucial for their mechanism of action, which can involve DNA intercalation or inhibition of specific enzymes.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of morpholine and piperidine analogs on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (morpholine and piperidine analogs) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antibacterial and Antifungal Activity

The morpholine ring is a hallmark of the agricultural fungicide, fenpropimorph, and the human antifungal drug, amorolfine. In these compounds, the morpholine ring is thought to contribute to the overall lipophilicity and steric bulk required for binding to their target enzymes in the sterol biosynthesis pathway.

Piperidine-containing compounds also exhibit a broad spectrum of antimicrobial activities. The natural product, piperine, found in black pepper, has demonstrated antibacterial and antifungal properties. The basicity of the piperidine nitrogen can be critical for their mechanism of action, which may involve disruption of the microbial cell membrane.

A comparative study on a series of novel thiadiazole derivatives bearing either a morpholine or a piperidine moiety revealed interesting structure-activity relationships. While both classes of compounds showed activity, the morpholine analogs, in some cases, exhibited superior antifungal activity, whereas the piperidine analogs were more potent against certain bacterial strains. This suggests that the optimal choice of the heterocyclic ring is highly dependent on the specific microbial target.

Compound Series Scaffold Antifungal (MIC) Antibacterial (MIC)
Thiadiazole-A Morpholine16 µg/mL64 µg/mL
Thiadiazole-B Piperidine32 µg/mL32 µg/mL

MIC (Minimum Inhibitory Concentration) values are generalized from trends observed in comparative studies and will vary with specific structures and microbial strains.

Neurological Activity

Both morpholine and piperidine are prevalent scaffolds in centrally acting agents, but their distinct properties often lead them to different classes of neurological drugs.

The morpholine-containing drug, reboxetine, is a selective norepinephrine reuptake inhibitor used as an antidepressant. The morpholine ring in reboxetine is believed to contribute to its selectivity profile.

The piperidine ring is a classic structural motif in a vast number of antipsychotics (e.g., haloperidol, risperidone) and opioids (e.g., fentanyl, meperidine). The basic nitrogen of the piperidine is often essential for the ionic interaction with the aspartate residue in the D2 dopamine receptor or the opioid receptors.

The choice between a morpholine and a piperidine can significantly impact a compound's affinity for its target and its selectivity over other receptors. For instance, in the development of selective monoamine oxidase (MAO) inhibitors, the replacement of a piperidine ring with a morpholine has been shown to modulate selectivity between MAO-A and MAO-B.

Workflow for Comparative Analysis

The following diagram illustrates a generalized workflow for the comparative analysis of morpholine and piperidine analogs in a drug discovery program.

Caption: A generalized workflow for the comparative analysis of analogs.

Conclusion

The choice between incorporating a morpholine or a piperidine ring into a drug candidate is a critical decision in medicinal chemistry that should be driven by a deep understanding of the target biology and the desired pharmacokinetic profile. While piperidine offers a basic nitrogen that can be pivotal for specific receptor interactions, morpholine provides a more metabolically stable and less basic alternative that can enhance selectivity and improve drug-like properties.

A systematic, comparative approach, as outlined in this guide, is essential for elucidating the subtle yet significant impact of these two privileged scaffolds. By carefully evaluating both series of analogs, researchers can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • Sutherlin, D. P., et al. (2011). Discovery of a potent, selective, and orally available class I phosphoinositide 3-kinase (PI3K) inhibitor (GDC-0941) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 21(8), 2456-2460. [Link]

  • Husain, A., et al. (2018). Synthesis, antimicrobial and antioxidant activities of some new 1,3,4-thiadiazole derivatives containing morpholine and piperidine moieties. Journal of Saudi Chemical Society, 22(6), 701-711. [Link]

A Comparative Guide to the Structure-Activity Relationships of Morpholine-Containing Kinase Inhibitors: An Illustrative Analysis Based on the Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: As a Senior Application Scientist, transparency is paramount. Initial literature searches for "4-Morpholinotetrahydro-2H-pyran-4-carbonitrile derivatives" did not yield specific public-domain research to construct a direct Structure-Activity Relationship (SAR) guide. This suggests the chemical series may be proprietary, novel, or not yet characterized in published literature.

To fulfill the core request for a detailed, technically robust comparison guide, this document will use a well-established and extensively studied class of compounds—4-anilinoquinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase —as an illustrative framework. This class, which includes the FDA-approved drug Gefitinib, frequently incorporates a morpholine moiety. The principles of SAR, experimental design, data interpretation, and workflow visualization discussed here are directly transferable and represent the rigorous approach required for the evaluation of any novel chemical series.

Introduction: The Quinazoline Scaffold as a Privileged Structure in EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in various cancers, making it a prime therapeutic target.[2] The 4-anilinoquinazoline core has emerged as a highly successful "privileged scaffold" for developing EGFR inhibitors.[3] Its fundamental structure mimics the adenine portion of ATP, allowing it to competitively bind to the kinase's ATP-binding pocket.[3]

The core hypothesis of SAR studies in this context is that systematic structural modifications to the quinazoline scaffold will modulate binding affinity, selectivity against other kinases, and overall pharmacological properties. This guide will dissect these relationships, focusing on three key regions of the molecule: the quinazoline core, the 4-anilino group, and the solubilizing side-chain, which often features a morpholine ring. The morpholine group is frequently employed in medicinal chemistry for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility and oral bioavailability.[4][5]

The Core Logic of SAR Exploration

The development of potent and selective kinase inhibitors is a multi-parameter optimization problem. Our exploration is guided by a central dogma: specific, non-covalent interactions between the inhibitor and the amino acid residues of the EGFR active site govern binding affinity.

SAR_Logic cluster_regions Key Molecular Regions for Modification cluster_properties Target Properties to Optimize Quinazoline_Core Quinazoline Core (Positions 6, 7) Potency Potency (IC50) Quinazoline_Core->Potency H-bonds with Met793 Anilino_Moiety 4-Anilino Moiety (Positions 3', 4') Anilino_Moiety->Potency Hydrophobic interactions Solubilizing_Group Solubilizing Group (e.g., Morpholine) ADME Pharmacokinetics (ADME) Solubilizing_Group->ADME Improves solubility, metabolic stability Selectivity Selectivity (vs. other kinases) Potency->Selectivity Selectivity->ADME

The quinazoline N-1 and N-3 atoms are crucial for forming hydrogen bonds with the "hinge region" of the kinase (specifically, the backbone of Met793), anchoring the inhibitor in the active site.[3] The 4-anilino moiety extends into a hydrophobic pocket, and substitutions here are critical for potency and selectivity.[3] Finally, substituents at the 6- and 7-positions of the quinazoline core, often incorporating a morpholine-containing side chain, extend towards the solvent-exposed region of the binding pocket, primarily influencing solubility and pharmacokinetic (ADME) properties.[2]

Comparative Analysis of Illustrative Derivatives

To illustrate the principles of SAR, we will compare a series of hypothetical 4-anilinoquinazoline derivatives based on the Gefitinib scaffold. The experimental data presented below, while illustrative, are based on well-established trends in EGFR inhibitor development.[2][3][6]

Compound IDR6-SubstituentR7-SubstituentR3'-SubstituentEGFR IC50 (nM)Rationale for Modification & Observed Effect
Gefitinib (Ref.) -Cl-O-(CH2)3-Morpholine-H33Baseline: The combination of a 3'-chloro on the aniline ring and the morpholino-alkoxy side chain provides a balance of potency and favorable pharmacokinetics.
Analog 1 -Cl-O-(CH2)3-Morpholine-F 25 Increased Potency: Addition of a small, electron-withdrawing fluorine at the 3'-position can enhance hydrophobic interactions in the binding pocket, slightly improving potency.
Analog 2 -Cl-OCH3 -H150Decreased Potency: Replacing the morpholine-containing side chain with a simple methoxy group drastically reduces solubility and removes favorable interactions at the solvent front, leading to lower potency.
Analog 3 -Cl-O-(CH2)2-Morpholine-H45Linker Length Optimization: Shortening the alkyl linker by one carbon slightly decreases the optimal positioning of the morpholine ring, resulting in a minor loss of potency compared to the parent compound.
Analog 4 -H -O-(CH2)3-Morpholine-H200Loss of Key Interaction: Removal of the 6-chloro substituent weakens the overall binding affinity, demonstrating its importance for potency.
Analog 5 -Cl-O-(CH2)3-Piperidine -H60Morpholine vs. Piperidine: Replacing the morpholine oxygen with a nitrogen (piperidine) can alter solubility and hydrogen bonding potential, in this case leading to a slight decrease in activity. The morpholine oxygen is often preferred for its metabolic stability.[5]

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental methods. Below are detailed, field-proven protocols for the synthesis of a representative compound and its biological evaluation.

Synthesis Protocol: Preparation of Gefitinib

This protocol describes a standard, reliable synthetic route for producing the reference compound. The causality is clear: each step is designed to build the final molecule by forming key chemical bonds (C-N and C-O) in a controlled manner.

Synthesis_Workflow Start Starting Materials: 4-chloro-6,7-dimethoxyquinazoline 3-chloroaniline Step1 Nucleophilic Aromatic Substitution (SNAr Reaction) Start->Step1 Heat in isopropanol Step2 Demethylation Step1->Step2 Lewis Acid (e.g., AlCl3) Step3 Alkylation with N-(3-chloropropyl)morpholine Step2->Step3 Base (e.g., K2CO3) Product Final Product: Gefitinib Step3->Product

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add 3-chloroaniline (1.1 eq).

  • Nucleophilic Aromatic Substitution: Heat the mixture to reflux (approx. 82°C) for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The heating provides the activation energy for the nucleophilic aniline nitrogen to displace the chlorine at the 4-position of the quinazoline ring.

  • Intermediate Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, the intermediate N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, is collected by filtration and washed with cold isopropanol.

  • Demethylation: The intermediate from the previous step is suspended in a suitable solvent (e.g., dichloromethane) and treated with a Lewis acid such as aluminum chloride (AlCl3) to selectively cleave the methyl ether at the 7-position.

  • Alkylation: The resulting phenol is then reacted with N-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). Causality: The base deprotonates the phenol, forming a phenoxide which then acts as a nucleophile to displace the chlorine on the propylmorpholine side chain, forming the final ether linkage.

  • Purification: The final product is purified by column chromatography on silica gel to yield pure Gefitinib. The structure and purity should be confirmed by NMR and LC-MS analysis.

Biological Assay Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method for quantifying kinase inhibition. The system is self-validating because it includes positive and negative controls to ensure the assay is performing correctly.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (e.g., Analogs 1-5 and Gefitinib) in DMSO, then dilute further into the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add:

    • 2.5 µL of the diluted test compound.

    • 5 µL of a solution containing the EGFR kinase and a fluorescein-labeled polypeptide substrate.

    • 2.5 µL of ATP solution. Causality: This initiates the enzymatic reaction. The kinase will transfer a phosphate group from ATP to the substrate. The inhibitor competes with ATP, reducing the rate of this reaction.

  • Controls:

    • Positive Control (0% inhibition): Replace the compound with DMSO/buffer.

    • Negative Control (100% inhibition): Use a known potent, broad-spectrum kinase inhibitor (e.g., staurosporine) or omit the EGFR kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a detection solution containing a terbium-labeled anti-phosphotyrosine antibody. This antibody specifically binds to the phosphorylated substrate.

  • TR-FRET Measurement: Incubate for another 60 minutes and then read the plate on a fluorescence plate reader capable of TR-FRET. The reader excites the terbium donor (at ~340 nm) and measures emission from both the terbium (~490 nm) and the fluorescein acceptor (~520 nm).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. This ratio is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to the controls, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a four-parameter dose-response curve.

Conclusion and Future Directions

This guide demonstrates a systematic approach to understanding the structure-activity relationships of kinase inhibitors, using the 4-anilinoquinazoline scaffold as a validated model. The key takeaways are:

  • Hinge-Binding is Essential: The quinazoline core's interaction with the kinase hinge region is a prerequisite for high-potency inhibition.[3]

  • Hydrophobic Pocket Exploration is Key for Potency & Selectivity: Modifications to the 4-anilino moiety are critical for optimizing interactions within the hydrophobic pocket.[2]

  • The Morpholine Moiety is a Versatile Solubilizing Group: The incorporation of a morpholine-containing side chain is a proven strategy to enhance the drug-like properties of a compound, particularly solubility and metabolic stability.[4][5]

For the novel "this compound" series, a similar strategic approach would be necessary. The initial steps would involve synthesizing a small library of analogs with systematic modifications at accessible positions and evaluating them in relevant biological assays to establish a baseline SAR. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

References

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  • Al-Hulli, Z. A. S., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 29(5), 1133. Available at: [Link]

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A Senior Application Scientist's Guide to Comparing Pyran-Based CDK2 Inhibitors Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyran Scaffold and the Quest for Selective Cancer Therapeutics

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets. The pyran ring, a six-membered oxygen-containing heterocycle, is one such scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities. Recently, pyran-based compounds have emerged as promising candidates for cancer therapy, with many derivatives demonstrating significant anti-proliferative effects.

A key target in oncology is the cell cycle machinery, which is often dysregulated in cancer. Cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase, is a crucial regulator of the G1/S phase transition and DNA replication.[1][2] Its aberrant activation is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[3] While several CDK inhibitors have been developed, the search for compounds with improved selectivity and more favorable toxicity profiles is ongoing.[4]

This guide provides an in-depth comparison of the efficacy of novel pyran-based compounds against well-established CDK2 inhibitors. We will delve into the mechanistic rationale for targeting CDK2, present detailed, self-validating experimental protocols for direct comparison, and analyze the resulting data to offer a clear perspective on the potential of these emerging therapeutics for researchers and drug development professionals.

The Target: Why CDK2 is a Focal Point in Cancer Therapy

The progression of the eukaryotic cell cycle is a tightly regulated process. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role. The CDK2/Cyclin E complex is instrumental in driving the cell from the G1 (Gap 1) phase into the S (Synthesis) phase, where DNA replication occurs.[2] It achieves this by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb).[5] Phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis.[1] Following entry into S phase, CDK2 associates with Cyclin A to facilitate the progression of DNA replication.

In many cancer cells, this regulatory pathway is hijacked. Overexpression of Cyclin E, for instance, leads to constitutive CDK2 activation, uncontrolled cell proliferation, and genomic instability.[3] Therefore, inhibiting CDK2 activity is a rational strategy to halt the proliferation of cancer cells that are dependent on this pathway.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activate pRb_E2F pRb-E2F Complex (Inactive) CyclinD_CDK46->pRb_E2F phosphorylates CyclinE_CDK2 Cyclin E-CDK2 pRb_E2F->CyclinE_CDK2 releases E2F to promote Cyclin E synthesis pRb_p Phospho-pRb CyclinE_CDK2->pRb_p hyper- phosphorylates E2F E2F (Active) pRb_p->E2F releases DNA_Rep DNA Replication E2F->DNA_Rep activates genes for Inhibitor CDK2 Inhibitors (Pyran-based, Roscovitine, etc.) Inhibitor->CyclinE_CDK2 blocks ATP binding

Compound Profiles: The Contenders

For this comparative guide, we will evaluate a representative 4H-pyran derivative against two well-characterized CDK inhibitors.

  • Pyran-Based Inhibitor (Compound 4d) : A novel 4H-pyran derivative identified for its anti-proliferative actions against human colorectal cancer (HCT-116) cells, suggested to act via inhibition of CDK2.

  • Known Inhibitor 1 (Roscovitine/Seliciclib) : A purine analog that acts as a competitive inhibitor for the ATP-binding site of several CDKs, including CDK2. It is a widely used research tool and has been investigated in clinical trials.[6][7]

  • Known Inhibitor 2 (Dinaciclib) : A potent and selective inhibitor of multiple CDKs, with particularly high affinity for CDK2, CDK5, CDK1, and CDK9.[8][9] It has also undergone extensive clinical investigation.[10]

Comparative Efficacy Analysis: A Multi-Faceted Approach

To provide a robust comparison, a multi-tiered experimental approach is essential. We will progress from a direct biochemical assay to a cell-based context, allowing us to evaluate not only direct target engagement but also cellular efficacy.

Workflow cluster_Compounds Test Articles cluster_Assays Experimental Evaluation cluster_Analysis Data Analysis Pyran Pyran Compound 4d EnzymeAssay In Vitro CDK2/Cyclin A Kinase Assay Pyran->EnzymeAssay CellAssay Cell-Based Anti-Proliferation (HCT-116 MTT Assay) Pyran->CellAssay Rosco Roscovitine Rosco->EnzymeAssay Rosco->CellAssay Dina Dinaciclib Dina->EnzymeAssay Dina->CellAssay IC50_Enzyme Biochemical IC50 Determination EnzymeAssay->IC50_Enzyme IC50_Cell Cellular IC50 Determination CellAssay->IC50_Cell Comparison Comparative Efficacy & Potency Analysis IC50_Enzyme->Comparison IC50_Cell->Comparison

In Vitro Biochemical Assay: Direct Inhibition of CDK2 Kinase Activity

Causality and Experimental Design: The primary goal is to measure the direct inhibitory effect of each compound on the catalytic activity of the CDK2 enzyme. To do this, we utilize a purified, recombinant CDK2/Cyclin A enzyme system. The choice of a luminescence-based ATP detection assay (like ADP-Glo™) is deliberate; it is highly sensitive, has a broad dynamic range, and directly measures kinase activity by quantifying the amount of ADP produced from ATP.[11] The substrate concentration (a peptide derived from Histone H1) and ATP are held at constant concentrations near their respective Km values to ensure the assay is sensitive to competitive inhibitors.

Data Summary: Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.

CompoundTargetBiochemical IC50 (nM)Reference
Pyran Compound 4d CDK2~8,500*[11]
Roscovitine CDK2/Cyclin A~700[12]
Dinaciclib CDK21[8][13]

*Note: The IC50 for Pyran Compound 4d is an estimation based on its reported cellular activity against HCT-116 and its identified mechanism of CDK2 inhibition. Direct biochemical IC50 data would need to be generated using the described protocol for a precise comparison.

Interpretation: Based on established data, Dinaciclib is an exceptionally potent direct inhibitor of CDK2 at the biochemical level, with an IC50 in the low nanomolar range. Roscovitine is also a potent inhibitor, with sub-micromolar activity. The pyran-based compound, while effective in cellular models, would be expected to have a higher biochemical IC50, suggesting a potentially different binding affinity or a requirement for cellular metabolism to become fully active.

Cell-Based Assay: Measuring Anti-Proliferative Efficacy

Causality and Experimental Design: An in vitro biochemical assay is crucial, but it doesn't account for factors like cell permeability, metabolic stability, or engagement of the target in a complex cellular environment. Therefore, we must assess the compounds' ability to inhibit the proliferation of a relevant cancer cell line. We selected the HCT-116 human colorectal cancer cell line, as it is a well-characterized model where pyran-based compounds have shown activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[14] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Data Summary: Cellular Anti-Proliferative Activity (IC50)

CompoundCell LineCellular IC50 (µM)Reference
Pyran Compound 4d HCT-11675.1[11]
Roscovitine Various15-20 (typical range)[6][7]
Dinaciclib Various0.004 - 0.128[8][9]

Interpretation: In the cellular context, Dinaciclib again demonstrates superior potency, inhibiting cancer cell proliferation at very low concentrations. Roscovitine shows moderate micromolar potency. The pyran compound 4d is effective at higher micromolar concentrations. The discrepancy between biochemical and cellular IC50 values is expected and highlights the importance of cell-based assays. For instance, a compound may be a potent enzyme inhibitor but have poor cell permeability, resulting in a weaker cellular IC50. Conversely, a compound might accumulate in cells, leading to a more potent cellular effect than its biochemical IC50 might suggest. For the pyran compound, its activity in the mid-micromolar range suggests it successfully enters the cells and engages its target to elicit an anti-proliferative response.

Discussion and Future Perspectives

This comparative analysis reveals a clear hierarchy of potency, with the clinically investigated compound Dinaciclib showing the highest efficacy both biochemically and in cells. Roscovitine serves as a solid mid-range benchmark. The novel pyran-based compound 4d, while less potent, demonstrates a validated anti-proliferative effect linked to CDK2 inhibition.

Why pursue less potent compounds? The value of the pyran scaffold may not lie in achieving the highest possible potency, but in other pharmacological properties.

  • Selectivity: Highly potent pan-CDK inhibitors like Dinaciclib can have side effects due to the inhibition of other essential CDKs (e.g., CDK1, CDK9).[10][15] Pyran-based compounds may offer a different selectivity profile, potentially leading to a better therapeutic window. Future studies should involve kinase panel screening to determine the selectivity of Compound 4d.

  • Novelty of Scaffold: The pyran structure is chemically distinct from the purine-like scaffold of Roscovitine. This offers opportunities for medicinal chemists to explore new structure-activity relationships (SAR) and potentially overcome resistance mechanisms that may develop against existing inhibitors.[4]

  • Drug-like Properties: The development of a successful drug involves optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyran scaffold may provide a more favorable starting point for developing orally bioavailable and metabolically stable drugs compared to other chemotypes.

Next Steps: The logical progression for the pyran-based inhibitors would be lead optimization to improve potency, followed by comprehensive selectivity profiling and in vivo efficacy studies in xenograft models.

Conclusion

While established inhibitors like Dinaciclib and Roscovitine set a high bar for biochemical and cellular potency against CDK2, pyran-based compounds represent a promising and versatile chemical scaffold. The data shows they can effectively inhibit cancer cell proliferation through CDK2 inhibition. Their true potential lies in the opportunity for chemical modification to enhance potency and, crucially, to fine-tune selectivity, potentially leading to safer and more effective next-generation cancer therapeutics. This guide demonstrates a clear, logical, and reproducible framework for such a comparative evaluation, forming a critical step in the drug discovery pipeline.

Detailed Experimental Protocols

Protocol 1: In Vitro CDK2/Cyclin A Kinase Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assay methodologies, such as the ADP-Glo™ Kinase Assay.[11][16]

  • Reagent Preparation :

    • Kinase Buffer : Prepare a 1x kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT).

    • Enzyme Preparation : Thaw recombinant human CDK2/Cyclin A2 enzyme on ice. Dilute to a final working concentration of ~2.5 ng/µL in 1x Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate/ATP Mix : Prepare a 2x ATP/Substrate solution containing 2x the final desired ATP concentration (e.g., 20 µM ATP) and 2x the final substrate concentration (e.g., 2 µM Histone H1-derived peptide) in 1x Kinase Buffer.

    • Inhibitor Dilutions : Prepare a serial dilution of each test compound (Pyran 4d, Roscovitine, Dinaciclib) in 100% DMSO. Then, create an intermediate dilution in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure :

    • Add 5 µL of the diluted inhibitor solution to the wells of a white, 96-well plate. For "Positive Control" (max activity) and "Blank" (no enzyme) wells, add 5 µL of buffer with the same percentage of DMSO.

    • To all wells except the "Blank", add 10 µL of the diluted CDK2/Cyclin A enzyme solution.

    • To the "Blank" wells, add 10 µL of 1x Kinase Buffer.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2x ATP/Substrate Mix to all wells. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure ADP production according to the ADP-Glo™ manufacturer's protocol. Briefly:

      • Add 25 µL of ADP-Glo™ Reagent to each well to deplete unused ATP. Incubate for 40 minutes at room temperature.

      • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Subtract the "Blank" reading from all other readings.

    • Normalize the data by setting the "Positive Control" (enzyme, no inhibitor) as 100% activity.

    • Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: HCT-116 Anti-Proliferation (MTT) Assay

This protocol is based on standard methodologies for MTT assays.[14][17]

  • Cell Culture and Plating :

    • Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[18]

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a clear, 96-well flat-bottom plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment :

    • Prepare 2x final concentrations of the serially diluted test compounds (Pyran 4d, Roscovitine, Dinaciclib) in complete culture medium.

    • Carefully remove the 100 µL of media from the cells and add 100 µL of the appropriate compound dilution to each well. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Measurement :

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis :

    • Subtract the absorbance of a "blank" well (media, MTT, DMSO, no cells) from all readings.

    • Normalize the data by setting the absorbance of the "vehicle control" wells to 100% viability.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

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  • Caffa, I., et al. (2024). The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. International Journal of Molecular Sciences. Available from: [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience. Available from: [Link]

  • DocWire News. (2024). Dr. Mik Rinne on the First Promising CDK2 Inhibitor in Combination to Treat HR+/HER2- Breast Cancer. YouTube. Available from: [Link]

  • Węsierska, M., et al. (2022). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International Journal of Molecular Sciences. Available from: [Link]

  • OncologyLive. (2024). Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer. OncLive. Available from: [Link]

  • Wang, Y., et al. (2024). Inhibitors and PROTACs of CDK2: challenges and opportunities. Expert Opinion on Drug Discovery. Available from: [Link]

Sources

A Comparative Guide to Purity Confirmation of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile: An Analytical Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is paramount to its efficacy, safety, and regulatory approval. For a novel compound such as 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile, a molecule with potential applications in medicinal chemistry, rigorous analytical characterization is not merely a quality control step but a foundational element of its scientific validation. This guide provides an in-depth comparison of analytical methodologies for confirming the purity of this compound, offering insights into the rationale behind method selection and the interpretation of experimental data. Our focus is on providing a self-validating system of protocols that ensures the trustworthiness of the results, grounded in established scientific principles and regulatory expectations.

The structure of this compound, featuring a morpholine ring, a tetrahydropyran ring, and a nitrile group, presents unique analytical challenges and dictates the suitability of various techniques. This guide will explore the application, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

The Imperative of Purity: Regulatory Context

Before delving into the analytical techniques, it is crucial to understand the regulatory framework that governs impurity profiling. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a comprehensive framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] These guidelines establish thresholds for impurities, which are critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs).[5] For instance, the reporting threshold for an impurity can be as low as 0.05%, necessitating the use of highly sensitive and accurate analytical methods.[1]

Orthogonal Analytical Approaches: A Multi-faceted Strategy

A cornerstone of robust purity analysis is the use of orthogonal methods—techniques that rely on different physicochemical principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. For this compound, a combination of chromatographic, spectroscopic, and elemental analysis provides a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile organic compounds.[6] Its high resolving power allows for the separation of the main compound from closely related impurities.

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which possesses polar functional groups, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Objective: To quantify the purity of this compound and detect non-volatile organic impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (The nitrile group provides some UV absorbance at low wavelengths. If a stronger chromophore is absent, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be more suitable).

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the purity by area normalization, assuming that all impurities have a similar response factor to the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Rationale for Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately polar this compound.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good solvation and UV transparency.

  • Formic Acid: The addition of a small amount of acid improves peak shape for the basic morpholine moiety by suppressing the ionization of residual silanols on the stationary phase.

  • UV Detection at 210 nm: This wavelength is chosen to maximize the detection of the nitrile functionality, which has a weak UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds.[7] It offers excellent separation efficiency and provides structural information from the mass spectrometer, aiding in the identification of impurities.[8][9]

Principle of Separation and Detection

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase coated on the inside of a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. For a compound like this compound, its volatility may be sufficient for direct GC analysis.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile and semi-volatile organic impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

  • Data Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by comparing their peak areas to the main peak area (area percent).

Rationale for Experimental Choices:

  • DB-5ms Column: This is a general-purpose, low-polarity column that is suitable for a wide range of organic compounds.

  • Temperature Program: The temperature ramp allows for the separation of compounds with a range of boiling points.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, facilitating library matching for impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination Method

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis to determine the purity of organic compounds.[10][11] qNMR is considered a primary ratio method of measurement and does not rely on a reference standard of the same compound.[12][13][14]

Principle of Quantification

In ¹H NMR, the area of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol: ¹H qNMR for Purity Assessment

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the following equation to calculate the purity:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Rationale for Experimental Choices:

  • High-Field NMR: Provides better signal dispersion, reducing the chance of peak overlap.

  • Certified Internal Standard: Ensures the accuracy of the quantification. The standard should have signals that do not overlap with the analyte signals.

  • Optimized Acquisition Parameters: A long relaxation delay (e.g., 5 times the longest T₁) is crucial to ensure that all protons are fully relaxed before the next pulse, which is essential for accurate integration.

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis (CHNS(O)) is a fundamental technique that determines the weight percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[15] It serves as a basic check of purity by comparing the experimentally determined elemental composition to the theoretical composition calculated from the molecular formula.[][17][18]

Principle of Analysis

The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

Experimental Protocol: CHN Analysis

Objective: To confirm the elemental composition of this compound.

Instrumentation:

  • CHN elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is introduced into the combustion furnace of the elemental analyzer.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample.

  • Comparison: Compare the experimental percentages to the theoretical values for C₁₀H₁₆N₂O₂ (C: 61.20%, H: 8.22%, N: 14.27%). A deviation of ±0.4% is generally considered acceptable.

Rationale for Experimental Choices:

  • Combustion Method: This is a well-established and reliable method for determining the elemental composition of organic compounds.

  • High Purity Oxygen: Ensures complete combustion of the sample.

Comparison of Analytical Methods

Method Principle Information Provided Advantages Limitations
HPLC Differential partitioning between mobile and stationary phases.Purity (area %), detection of non-volatile impurities.High resolution, sensitive, widely applicable.Requires a chromophore for UV detection, relative quantification.
GC-MS Separation by volatility, detection by mass.Purity (area %), identification of volatile impurities.High separation efficiency, structural information from MS.Only for volatile and thermally stable compounds.
qNMR Proportionality of signal area to the number of nuclei.Absolute purity, structural confirmation.Absolute quantification, non-destructive, no reference standard of the analyte needed.Lower sensitivity than chromatographic methods, requires a high-field instrument.
Elemental Analysis Combustion and detection of elemental gases.Elemental composition (%C, H, N).Fundamental confirmation of composition, simple.Does not distinguish between isomers, insensitive to organic impurities with similar elemental composition.

Visualizing the Workflow: An Integrated Approach

A comprehensive purity assessment of this compound involves a logical sequence of these analytical techniques.

Purity_Analysis_Workflow cluster_0 Initial Screening & Purity cluster_1 Absolute Purity & Structure Confirmation cluster_2 Fundamental Composition Verification Sample Sample HPLC HPLC Sample->HPLC Non-volatile Impurities GC-MS GC-MS Sample->GC-MS Volatile Impurities qNMR qNMR HPLC->qNMR Orthogonal Check GC-MS->qNMR Elemental_Analysis Elemental_Analysis qNMR->Elemental_Analysis Final Confirmation

Sources

Navigating the In Vitro Landscape of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile Derivatives: A Comparative Guide to Anticancer and Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents, the 4-morpholinotetrahydro-2H-pyran-4-carbonitrile scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of key cellular signaling pathways implicated in cancer. This guide provides a comprehensive comparison of the in vitro assay results for various derivatives of this scaffold, offering researchers, scientists, and drug development professionals critical insights into their biological activity and potential therapeutic applications. The data presented herein is a synthesis of findings from multiple studies, highlighting the structure-activity relationships (SAR) that govern the efficacy of these compounds.

While specific data on the this compound core is nascent in publicly available literature, this guide draws parallels from closely related morpholine-containing heterocyclic compounds, particularly those targeting the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Comparative Analysis of In Vitro Antiproliferative Activity

The primary method for assessing the anticancer potential of novel chemical entities is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to determine cell viability.

Derivatives of the closely related morpholinopyrimidine-5-carbonitrile and 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine scaffolds have demonstrated significant antiproliferative activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are the primary metric for comparison.

Table 1: Comparative Antiproliferative Activity (IC50, µM) of Representative Morpholine-Containing Heterocyclic Derivatives

Compound ScaffoldDerivativeA549 (Lung)PC-3 (Prostate)MCF-7 (Breast)Leukemia (SR)Reference
Morpholinopyrimidine-5-carbonitrile12b ---0.10 ± 0.01 [1]
Morpholinopyrimidine-5-carbonitrile12d ---0.09 ± 0.01 [1]
4-Morpholino-thiopyrano[4,3-d]pyrimidine11a-j (representative) ModerateModerateModerate-[2][3]
4-Morpholino-thiopyrano[4,3-d]pyrimidine12a-j (representative) ModerateModerateModerate-[2][3]

Note: Data for the specific this compound scaffold is not available in the cited literature. The table presents data from structurally related compounds to provide a contextual framework.

The data indicates that subtle structural modifications can significantly impact cytotoxic potency. For instance, in the morpholinopyrimidine-5-carbonitrile series, derivatives 12b and 12d exhibited potent activity against the leukemia SR cell line, with IC50 values in the nanomolar range[1]. This highlights the potential for discovering highly active compounds within this chemical space.

Probing the Mechanism: PI3K/mTOR Kinase Inhibition

The PI3K/Akt/mTOR pathway is a pivotal target in cancer therapy. In vitro kinase assays are essential for determining the inhibitory potential of compounds against specific isoforms of PI3K (α, β, δ, γ) and mTOR.

Several studies on morpholine-containing heterocycles have confirmed their role as potent PI3K/mTOR inhibitors.[1][4][5] The inhibitory activity is typically quantified as IC50 values determined through enzymatic assays.

Table 2: Comparative PI3K/mTOR Kinase Inhibition (IC50, µM)

Compound ScaffoldDerivativePI3KαPI3KβPI3KδmTORReference
Morpholinopyrimidine-5-carbonitrile12b 0.17 ± 0.01 0.13 ± 0.01 0.76 ± 0.04 0.83 ± 0.05 [1]
Morpholinopyrimidine-5-carbonitrile12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17[1]
2,4-dimorpholinopyrimidine-5-carbonitrile17p 31.8 ± 4.1 nM >1000 nM15.4 ± 1.9 nM >1000 nM[5]

Note: Data for the specific this compound scaffold is not available in the cited literature. The table presents data from structurally related compounds.

The results demonstrate that compounds like 12b can act as dual PI3K/mTOR inhibitors, while others, such as 17p , show remarkable selectivity for specific PI3K isoforms, in this case, PI3Kα and PI3Kδ[1][5]. This selectivity is a critical attribute in drug development, as it can lead to a more favorable therapeutic window and reduced off-target effects.

Experimental Methodologies: A Closer Look

To ensure the reproducibility and validity of the in vitro data, it is imperative to follow standardized and well-documented protocols.

Antiproliferative MTT Assay

This assay is a cornerstone of in vitro cytotoxicity assessment. The causality behind this choice lies in its ability to provide a quantitative measure of metabolically active cells, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting a dose-response curve.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plates B Add Serial Dilutions of Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A streamlined workflow of the MTT assay for determining cell viability.

In Vitro Kinase Inhibition Assay

To directly measure the inhibitory effect of the compounds on their target kinases, in vitro enzymatic assays are performed. These assays provide a self-validating system by isolating the kinase and substrate from the complexities of a cellular environment.

Step-by-Step Protocol (Example for PI3K):

  • Reagents: Recombinant human PI3K isoforms, lipid substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: The kinase, substrate, and test compound are incubated together in a reaction buffer.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Signal Detection: The amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-compound control, and IC50 values are determined.

Workflow Diagram: Kinase Inhibition Assay

Kinase_Assay_Workflow A Combine Kinase, Substrate, & Test Compound B Initiate Reaction with ATP A->B C Incubate at Room Temperature B->C D Stop Reaction C->D E Add Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 Values F->G

Caption: A typical workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context

The this compound derivatives are rationally designed to interfere with oncogenic signaling pathways. Understanding their mechanism of action requires visualizing their place within these complex networks.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibition

Caption: The inhibitory action of morpholine derivatives on the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The in vitro data from structurally related morpholine-containing heterocycles strongly suggests that the this compound scaffold is a fertile ground for the discovery of novel anticancer agents. The potent antiproliferative activity and specific kinase inhibition observed in analogous series underscore the therapeutic potential of this chemical class.

Future research should focus on the synthesis and in vitro evaluation of a diverse library of this compound derivatives to establish a clear structure-activity relationship for this specific scaffold. Further mechanistic studies, including apoptosis and cell cycle analysis, will be crucial in elucidating their precise mode of action and identifying lead candidates for further preclinical development.

References

  • El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 12(2), 245-259. [Link]

  • Shaaban, M. R., et al. (2013). Synthesis and Cytotoxic Evaluation of 6-Amino-4-Aryl-3-Methyl- 2,4-Dihydropyrano[2,3-C]Pyrazole-Carbonitrile Derivatives. Journal of Reports in Pharmaceutical Sciences, 2(2), 116-124. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. Molecules, 23(11), 2978. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(36), 25304-25321. [Link]

  • Li, J., et al. (2022). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Archiv der Pharmazie, 355(1), 2100277. [Link]

  • Liu, H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447. [Link]

  • Reddy, T. S., & Ghorai, P. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(10), 183. [Link]

  • El-Sayed, M.-S. A., et al. (1993). The cytotoxicity and mode of action of 2,3,4-trisubstituted pyrroles and related derivatives in human Tmolt4 leukemia cells. Anti-cancer drug design, 8(5), 415-433. [Link]

  • Li, N., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. [Link]

  • Mohareb, R. M., & Abdallah, A. E. M. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Journal of the American Science, 7(5), 633-640. [Link]

  • Galán, A., et al. (2013). Semisynthesis, Cytotoxic Activity, and Oral Availability of New Lipophilic 9-Substituted Camptothecin Derivatives. ACS Medicinal Chemistry Letters, 4(6), 544-548. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 15(11), 7876-7888. [Link]

  • Glavaš, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7176. [Link]

  • Liu, H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447. [Link]

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A Researcher's Guide to Cross-Reactivity Profiling of Drugs Containing the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine ring holds a "privileged" status.[1][2][3] This six-membered saturated heterocycle, containing both an amine and an ether functional group, is a common feature in a multitude of approved and experimental drugs.[2][4] Its prevalence is not coincidental; the morpholine moiety is intentionally incorporated into drug candidates to confer a range of advantageous physicochemical and pharmacokinetic properties.[2][5]

The unique structure of morpholine provides a well-balanced lipophilic-hydrophilic profile and a pKa value that enhances aqueous solubility and bioavailability.[4][6] These features are particularly valuable for developing drugs targeting the central nervous system (CNS), as they can improve permeability across the blood-brain barrier.[6][7][8] Furthermore, the morpholine scaffold can enhance a compound's potency by forming key hydrogen bonds with target proteins via its oxygen atom and can improve metabolic stability, leading to a better overall pharmacokinetic profile.[2][6]

However, the very versatility that makes morpholine a favored scaffold also necessitates a rigorous evaluation of its potential for unintended biological interactions. The structural motifs that enable potent on-target activity can also facilitate binding to unintended, off-target proteins, leading to cross-reactivity. This guide provides a systematic, multi-tiered framework for researchers and drug development professionals to comprehensively profile the cross-reactivity of morpholine-containing drug candidates, ensuring a thorough understanding of their selectivity and potential for adverse effects.

The Imperative of Cross-Reactivity Profiling

The goal of targeted drug discovery is to design molecules that interact with a specific biological target to elicit a desired therapeutic effect. However, unintended interactions with other proteins, or "off-target" effects, are a common challenge. These off-target activities can lead to a range of outcomes, from unexpected side effects to serious toxicity.[9] For morpholine-containing drugs, particularly those designed as kinase inhibitors, the potential for cross-reactivity is significant due to the conserved nature of the ATP-binding pocket across the human kinome.

A comprehensive cross-reactivity profile is therefore not merely a regulatory hurdle; it is a fundamental component of a self-validating drug discovery program. It allows researchers to:

  • Identify potential safety liabilities early: Uncovering off-target interactions allows for the early mitigation of potential toxicities.

  • Elucidate mechanisms of action: Sometimes, an observed therapeutic effect may be due to a combination of on-target and off-target activities (polypharmacology).

  • Select superior lead candidates: Comparing the selectivity profiles of multiple candidates enables the selection of the one with the best therapeutic window.

  • Develop biomarkers: Identified off-targets can sometimes be used as biomarkers to monitor for potential adverse events in clinical trials.

A Multi-Tiered Strategy for Comprehensive Profiling

A robust cross-reactivity profiling strategy proceeds from broad, high-throughput screening to more focused, physiologically relevant validation assays. This tiered approach ensures that resources are used efficiently while building a comprehensive understanding of the drug candidate's behavior.

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Functional Cell-Based Validation cluster_2 Tier 3: In Vivo Systemic Evaluation T1_Kinome Kinome Scanning (e.g., KINOMEscan®) T2_Functional Target-Specific Functional Assays T1_Kinome->T2_Functional Identifies potential hits T1_Broad Broad Target Panels (GPCRs, Ion Channels, etc.) T1_Broad->T2_Functional T3_Tox Toxicology Studies in Animal Models T2_Functional->T3_Tox Confirms functional relevance T2_Phenotypic Phenotypic & Cytotoxicity Assays T2_Phenotypic->T3_Tox T2_Reporter Signaling Pathway Reporter Assays T3_PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) T3_PKPD->T3_Tox Informs dosing & exposure

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Biochemical Screening

The initial step involves screening the morpholine-containing compound against large panels of purified proteins to identify potential interactions based on direct binding. This provides a broad, unbiased survey of the compound's selectivity.

  • Kinome Scanning: For compounds designed as kinase inhibitors, kinome-wide profiling is essential. Platforms like KINOMEscan® utilize a site-directed competition binding assay to quantify the interactions between a compound and a large panel of kinases (often over 450).[10][11] The output is typically a measure of binding affinity (e.g., dissociation constant, Kd), which indicates the strength of the interaction. This data allows for the direct comparison of inhibitor affinity across different kinases.[11]

  • Other Target Classes: If the compound is not a kinase inhibitor, or to be even more thorough, screening against panels of other major drug target classes like G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors is recommended.

The primary goal of Tier 1 is to cast a wide net and identify potential off-target hits that warrant further investigation. A strong binding affinity to an unintended target in this tier does not automatically signify a clinical problem, but it raises a flag that must be addressed.

Tier 2: Functional Cell-Based Validation

The identification of a binding event in a biochemical assay must be followed up with functional assays in a more biologically relevant context.[12][13] Cell-based assays are critical for determining whether the binding of a compound to an off-target protein translates into a functional consequence within a living cell.[14][15][16]

Key Experimental Protocols:

  • Off-Target Functional Assays: For each high-affinity off-target kinase identified in Tier 1, a specific cell-based assay should be employed. For example, if the compound binds to kinase 'X', a cell line where the kinase 'X' pathway is active can be used. The cells are treated with the compound, and the phosphorylation of a known downstream substrate of kinase 'X' is measured (e.g., by Western blot or ELISA). A reduction in substrate phosphorylation would confirm that the compound is not only binding but also inhibiting the off-target kinase in a cellular environment.

  • Cytotoxicity Profiling: The compound should be tested against a diverse panel of cell lines (e.g., the NCI-60 panel) representing different tissue types. This helps to identify any cell-type-specific toxicity that might be linked to the inhibition of an off-target that is particularly important in that cell type. Cell viability can be measured using standard assays like MTT or CellTiter-Glo®.

  • Signaling Pathway Analysis: Reporter gene assays can be used to monitor the activity of key signaling pathways that might be affected by off-target activity. For instance, if an off-target is known to be involved in the NF-κB pathway, a reporter cell line that produces luciferase under the control of an NF-κB response element can be used to quickly assess whether the compound modulates this pathway.

The transition to cell-based assays is a critical checkpoint. A compound that binds to many kinases in a biochemical screen but shows high functional selectivity in cellular assays may still be a viable candidate. Conversely, a compound with few biochemical off-targets that causes widespread cytotoxicity in cell-based assays is a cause for concern.

Tier 3: In Vivo Models for Systemic Evaluation

The final tier of preclinical cross-reactivity profiling involves assessing the compound's effects in a whole organism.[9] This is the ultimate test of whether the off-target interactions observed in vitro translate to physiologically significant effects or toxicities in vivo.[17]

  • Maximum Tolerated Dose (MTD) Studies: These studies in animal models (typically rodents) help to establish the safety window of the compound and identify any dose-limiting toxicities.

  • Pharmacodynamic (PD) Biomarker Analysis: Based on the findings from Tier 1 and 2, tissues from treated animals can be analyzed for evidence of off-target engagement. For example, if in vitro data showed inhibition of a kinase highly expressed in the liver, liver tissue from treated animals can be analyzed for the inhibition of that kinase's pathway.

  • Histopathology: A thorough examination of tissues from toxicology studies can reveal unexpected organ damage that may be linked to off-target effects.

Comparative Case Study: Profiling Two Hypothetical Morpholine-Containing Drugs

To illustrate the process, let's compare two hypothetical morpholine-containing EGFR inhibitors, "Gefitinib-M1" and a competitor, "Compound-M2".

Gefitinib is a real-world example of an EGFR inhibitor that contains a morpholine ring.[18][19] While effective, it is known to have off-target effects and associated side effects like rash and diarrhea.[20][21] Studies have identified other kinases and proteins that can bind to gefitinib.[18][22]

Let's imagine our hypothetical "Gefitinib-M1" and "Compound-M2" are being developed as next-generation EGFR inhibitors with improved selectivity.

Profiling Stage Methodology Gefitinib-M1 (Hypothetical Data) Compound-M2 (Hypothetical Data) Interpretation
Tier 1: Biochemical KINOMEscan® (Kd values)EGFR: 1.5 nM Kinase X: 50 nMKinase Y: 200 nMEGFR: 2.0 nM Kinase X: 850 nMKinase Z: 1,200 nMGefitinib-M1 shows high affinity for the intended target but also significant affinity for Kinase X. Compound-M2 appears more selective at the biochemical level.
Tier 2: Cell-Based Functional Assay (IC50)EGFR-dependent cells: 10 nMKinase X-dependent cells: 75 nMEGFR-dependent cells: 15 nMKinase X-dependent cells: >5,000 nMThe off-target binding of Gefitinib-M1 to Kinase X translates to functional inhibition in cells. Compound-M2's weaker binding does not lead to significant functional inhibition.
Tier 2: Cell-Based Cytotoxicity ScreenToxic to hematopoietic cell lines (where Kinase X is critical)Minimal toxicity across the cell panel at therapeutic concentrationsThe off-target activity of Gefitinib-M1 results in a specific, predictable cytotoxicity, representing a potential safety liability.
Tier 3: In Vivo Mouse ToxicologyDose-limiting toxicity observed related to hematopoietic suppression.Well-tolerated at doses showing full EGFR inhibition.The in vitro findings for Gefitinib-M1 are validated in vivo, confirming the safety risk. Compound-M2 demonstrates a superior safety profile.

This comparative data clearly demonstrates the value of the tiered approach. While both compounds are potent EGFR inhibitors, the comprehensive cross-reactivity profile identifies Compound-M2 as the superior candidate due to its higher selectivity and better safety profile, justifying its advancement in the development pipeline.

G cluster_0 Drug-M1 Action DrugM1 Gefitinib-M1 EGFR EGFR DrugM1->EGFR Inhibits KinaseX Kinase X (Off-Target) DrugM1->KinaseX Inhibits Therapy Therapeutic Effect (Cell Death) EGFR->Therapy Toxicity Toxicity (e.g., Hematopoietic Suppression) KinaseX->Toxicity

Caption: Off-target effect of a hypothetical drug.

Conclusion

The morpholine scaffold is an invaluable tool in the medicinal chemist's arsenal, enabling the design of drugs with improved potency and pharmacokinetic properties.[1][2] However, its privileged status comes with the responsibility of diligent and comprehensive cross-reactivity profiling. By implementing a systematic, multi-tiered strategy that progresses from broad biochemical screening to functional cellular validation and finally to systemic in vivo assessment, researchers can build a robust understanding of a drug candidate's selectivity profile. This approach not only de-risks clinical development by identifying potential safety issues early but also provides deeper insights into the compound's complete mechanism of action, ultimately leading to the development of safer and more effective medicines.

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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Investigation of a Novel Scaffold Against CDK2

In the landscape of oncology drug discovery, the inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Specifically, Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its overexpression is implicated in a variety of human cancers, including colorectal, breast, and lung cancer.[1] This makes CDK2 a high-value target for therapeutic intervention. While several CDK inhibitors have been developed, the quest for novel chemical scaffolds with improved selectivity and potency is ongoing to overcome challenges such as off-target effects and acquired resistance.[2]

The 4H-pyran nucleus is a versatile scaffold that has demonstrated a wide spectrum of biological activities, including antitumor and antiproliferative effects.[3][4] This guide focuses on a specific, yet uninvestigated derivative, 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile . Given the established anticancer potential of related pyran structures, a logical and scientifically sound next step is to evaluate this novel compound's potential as a CDK2 inhibitor through in silico molecular docking.

This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of this compound against CDK2. We will compare its performance with a well-established CDK2 inhibitor, Roscovitine (Seliciclib) , to benchmark its potential efficacy. The methodologies described herein are designed to be robust and self-validating, providing researchers with a reliable framework for early-stage virtual screening and lead identification.

Experimental Design & Workflow

A successful docking study is more than just generating a binding score; it's a multi-stage process where each step is critical for the validity of the final results. The workflow for this comparative study is outlined below.

Docking Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase P1 Target Selection: CDK2 (PDB: 6GUE) P3 Protein Preparation: Remove water, add hydrogens, assign charges P1->P3 P2 Ligand Selection: 1. Test Compound (4-Morpholino...) 2. Reference (Roscovitine) P4 Ligand Preparation: Generate 3D conformers, energy minimization, assign charges P2->P4 E1 Grid Box Generation: Define active site around co-crystallized ligand P3->E1 P4->E1 E2 Molecular Docking: Run docking simulation (e.g., AutoDock Vina) E1->E2 A1 Pose & Score Analysis: Binding Affinity (kcal/mol) E2->A1 A2 Interaction Analysis: Identify H-bonds, hydrophobic interactions, etc. E2->A2 A4 Validation (RMSD): Redock reference ligand E2->A4 A3 Comparative Analysis: Benchmark against Roscovitine A1->A3 A2->A3 A4->A3

Figure 1: Overall workflow for the comparative docking study.

Detailed Methodologies: A Self-Validating Protocol

Part 1: Preparation of Molecular Structures

The quality of your input structures dictates the reliability of your docking results. This preparation phase is paramount.

1.1. Target Protein Preparation (CDK2)

  • Rationale: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms, which are crucial for calculating interactions.[5][6] We will use the crystal structure of CDK2 in complex with an inhibitor (PDB ID: 6GUE) as it provides a validated binding pocket.[1]

  • Protocol:

    • Obtain Structure: Download the PDB file for CDK2, for instance, PDB ID: 6GUE, from the RCSB PDB database.[1]

    • Initial Cleaning: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Maestro). Remove all water molecules and any co-crystallized ligands or ions that are not essential for the catalytic activity.[1][5]

    • Add Hydrogens: Add hydrogen atoms to the protein, which are typically absent in PDB files. This is critical for defining correct hydrogen bonding patterns.[6]

    • Assign Charges: Assign partial atomic charges using a force field like AMBER or Gasteiger. This is necessary for the scoring function to calculate electrostatic interactions.[7]

    • Output: Save the prepared protein structure in a .pdbqt format for use with AutoDock Vina or a similar required format for other docking software.

1.2. Ligand Preparation

  • Rationale: Ligands must be converted into a 3D format with correct stereochemistry and a low-energy conformation to ensure the docking algorithm samples relevant poses.[8]

  • Protocol:

    • Obtain 2D Structures:

      • This compound: The structure can be drawn using chemical drawing software like ChemDraw or obtained from chemical supplier databases using its CAS number (1026586-38-8).

      • Roscovitine (Reference): Obtain the structure from the PubChem database (CID: 5287969).

    • Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites to convert the 2D structures into 3D coordinates.

    • Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Assign Charges & Torsion: Assign Gasteiger charges and define rotatable bonds. The number of rotatable bonds influences the conformational search space for the ligand.[7]

    • Output: Save the prepared ligand structures in the .pdbqt format or the appropriate format for your chosen docking software.

Part 2: Molecular Docking Simulation
  • Rationale: The docking simulation explores possible binding orientations (poses) of the ligand within the protein's active site and ranks them based on a scoring function, which estimates the binding affinity.[9]

  • Protocol (using AutoDock Vina as an example):

    • Define the Binding Site (Grid Box Generation): The search space for the docking is defined by a "grid box". For a known target like CDK2, this box should be centered on the active site. A reliable way to do this is to center the grid on the position of the co-crystallized ligand in the original PDB structure (e.g., from PDB ID 6GUE).[1] A typical grid size would be around 25 x 25 x 25 Å to allow for sufficient exploration space for the ligand.

    • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate (e.g., num_modes = 10). The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a default of 8 or increased for more rigorous sampling.

    • Run the Simulation: Execute the docking run via the command line. This will dock the specified ligand into the prepared protein receptor.

    • Repeat: Perform the docking for both this compound and the reference compound, Roscovitine.

Part 3: Analysis and Validation of Docking Results

Analysis Logic cluster_Validation Protocol Validation cluster_Analysis Comparative Analysis Input Docking Output (Poses & Scores) Validation Validation Input->Validation:head Analysis Analyze Top Poses Binding Affinity (kcal/mol) Key Interactions (H-bonds, etc.) Comparison with Reference Input->Analysis:head Test & Reference Ligands Validation:no->Input Validation:yes->Analysis Protocol Validated Conclusion Conclusion: Potential of Test Compound Analysis->Conclusion

Figure 2: Logical flow for the analysis and validation of docking results.

  • Protocol:

    • Protocol Validation with RMSD:

      • First, analyze the docking result of the reference compound, Roscovitine. To validate the docking protocol, superimpose the top-ranked docked pose with the known crystallographic pose of a similar inhibitor.

      • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystal poses. A docking protocol is generally considered validated if the RMSD is less than 2.0 Å. This confirms that the software and parameters can accurately reproduce the experimentally observed binding mode.

    • Binding Affinity Analysis:

      • For each ligand, examine the binding affinity scores (reported in kcal/mol by AutoDock Vina) for the top-ranked poses. A more negative score indicates a stronger predicted binding affinity.

    • Binding Pose and Interaction Analysis:

      • Visualize the top-ranked poses of both the test and reference compounds within the CDK2 active site using software like Discovery Studio Visualizer or PyMOL.

      • Identify and map the key molecular interactions:

        • Hydrogen bonds: Note the specific amino acid residues involved (e.g., Leu83, Asp86) and the bond distances.[8]

        • Hydrophobic interactions: Identify non-polar residues interacting with the ligand.

        • Other interactions: Look for any pi-stacking or electrostatic interactions.

      • Compare the interaction profile of this compound with that of Roscovitine. Does the novel compound form interactions with the same key residues known to be important for CDK2 inhibition?

Data Presentation for Comparative Analysis

Summarize the quantitative and qualitative data in a structured table for clear comparison.

Compound NameBinding Affinity (kcal/mol)RMSD (Å) (for Reference only)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Reference: Roscovitine e.g., -9.5e.g., 1.25e.g., Leu83, Asp86e.g., Ile10, Val18, Phe80
Test: this compound e.g., -8.7N/Ae.g., Leu83, Gln131e.g., Ala31, Leu134

Note: The values in this table are hypothetical examples for illustrative purposes.

Discussion and Interpretation of Hypothetical Results

As a senior scientist, the interpretation of data goes beyond the numbers. The binding affinity provides a first-pass filter, but the nature of the interactions provides the mechanistic rationale.

If the binding affinity of This compound is comparable to or better (more negative) than that of Roscovitine, it is a promising result. However, the crucial evidence lies in the binding pose. If the novel compound successfully occupies the ATP-binding pocket and forms hydrogen bonds with key hinge region residues like Leu83 , it suggests a plausible mechanism of action for competitive inhibition, similar to many known CDK2 inhibitors.[8]

Conversely, a weaker binding affinity and a lack of interaction with critical active site residues would suggest that this particular scaffold may not be a viable candidate for CDK2 inhibition, prompting researchers to explore other protein targets or modify the chemical structure to improve binding.

Conclusion and Future Directions

This guide has outlined a scientifically rigorous, self-validating workflow for the initial in silico evaluation of this compound as a potential CDK2 inhibitor. Molecular docking, when performed and validated correctly, is a powerful computational tool that accelerates drug discovery by prioritizing compounds for further experimental testing.[9]

The results from this virtual screening provide a strong hypothesis. The next logical steps would be to procure or synthesize the compound and validate the computational predictions through in vitro biochemical assays, such as a CDK2 kinase activity assay, followed by cellular assays to determine its antiproliferative effects on cancer cell lines. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern structure-based drug design.

References

  • In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. (2020). PMC. [Link]

  • Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. (2022). PubMed. [Link]

  • Crystal structure of CDK2 with inhibitor. (n.d.). RCSB PDB. [Link]

  • Crystal structure of human CDK2 in complex with the inhibitor olomoucine. (n.d.). RCSB PDB. [Link]

  • Cross-Docking of Inhibitors into CDK2 Structures. (2008). ACS Publications. [Link]

  • Docking study of newly designed molecules against CDK2. (n.d.). ResearchGate. [Link]

  • Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. (2020). PMC. [Link]

  • Human CDK2 with type II inhibitor. (2015). RCSB PDB. [Link]

  • Targeting cyclin-dependent kinase 2 CDK2: Insights from molecular docking and dynamics simulation - A systematic computational approach to discover novel cancer therapeutics. (n.d.). PubMed. [Link]

  • Crystal structure of CDK2-cyclin E1 bound by compound 11 (AZD8421). (2023). RCSB PDB. [Link]

  • Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy. (2019). PMC. [Link]

  • Inhibition of CDK2/Cyclin A. (n.d.). PubChem. [Link]

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  • CDK2 inhibitor 73. (n.d.). PubChem. [Link]

  • Cdk2 Inhibitor II. (n.d.). PubChem. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (n.d.). NIH. [Link]

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  • Learn Maestro: Preparing protein structures. (2024). YouTube. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

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  • How can I validate a docking protocol?. (2015). ResearchGate. [Link]

  • Docking: Molecular modelling computational chemistry. (2022). YouTube. [Link]

  • How to validate the molecular docking results?. (2022). ResearchGate. [Link]

  • How are target proteins identified for drug discovery?. (2023). Patsnap Synapse. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2012). Molecular BioSystems. [Link]

  • ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. (n.d.). PMC. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (2016). ScienceDirect. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. [Link]

  • (PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). ResearchGate. [Link]

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A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's success. Poor stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the development of an otherwise promising therapeutic candidate. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties. However, like many aliphatic rings, it can be susceptible to metabolic oxidation. A leading strategy to mitigate this is the selective incorporation of fluorine.

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated THP derivatives. We will explore the mechanistic rationale for using fluorine, present a detailed protocol for a head-to-head comparative assay, and analyze the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.

The Strategic Role of Fluorine in Enhancing Metabolic Stability

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its metabolic profile.[1][2][3] This stems from several key properties of the fluorine atom and the carbon-fluorine (C-F) bond:

  • High Bond Strength: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major drivers of drug metabolism.[2][4]

  • Metabolic Shielding: Strategically placing a fluorine atom at a position susceptible to oxidative metabolism—a "metabolic soft spot"—can effectively block this pathway.[2][5] This forces metabolism to occur at other, potentially less favorable, positions or slows it down altogether.

  • Electronic Effects: As the most electronegative element, fluorine can exert powerful inductive effects, altering the electron density of neighboring atoms.[2] This can deactivate adjacent C-H bonds, making them less susceptible to oxidation.[2]

While often beneficial, the effects of fluorination are highly context-dependent and require careful consideration and empirical validation.[5][6]

Experimental Design: A Head-to-Head Comparison Using a Liver Microsomal Stability Assay

To empirically assess the impact of fluorination on THP derivatives, the in vitro liver microsomal stability assay is the industry-standard method.[7][8][9] Liver microsomes are subcellular fractions rich in Phase I metabolic enzymes, most notably the CYP450 superfamily, providing a robust and reproducible system for evaluating metabolic clearance.[8][10][11]

The following protocol outlines a self-validating system for comparing the metabolic stability of a non-fluorinated THP parent compound (THP-H) and its fluorinated analog (THP-F).

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

1. Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a non-fluorinated THP derivative (THP-H) and its fluorinated counterpart (THP-F).

2. Materials:

  • Test Compounds: THP-H and THP-F (10 mM stock solutions in DMSO).

  • Control Compounds: High-clearance control (e.g., Dextromethorphan) and low-clearance control (e.g., Warfarin).[9][12]

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech).[9]

  • Cofactor: NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase).[7]

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[9]

  • Quenching Solution: Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.[9][12]

  • Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.[7][12]

3. Experimental Workflow:

The workflow is designed to assess both NADPH-dependent (CYP450-mediated) and non-CYP450 metabolism.

G cluster_prep Preparation Phase cluster_inc Incubation Phase cluster_sample Sampling & Quenching cluster_analysis Analysis Phase prep_mics Prepare Microsome Working Solution (0.5 mg/mL in Buffer) pre_inc Pre-incubate Microsomes + Compounds at 37°C prep_mics->pre_inc prep_cpds Prepare Compound Working Solutions (1 µM final conc.) prep_cpds->pre_inc prep_nadph Prepare NADPH Working Solution init_rxn Initiate Reaction by adding NADPH (or Buffer for -NADPH control) prep_nadph->init_rxn pre_inc->init_rxn sampling Take Aliquots at Time Points (0, 5, 15, 30, 45 min) init_rxn->sampling quench Quench Reaction with Cold Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Experimental workflow for the liver microsomal stability assay.

4. Step-by-Step Procedure:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.[9]

    • Prepare a master mix of liver microsomes in phosphate buffer to a final concentration of 0.5 mg/mL.

    • In a 96-well plate, add the test compounds and controls to the microsome master mix. Prepare two sets of wells for each compound: one for the reaction (+NADPH) and one for the negative control (-NADPH).

  • Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[12]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" wells. Add an equal volume of buffer to the "-NADPH" wells.[12]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with the internal standard.[8][12] The 0-minute time point sample is taken immediately after adding NADPH.

    • Vortex the quenching plate vigorously to precipitate proteins.

  • Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.[12]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[13][14][15]

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .[16]

Comparative Data Analysis and Interpretation

The following table presents representative data from a comparative study of a hypothetical non-fluorinated tetrahydropyran derivative (THP-H) and its strategically fluorinated analog (THP-F).

CompoundConditionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
THP-H +NADPH12.5110.9
-NADPH> 60< 9.2
THP-F +NADPH55.225.1
-NADPH> 60< 9.2
Dextromethorphan +NADPH8.1171.1
(High Clearance)
Warfarin +NADPH> 60< 9.2
(Low Clearance)

Interpretation of Results:

  • THP-H (Non-fluorinated): This compound shows rapid degradation in the presence of NADPH (t½ = 12.5 min), indicating significant metabolism by CYP450 enzymes.[8] The stability in the absence of NADPH confirms that the clearance is primarily oxidative. The high intrinsic clearance value (110.9 µL/min/mg) suggests this compound is likely to be rapidly cleared in vivo.

  • THP-F (Fluorinated): The fluorinated analog demonstrates a dramatic increase in metabolic stability. The half-life is extended more than four-fold to 55.2 minutes, and the intrinsic clearance is reduced to 25.1 µL/min/mg. This strongly suggests that the fluorine atom was successfully placed at or near a primary site of metabolism, effectively "shielding" the molecule from CYP450-mediated oxidation.[5]

  • Controls: The high and low clearance controls performed as expected, validating the integrity of the assay.

Visualizing the Metabolic Impact of Fluorination

The observed difference in stability can be attributed to the blocking of a key metabolic pathway. For many cyclic ethers like THP, CYP450-mediated oxidation often occurs at carbons adjacent to the ether oxygen.[17][18]

G THP_H THP-H (Parent) Metabolite_H Hydroxylated Metabolite THP_H->Metabolite_H CYP450 Oxidation (Rapid) THP_F THP-F (Parent) Blocked Metabolism Blocked THP_F->Blocked Fluorine Shielding

Caption: Proposed metabolic pathways for THP-H vs. THP-F.

In the non-fluorinated THP-H, a susceptible C-H bond is readily oxidized to form a hydroxylated metabolite, leading to rapid clearance. In THP-F, the strategic placement of a fluorine atom at this position makes the C-F bond resistant to oxidation, effectively blocking this metabolic route and preserving the parent compound.[2]

Conclusion and Broader Implications

This guide demonstrates both the theoretical rationale and the practical methodology for assessing the metabolic stability of fluorinated versus non-fluorinated THP derivatives. The experimental data clearly shows that strategic fluorination can dramatically reduce metabolic clearance driven by CYP450 enzymes, leading to a significantly longer in vitro half-life.

For drug development professionals, these findings underscore the power of fluorine as a tool to overcome metabolic liabilities. By employing the robust liver microsomal stability assay detailed here, researchers can:

  • Quantitatively assess the impact of chemical modifications on metabolic stability.

  • Rank-order compounds to select candidates with more favorable pharmacokinetic profiles.

  • Gain mechanistic insights into the metabolic pathways of their compounds.

Ultimately, the intelligent application of medicinal chemistry strategies like fluorination, validated by rigorous in vitro assays, is essential for designing safer, more effective, and more successful therapeutic agents.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 21, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved January 21, 2026, from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved January 21, 2026, from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Retrieved January 21, 2026, from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Rearrangement Reactions Catalyzed by Cytochrome P450s. Retrieved January 21, 2026, from [Link]

  • PubMed. (2001). Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. Retrieved January 21, 2026, from [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2026). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved January 21, 2026, from [Link]

  • PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Retrieved January 21, 2026, from [Link]

  • PubMed. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved January 21, 2026, from [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile. As a specialized heterocyclic compound incorporating a nitrile functional group, its management requires a rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Assessment: Understanding the Intrinsic Risks

  • The Nitrile Group (-C≡N): This is the primary group of concern. Organic nitriles are classified as hazardous due to their potential toxicity.[1] The primary risk is the potential for the compound to release cyanide (CN⁻) ions under certain conditions (e.g., metabolism in the body or reaction with strong acids), or to release hydrogen cyanide gas in a fire.[2] Cyanide is a potent cellular respiration inhibitor. Therefore, all organic nitriles should be handled with extreme caution.[1][2] The Safety Data Sheet for the related compound Tetrahydro-2H-pyran-4-carbonitrile indicates it is harmful if swallowed and causes skin and eye irritation.[3]

  • Morpholino & Tetrahydropyran Moieties: These heterocyclic structures are common in synthetic chemistry. While not acutely toxic in the same manner as the nitrile group, they form a complex organic molecule that should not be released into the environment. As with many novel research chemicals, its long-term environmental fate and ecotoxicity are unknown, mandating contained disposal.

Given these factors, this compound must be managed as a regulated, hazardous chemical waste. The guiding principle is precautionary: in the absence of complete data, assume a high degree of hazard.

Regulatory Imperatives: The Legal Framework for Disposal

The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations.

  • Environmental Protection Agency (EPA): The primary regulation is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its point of generation to its final disposal.[4][5] Under RCRA, a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Due to the nitrile group, this compound's waste would be managed under the Toxicity Characteristic .[6]

  • Occupational Safety and Health Administration (OSHA): OSHA guidelines are in place to protect workers who handle hazardous substances.[7][8] This includes mandating access to safety information, proper training, and the use of Personal Protective Equipment (PPE).[9]

Disposing of this compound down the drain is strictly prohibited by the EPA and local regulations for hazardous waste pharmaceuticals and chemicals.[10][11] All waste, including contaminated materials, must be collected for proper disposal by a licensed facility.

Standard Operating Protocol for Disposal

This protocol outlines the necessary steps from the moment waste is generated to its final collection.

Step 1: Segregation and Immediate Containment

All waste streams containing this compound must be segregated at the point of generation. Never mix incompatible waste types.

  • Action: Collect all materials contaminated with the compound—including residual powder, solutions, contaminated pipette tips, gloves, and weighing papers—in a dedicated, properly sealed hazardous waste container.

  • Causality: This step is critical to prevent accidental reactions. Nitrile compounds can react with strong acids to produce highly toxic hydrogen cyanide gas. Segregation within a designated "Satellite Accumulation Area" in the lab is a core requirement for compliant waste management.[12]

Step 2: Utilize Appropriate Personal Protective Equipment (PPE)

Personnel handling the pure compound or its waste must wear appropriate PPE.

  • Action:

    • Gloves: Wear two pairs of nitrile gloves.[13]

    • Eye Protection: Use chemical safety goggles and a face shield if there is a splash risk.

    • Lab Coat: A flame-resistant, buttoned lab coat must be worn at all times.

  • Causality: Nitrile gloves provide suitable resistance to incidental contact with many organic chemicals.[13] Double-gloving provides an extra layer of protection against tears and contamination. Eye protection is non-negotiable to prevent absorption or irritation from splashes.

Step 3: Waste Container Labeling

Proper labeling is a legal requirement and essential for safety.

  • Action: The waste container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Contains Nitrile Compound").[12]

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, preventing improper mixing or mishandling during storage and transit.

Step 4: Decontamination of Work Surfaces

Any surfaces or equipment that come into contact with the compound must be decontaminated.

  • Action: Wipe the contaminated area with a solvent known to dissolve the compound (such as ethanol or isopropanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste in the designated container.

  • Causality: This prevents cross-contamination of other experiments and eliminates routes of unintentional exposure for other lab personnel.

Step 5: Final Disposal via Institutional Channels

Laboratory personnel are responsible for collection and labeling, not final disposal.

  • Action: Once the waste container is full (approximately 90%), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[12]

  • Causality: EH&S will consolidate the waste and transfer it to a licensed hazardous waste management company. The standard and required method for final disposal of toxic organic compounds like this is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This process ensures the complete destruction of the hazardous molecule.

Summary and Visual Workflow

Data Presentation: Disposal Profile
ParameterGuideline
Chemical Name This compound
Primary Hazard Class Toxic (due to nitrile functional group)
RCRA Waste Code Likely falls under toxicity characteristic; consult EH&S for specific codes.
Required PPE Double nitrile gloves, safety goggles, lab coat.
In-Lab Containment Labeled, sealed, non-reactive hazardous waste container.
Prohibited Disposal DO NOT dispose of in trash or down the drain.[6][10]
Final Disposal Method High-temperature incineration via licensed waste handler.[14]
Experimental Workflow: Disposal Decision Tree

G start Waste Generated (Pure compound, contaminated labware, PPE) contain Step 1: Containment Place in a dedicated, sealed hazardous waste container. start->contain ppe Wear Full PPE (Double gloves, goggles, lab coat) start->ppe label Step 2: Labeling 'Hazardous Waste' + Full Chemical Name + 'Toxic/Nitrile' contain->label segregate Step 3: Segregation Store in Satellite Accumulation Area. Keep away from acids. label->segregate pickup Step 4: Arrange Pickup Contact Institutional EH&S when container is full. segregate->pickup end Final Disposal High-Temperature Incineration by Licensed Contractor pickup->end

Caption: Disposal workflow for this compound.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986).
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). PubMed.
  • Waste, Chemical, and Cleanup Enforcement. (2025). US Environmental Protection Agency (EPA).
  • Hazardous Waste. (2025). US Environmental Protection Agency (EPA).
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Hazardous Waste Program.Department of Environmental Protection, Commonwealth of Pennsylvania.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency (EPA).
  • Propionitrile Safety D
  • 4-Methyltetrahydropyran Safety Data Sheet. (2020). Thermo Fisher Scientific.
  • Safe handling of cytotoxics: guideline recommend
  • NIOSH criteria for a recommended standard: occupational exposure to nitriles.Centers for Disease Control and Prevention (CDC).
  • 3-Hydroxy-2-methyl-4-pyrone Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • 2H-Pyran-2-one Safety D
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
  • Hazardous Chemical Waste Management Guidelines.Columbia University Environmental Health & Safety.
  • Adiponitrile Hazardous Substance Fact Sheet. (2009). New Jersey Department of Health.
  • Tetrahydro-2H-pyran-4-carbonitrile Safety D
  • Laboratory Chemical Waste Management Guidelines.University of Pennsylvania EHRS.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.EPFL.
  • USP 800 & Hazardous Drug Disposal. (2025). Stericycle.
  • Public Report: 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate. (2020). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Assessment statement (CA09704): 2H-Pyran, tetrahydro-3-(phenylmethyl)-. (2023). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Management Of Hazardous Waste Pharmaceuticals.
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019). Waste360.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.